Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,5-diphenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRLSBWBUBLBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a privileged scaffold, enabling diverse biological activities. Compounds bearing the pyrazole core have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
This guide focuses on a specific, yet significant, derivative: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate . By elucidating its chemical properties, synthesis, and spectroscopic signature, we aim to provide researchers with the foundational knowledge required to harness its potential in novel molecular design and drug discovery applications. The strategic placement of two phenyl groups at the N1 and C5 positions, combined with an ethyl carboxylate group at C3, offers a versatile platform for further functionalization and structure-activity relationship (SAR) studies.
Physicochemical and Structural Properties
The fundamental characteristics of a compound are critical for its application in experimental settings. The properties of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 17355-75-8 | [3] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 292.33 g/mol | [3][4] |
| Appearance | Yellow Solid (inferred from methyl analog) | [5] |
| Melting Point | 99–102 °C (for the related methyl ester) | [5] |
| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C | [3] |
| InChI Key | IQRZHMDURNZWGN-UHFFFAOYAZ | [4] |
| SMILES | CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | [4] |
Spectroscopic Data Analysis: A Window into Molecular Structure
Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific data for the ethyl ester is not extensively published, the data for its close analog, Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate , provides an excellent reference point.[5] The primary difference in the spectra would be the substitution of the ethyl ester signals for the methyl ester signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: Methyl Analog)
The following data was reported for Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in CDCl₃.[5]
-
¹H NMR (600 MHz, CDCl₃):
-
δ 7.36–7.30 (m, 8H): This complex multiplet corresponds to the protons on the two phenyl rings. The overlapping signals are typical for multiple aromatic systems.
-
δ 7.22 (d, J = 7.3 Hz, 2H): These are likely the ortho-protons of one of the phenyl groups.
-
δ 7.06 (s, 1H): This singlet represents the lone proton on the pyrazole ring at the C4 position. Its chemical shift is characteristic of its position within the heterocyclic aromatic system.
-
δ 3.97 (s, 3H): This singlet is the signal for the methyl protons of the ester group. For the target ethyl ester, this would be replaced by a quartet around δ 4.4 (for the -OCH₂-) and a triplet around δ 1.4 (for the -CH₃).
-
-
¹³C{¹H} NMR (151 MHz, CDCl₃):
-
δ 163.0, 144.9, 144.1, 139.6: These peaks correspond to the quaternary carbons, including the carbonyl carbon of the ester and the carbons of the pyrazole and phenyl rings directly involved in bonding.
-
δ 129.6, 129.1, 128.9, 128.7, 128.5, 125.8: This cluster of signals represents the protonated carbons of the two phenyl rings.
-
δ 110.0: This signal is assigned to the C4 carbon of the pyrazole ring.
-
δ 52.3: This peak corresponds to the methoxy carbon of the ester group. For the ethyl ester, two signals would appear here: one around δ 61 for the -OCH₂- carbon and another around δ 14 for the -CH₃ carbon.
-
Regiocontrolled Synthesis Protocol
The synthesis of 1,5-disubstituted pyrazoles can be achieved through several routes. A reliable and regiocontrolled method involves the cyclocondensation reaction between a suitable 1,3-dicarbonyl compound or its equivalent and a substituted hydrazine.[6][5] The following protocol is adapted from a well-established procedure for the synthesis of the analogous methyl ester.[5]
Experimental Workflow: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Caption: Workflow for the synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a round-bottom flask, add the appropriate β-enone precursor (e.g., an ethyl benzoylpyruvate equivalent) (1.0 mmol) and dissolve it in absolute ethanol (15-20 mL).
-
Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction without interfering. The use of absolute ethanol minimizes water, which could lead to side reactions.
-
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine hydrochloride (1.2 mmol) in a single portion.
-
Causality: A slight excess of the hydrazine ensures the complete consumption of the more complex dicarbonyl starting material. Phenylhydrazine provides the N1-phenyl group of the final product.
-
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with vigorous stirring for 16 hours.
-
Causality: Heating provides the necessary activation energy for the initial nucleophilic attack of the hydrazine followed by intramolecular cyclization and dehydration, which are key steps in forming the stable aromatic pyrazole ring. The extended reaction time ensures the reaction proceeds to completion.
-
-
Isolation of Crude Product: After 16 hours, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Causality: This step removes the solvent to yield the crude product as a residue, preparing it for purification.
-
-
Purification: Purify the residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 90:10 hexane:EtOAc).
-
Causality: This is a self-validating purification step. The polarity difference between the desired product and any unreacted starting materials or byproducts allows for their separation. Fractions are typically collected and analyzed by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
-
Reactivity and Biological Significance
The chemical architecture of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate makes it a molecule of significant interest for drug development.
-
Scaffold for Drug Discovery: The pyrazole core is a well-established "privileged structure" in medicinal chemistry.[1] The two phenyl rings offer sites for substitution to modulate lipophilicity and steric interactions with biological targets. The ethyl ester group is a versatile handle; it can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, creating libraries of new chemical entities for screening.[7]
-
Antimicrobial and Anti-inflammatory Potential: Numerous studies have demonstrated the potent biological activities of pyrazole derivatives. For instance, analogs of Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Specifically, one derivative, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than the reference drug fluconazole against C. parapsilosis.[7] Furthermore, related pyrazole-3-carboxylate derivatives have been synthesized and evaluated as potent anti-inflammatory agents. This suggests that the 1,5-diphenyl pyrazole scaffold is a promising starting point for developing new therapeutics in these areas.
Conclusion
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a synthetically accessible and highly versatile heterocyclic compound. Its stable, aromatic core, combined with functional handles for derivatization, establishes it as a valuable building block for medicinal chemists. The established biological potential of closely related analogs in antimicrobial and anti-inflammatory applications underscores the importance of this scaffold. The detailed chemical, spectroscopic, and synthetic data provided in this guide serves as a comprehensive resource for researchers aiming to explore and expand upon the therapeutic promise of this important class of molecules.
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Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed. PubMed. Available at: [Link]
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(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. ResearchGate. Available at: [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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ethyl 3,5-diphenyl-1H-pyrazole-1-carboxylate - C18H16N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. Available at: [Link]
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Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Available at: [Link]
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ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem. PubChem. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - AIP Publishing. AIP Publishing. Available at: [Link]
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Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports. Available at: [Link]
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(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. ResearchGate. Available at: [Link]
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Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. PubChem. Available at: [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Accurate structural elucidation and purity assessment are paramount for any research and development endeavor. This document, authored from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale for experimental choices and data interpretation. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this target molecule.
Introduction: The Significance of Pyrazole Scaffolds and the Need for Rigorous Spectroscopic Analysis
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous marketed drugs.[2] The specific substitution pattern on the pyrazole ring dramatically influences the compound's physicochemical properties and biological activity. Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, with its phenyl groups at the 1 and 5 positions and an ethyl carboxylate at the 3-position, presents a unique electronic and steric environment. Its synthesis, often achieved through multi-component reactions, necessitates robust analytical methods to confirm the desired regioisomer and rule out potential side products.[2][3]
This guide will provide a comprehensive framework for the spectroscopic analysis of this molecule, ensuring data integrity and reproducibility, which are the cornerstones of scientific trustworthiness.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate with atom numbering that will be referenced throughout this guide.
Sources
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide on the Crystal Structure of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and its Analogs
Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile five-membered heterocyclic structure, composed of three carbon and two adjacent nitrogen atoms, imparts a unique combination of polarity, reactivity, and metabolic stability.[2][3] This has led to their extensive exploration and successful application in the development of drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] Several pyrazole-based drugs, such as Celecoxib, Crizotinib, and Ruxolitinib, have gained clinical approval, underscoring the therapeutic importance of this molecular scaffold.[3]
The biological activity of pyrazole derivatives is intrinsically linked to their three-dimensional structure. The spatial arrangement of substituents on the pyrazole ring dictates how these molecules interact with their biological targets. Therefore, a detailed understanding of their crystal structure is paramount for rational drug design and the optimization of lead compounds. This guide will provide a comprehensive overview of the crystal structure of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a representative member of this important class of molecules. We will delve into its synthesis, characterization, and the intricate details of its solid-state architecture as determined by single-crystal X-ray diffraction. For illustrative purposes, where direct data for the title compound is not publicly available, we will draw upon the crystal structures of closely related analogs to highlight the key structural features and intermolecular interactions that govern the properties of this class of compounds.
Synthesis and Characterization of Pyrazole Carboxylates
The synthesis of pyrazole carboxylates can be achieved through various synthetic routes, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A common and effective method is the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylates[4]
-
Step 1: Formation of the Intermediate Dioxo-ester. Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base, such as sodium ethoxide. This reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative.
-
Step 2: Cyclization with Hydrazine Hydrate. The intermediate dioxo-ester is then treated with hydrazine hydrate in the presence of glacial acetic acid. This step results in the cyclization of the linear intermediate to form the pyrazole ring, yielding the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate.
The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the ester and the N-H or C=N bonds of the pyrazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
The Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an unparalleled technique for unambiguously determining the three-dimensional atomic arrangement of a molecule.[4][5] This method provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.[5] Furthermore, it reveals the intricate network of intermolecular interactions that dictate how molecules pack together to form a crystal lattice.
Experimental Workflow: Small Molecule X-ray Crystallography[5][7]
The process of determining a crystal structure using X-ray diffraction involves several key steps:
-
Crystal Growth: The first and often most challenging step is to grow single crystals of the compound that are of suitable size and quality (typically >20 µm in all dimensions).[4]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.
Caption: A simplified workflow for small molecule X-ray crystallography.
Crystal Structure Analysis of a Pyrazole Carboxylate Analog
| Crystallographic Parameter | Value[6][7] |
| Chemical Formula | C₁₉H₁₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.4593(4) |
| b (Å) | 15.6284(6) |
| c (Å) | 12.4579(5) |
| α (°) | 90 |
| β (°) | 98.241(3) |
| γ (°) | 90 |
| Z | 2 |
Key Structural Features:
-
Molecular Conformation: The pyrazole ring is essentially planar, as expected for an aromatic system. The ethoxycarbonyl group is slightly twisted out of the plane of the pyrazole ring.[6] The two phenyl rings are also twisted with respect to the central pyrazole ring, which is a common feature in such multi-ring systems to minimize steric hindrance.
-
Intermolecular Interactions: The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds.[6][7] These weak hydrogen bonds play a crucial role in the formation of a stable three-dimensional supramolecular architecture.
Caption: Schematic of intermolecular hydrogen bonding in pyrazole crystals.
Conclusion: From Molecular Structure to Biological Function
The detailed analysis of the crystal structure of pyrazole carboxylates provides invaluable information for understanding their chemical and physical properties. The precise knowledge of the molecular geometry and the nature of the intermolecular interactions can be used to:
-
Guide the design of new analogs with improved biological activity and pharmacokinetic properties.
-
Understand structure-activity relationships (SAR) by correlating specific structural features with biological outcomes.
-
Predict the solid-state properties of these compounds, such as solubility and stability, which are critical for drug development.
The study of the crystal structures of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and its analogs, therefore, serves as a powerful tool in the ongoing quest for novel and more effective therapeutic agents.
References
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Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]
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Small molecule crystallography - Excillum. Available at: [Link]
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The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
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X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. Available at: [Link]
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X-ray Crystallography of Small Molecules: Theory and Workflow | Semantic Scholar. Available at: [Link]
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Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - AIP Publishing. Available at: [Link]
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(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]
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(PDF) Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, offering insights into its synthesis, purification, and analytical characterization. The information presented herein is intended to support research and development efforts involving this promising molecular scaffold.
Physicochemical Properties
The fundamental physical and chemical properties of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are summarized in the table below. It is important to note that while the basic molecular identifiers are well-established, specific experimental data such as melting and boiling points are not consistently reported in the literature for this exact compound. The data presented for analogous compounds can provide a reasonable estimation.
| Property | Value | Source(s) |
| CAS Number | 17355-75-8 | [1][2] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 292.3 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available for the specific compound. A related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has a melting point of 73°C–75°C.[3] | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dimethylformamide (DMF), and dichloromethane (DCM). | General knowledge of similar organic compounds. |
Synthesis and Purification
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process involving the formation of an intermediate followed by cyclization.
Caption: General synthesis workflow for pyrazole esters.
Experimental Protocol (Adapted from related syntheses)
Materials:
-
Appropriate 1,3-dicarbonyl precursor (e.g., an ethyl benzoylpyruvate derivative)
-
Phenylhydrazine
-
Ethanol (or other suitable solvent)
-
Catalytic amount of a suitable acid (e.g., acetic acid) or base
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in ethanol.
-
Addition of Phenylhydrazine: Add phenylhydrazine (1.0 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Causality in Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove.
-
Catalyst: The use of an acid or base catalyst facilitates the cyclization step by activating the carbonyl groups and promoting the intramolecular nucleophilic attack.
-
Purification: Column chromatography is a standard and effective method for separating the desired pyrazole ester from any unreacted starting materials or side products.
Analytical Characterization
A comprehensive characterization of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is essential to confirm its identity and purity. The following techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the pyrazole ring proton, and the ethyl ester group (a quartet for the methylene protons and a triplet for the methyl protons). The exact chemical shifts will be influenced by the substitution pattern on the pyrazole ring. For a related compound, 3-methyl-1,5-diphenyl-1H-pyrazole, the aromatic protons appear as a multiplet between δ 7.19-7.37 ppm, and the pyrazole proton appears as a singlet at δ 6.28 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the two phenyl rings. For 3-methyl-1,5-diphenyl-1H-pyrazole, the pyrazole ring carbons appear at approximately δ 148.7, 142.9, and 107.5 ppm.[4] The ester carbonyl carbon is expected in the range of δ 160-170 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1700-1730 cm⁻¹. For a similar pyrazole ester, a C=O stretch was observed at 1702 cm⁻¹.[3]
-
C=N and C=C Stretch (Pyrazole and Phenyl rings): Multiple bands are expected in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ester): Strong absorptions are anticipated in the 1100-1300 cm⁻¹ range.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (292.3).
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z 45) and the loss of the entire ester group. The phenyl and pyrazole rings are relatively stable and their fragmentation will contribute to the overall pattern.[6]
X-ray Crystallography
For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about the crystal packing. While crystal structure data for the title compound is not available, studies on similar pyrazole derivatives reveal that the pyrazole ring is essentially planar, with the phenyl and ester substituents being twisted out of this plane to varying degrees.[7]
Conclusion
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its physicochemical properties, synthesis, and analytical characterization based on established chemical principles and data from closely related analogues. A thorough understanding of these characteristics is fundamental for any researcher or scientist working with this class of compounds, enabling the rational design and development of new chemical entities with potential applications in medicine and beyond.
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"solubility of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in organic solvents"
An In-depth Technical Guide to the Solubility of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a molecule of significant interest in medicinal chemistry and materials science.[1][2][3][4] Given the general lack of extensive published quantitative solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility and provides a robust experimental framework for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media.
Introduction: The Importance of Solubility in Application
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties.[2][3] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[5][6][7] A thorough understanding of its solubility profile in different organic solvents is paramount for various stages of research and development, from synthesis and purification to formulation and drug delivery.[8]
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The structure of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, with its two phenyl rings, a pyrazole core, and an ethyl carboxylate group, suggests a molecule with moderate polarity.
The key structural features influencing its solubility are:
-
Two Phenyl Groups: These bulky, non-polar aromatic rings contribute to the molecule's lipophilicity, favoring solubility in non-polar and moderately polar organic solvents.
-
Pyrazole Ring: The pyrazole nucleus itself is aromatic and possesses two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to its interaction with protic and polar aprotic solvents.[9]
-
Ethyl Carboxylate Group: The ester functional group introduces polarity and potential for hydrogen bonding, enhancing solubility in more polar solvents.
Based on these structural characteristics, a qualitative prediction of solubility in various classes of organic solvents can be made.
Predicted Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform. Acetone and Ethyl Acetate are also likely to be good solvents.
-
Moderate Solubility: Predicted in alcohols like Ethanol and Methanol, where the polar hydroxyl group can interact with the ester and pyrazole moieties, but the overall polarity might be slightly less favorable than polar aprotic solvents.
-
Low to Negligible Solubility: Expected in non-polar aliphatic hydrocarbons such as Hexane and Cyclohexane, as well as in water.
Quantitative Solubility Data
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (g/L at 25°C) |
| Polar Aprotic | Dimethylformamide (DMF) | High | Data to be determined |
| Dimethyl sulfoxide (DMSO) | High | Data to be determined | |
| Acetone | High | Data to be determined | |
| Acetonitrile | Moderate to High | Data to be determined | |
| Polar Protic | Ethanol | Moderate | Data to be determined |
| Methanol | Moderate | Data to be determined | |
| Isopropanol | Moderate | Data to be determined | |
| Non-Polar Aromatic | Toluene | Moderate to High | Data to be determined |
| Chlorinated | Dichloromethane (DCM) | High | Data to be determined |
| Chloroform | High | Data to be determined | |
| Ethers | Tetrahydrofuran (THF) | Moderate to High | Data to be determined |
| Diethyl Ether | Low to Moderate | Data to be determined | |
| Non-Polar Aliphatic | n-Hexane | Low | Data to be determined |
| Cyclohexane | Low | Data to be determined |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method involves equilibrating an excess of the solid compound in the solvent of interest until saturation is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.
Materials and Equipment:
-
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Purity of the Compound and Solvent: Impurities can alter the measured solubility.[10]
-
Temperature: Solubility is temperature-dependent. Therefore, precise temperature control is essential.[10]
-
pH of the Medium: While less critical for organic solvents, any residual water or acidic/basic impurities can affect compounds with ionizable groups.
-
Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.
-
Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the thermodynamic solubility.
Conclusion
While specific quantitative data for the solubility of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in organic solvents is not widely published, a strong understanding of its molecular structure allows for reliable qualitative predictions. For researchers and professionals in drug development, the provided experimental protocol offers a robust and validated method for determining the precise solubility in various organic media. The generation of such data is a critical step in advancing the research and application of this promising compound.
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A Technical Guide to the Mechanistic Profile of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1] While a definitive, single mechanism of action for this specific molecule is still under investigation, extensive research on structurally similar 1,5-diphenylpyrazole derivatives points towards two primary, plausible mechanisms: broad-spectrum antimicrobial activity and potent anti-inflammatory effects, the latter likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] This guide synthesizes the available evidence to provide an in-depth analysis of these core mechanisms, presents detailed experimental protocols for their validation, and discusses the broader therapeutic potential of this chemical entity.
Introduction to the 1,5-Diphenylpyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in drug discovery, renowned for its metabolic stability and ability to act as a versatile pharmacophore, engaging in various biological interactions.[5][6] The pharmacological diversity of pyrazole derivatives is extensive, encompassing antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant properties.[1][7]
The specific substitution pattern of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, featuring phenyl groups at both the N1 and C5 positions, is particularly noteworthy. This arrangement is found in compounds designed for specific biological targets, including selective enzyme inhibitors.[4][8] For instance, the highly successful non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a diaryl-substituted pyrazole core, highlighting the scaffold's capacity for potent and selective COX-2 inhibition. The presence of the ethyl carboxylate group at the C3 position further influences the molecule's electronic properties and potential for hydrogen bonding, which are critical for target binding and overall pharmacological profile.
Postulated Mechanism of Action I: Antimicrobial Activity
A significant body of research identifies pyrazole derivatives, including those with the ethyl carboxylate moiety, as effective antimicrobial agents against a range of pathogens.[2][9][10][11]
Overview of Antimicrobial Effects
Studies on various ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal organisms (e.g., Candida species).[2][10] For example, certain substituted analogs show minimum inhibitory concentrations (MICs) comparable to the standard antibiotic ampicillin and superior to the antifungal agent fluconazole against specific strains.[2][9] This broad-spectrum activity suggests a mechanism that targets a fundamental and conserved process within these microorganisms.
Putative Molecular Targets
While the precise molecular target for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate has not been definitively identified, the mechanism likely involves the inhibition of essential microbial enzymes or the disruption of cellular integrity. Potential targets, common for heterocyclic antimicrobials, could include enzymes involved in DNA replication (e.g., DNA gyrase), protein synthesis, or cell wall biosynthesis. The lipophilic nature of the dual phenyl rings may also facilitate membrane translocation and disruption, contributing to the antimicrobial effect. Further research, such as affinity chromatography with microbial lysates or in-silico docking studies against known microbial enzymes, is required to pinpoint the specific molecular interactions.
Experimental Validation Workflow: Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial efficacy and quantify the potency of the compound, a standardized broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). This protocol is a self-validating system when appropriate controls are included.
Rationale: This method is the gold standard for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is efficient, scalable, and provides quantitative data (the MIC value) that is essential for comparing potencies and guiding further development.
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound: Prepare a stock solution of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microplate Preparation: Using a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of compound concentrations across the plate.
-
Controls:
-
Positive Control: Wells containing medium and microbial inoculum only (no compound). This must show robust microbial growth.
-
Negative Control: Wells containing medium only (no inoculum). This must remain clear.
-
Vehicle Control: Wells containing medium, inoculum, and the highest concentration of DMSO used in the dilutions. This ensures the solvent has no inhibitory effect.
-
Reference Drug Control: A parallel dilution series of a known antibiotic (e.g., Ampicillin) or antifungal (e.g., Fluconazole).
-
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final target concentration (e.g., 5 x 10^5 CFU/mL). Add this inoculum to all wells except the negative control.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be confirmed by measuring absorbance at 600 nm.
Caption: Workflow for MIC determination via broth microdilution.
Postulated Mechanism of Action II: Anti-inflammatory Effects
The pyrazole scaffold is a well-established anti-inflammatory pharmacophore.[12][13] Numerous studies on related pyrazole carboxylate derivatives confirm significant anti-inflammatory activity, often evaluated in vivo using carrageenan-induced paw edema models.[3][14]
Core Hypothesis: Cyclooxygenase (COX) Inhibition
The most probable mechanism for the anti-inflammatory action of this compound class is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[12]
-
COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation.
-
COX-2 is inducible and is upregulated at sites of inflammation.
A patent for 1,5-diphenylpyrazole derivatives explicitly claims their utility as COX-2 inhibitors, making this a highly plausible mechanism for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.[4] Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal side effects.
Caption: Inhibition of the Prostaglandin Synthesis Pathway via COX enzymes.
Experimental Validation Workflow: In Vitro COX Inhibition Assay
To confirm direct enzyme inhibition and determine selectivity, a cell-free enzymatic assay is the method of choice.
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2, providing quantitative IC50 (half-maximal inhibitory concentration) values. Comparing the IC50 values for both isoforms allows for the calculation of a selectivity index.
Detailed Protocol: COX Fluorescent Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, purified human COX-1 and COX-2 enzymes, a fluorometric substrate (e.g., ADHP), and arachidonic acid.
-
Compound Plating: Serially dilute the test compound (Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) in assay buffer in a 96-well plate.
-
Controls:
-
100% Activity Control: Wells with enzyme and substrate but no inhibitor.
-
Background Control: Wells with buffer and substrate but no enzyme.
-
Reference Drug Controls: Parallel dilutions of a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells containing the test compound or controls and incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of arachidonic acid and the fluorometric substrate to all wells to start the reaction. The peroxidase activity of COX will convert the substrate into a highly fluorescent product (resorufin).
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation/Emission ~535/590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the 100% activity and background controls. Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.
-
Selectivity Index Calculation: The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher number indicates greater selectivity for COX-2.
Other Potential Pharmacological Targets
The versatility of the pyrazole scaffold suggests that Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate could interact with other biological targets. Research into the broader class of pyrazoles has identified activities such as:
-
Anticancer Activity: Various pyrazole derivatives have shown cytotoxic potential against human cancer cell lines, potentially through the inhibition of kinases like CDK or receptor tyrosine kinases like FLT3 that are critical for cell cycle progression and proliferation.[7][15][16]
-
Enzyme Inhibition: Beyond COX, pyrazole-based molecules have been developed as potent inhibitors of other enzymes, including succinate dehydrogenase (relevant for fungicides) and carbonic anhydrase.[17][18]
-
Analgesic and Antipyretic Activity: These effects are often downstream consequences of COX inhibition but can also be mediated by other central nervous system targets.[19]
Data Summary
The following table summarizes representative antimicrobial activity data for pyrazole derivatives structurally related to the topic compound, as reported in the literature.
| Compound Derivative | Test Organism | MIC (μmol/mL) | Reference Drug | MIC (μmol/mL) | Cite |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl... | E. coli | 0.038 | Ampicillin | 0.033 | [2][9] |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl... | P. aeruginosa | 0.067 | Ampicillin | 0.067 | [2][9] |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl... | C. parapsilosis | 0.015 | Fluconazole | 0.020 | [2][9] |
Conclusion and Future Directions
The available scientific literature strongly supports the hypothesis that Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate possesses a dual mechanism of action, functioning as both an antimicrobial and an anti-inflammatory agent. The anti-inflammatory effects are most plausibly mediated by the direct inhibition of COX enzymes, a mechanism shared by other successful diaryl-pyrazole drugs.
To definitively elucidate its mechanistic profile, future research should focus on:
-
Direct Enzyme Assays: Performing in vitro inhibition assays against purified microbial enzymes and human COX-1/COX-2 to confirm direct binding and determine inhibitory constants (Ki) and IC50 values.
-
Structural Biology: Co-crystallization of the compound with its target enzymes to understand the precise binding mode and rationalize its activity and selectivity.
-
Advanced Cell-Based Assays: Utilizing cell-based models to confirm the downstream effects of target engagement, such as measuring prostaglandin levels in stimulated immune cells or assessing cell wall integrity in treated microbes.
-
In Vivo Efficacy Studies: Expanding on the carrageenan-induced paw edema model to include models of infection to validate the antimicrobial potential in a physiological context.
By pursuing these targeted experimental avenues, the full therapeutic potential of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can be rigorously characterized, paving the way for its potential development as a novel therapeutic agent.
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Abdel-Wahab, B. F., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
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de Oliveira, C. S., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 24(18), 3299. [Link]
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Zhang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4983. [Link]
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity
Introduction: The Enduring Significance of the Pyrazole Heterocycle
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described by Ludwig Knorr in 1883, this simple aromatic structure has proven to be a remarkably versatile pharmacophore.[1] Its unique electronic properties and steric versatility allow it to serve as a foundational scaffold for a vast array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antidepressant effects.[1][3] This has led to the development of several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and Sildenafil for erectile dysfunction, all of which feature the pyrazole core.[4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have emerged as a promising class of compounds.[5] Their efficacy stems from their ability to interact with a variety of molecular targets involved in cancer progression, including protein kinases, tubulin, and apoptotic pathways.[6]
Mechanisms of Anticancer Action
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases . Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a common feature of many cancers. Pyrazole derivatives have been designed to act as potent inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is implicated in several cancers. Certain pyrazole derivatives have been shown to be effective EGFR inhibitors.[8] For instance, compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) displayed potent EGFR inhibitory activity with an IC₅₀ of 0.07 µM, which is comparable to the approved drug Erlotinib.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[6] Novel indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2.[9]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Pyrazole derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.[6][9]
Another significant anticancer mechanism of pyrazole derivatives is the induction of apoptosis , or programmed cell death. This can be achieved through various means, including the activation of pro-apoptotic proteins like caspases and the inhibition of anti-apoptotic molecules.[10]
Furthermore, some pyrazole derivatives function as tubulin polymerization inhibitors .[6] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest cancer cells in mitosis and induce apoptosis.[11]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of pyrazole derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify their potency.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| C5 | MCF-7 (Breast) | 0.08 | [8] |
| Compound 6 | Various (e.g., Mammary) | 0.00006 - 0.00025 | [9] |
| Compound 37 | MCF-7 (Breast) | 5.21 | [9] |
| Compound 43 | MCF-7 (Breast) | 0.25 | [9] |
| Compound 53 | HepG2 (Liver) | 15.98 | [9] |
| Compound 54 | HepG2 (Liver) | 13.85 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][12]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Visualization: EGFR Inhibition
The following diagram illustrates the mechanism of action of an EGFR-inhibiting pyrazole derivative.
Caption: Prostaglandin synthesis pathway and selective COX-2 inhibition.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. [14][15][16]
Spectrum of Activity and Mechanisms
Pyrazole-containing compounds have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species. [17][18]The mechanisms of antimicrobial action are diverse and can include:
-
Enzyme Inhibition: Some pyrazole derivatives may inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. [18]* Disruption of Cell Integrity: The compounds may interfere with the synthesis of the bacterial cell wall or disrupt the cell membrane.
-
Inhibition of Virulence Factors: Certain pyrazoles have been shown to regulate global transcriptional factors that control virulence and antibiotic resistance. [18]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. [19]
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 17 | MRSA | 4 | [18] |
| Compound 18 | E. coli | <1 | [18] |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [20] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [20] |
| Compound 55 | MRSA | 4 | [18]|
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent. [19][21][22] Principle: A standardized inoculum of a microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation. [21] Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific turbidity, typically a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. A microplate reader can also be used to measure absorbance for a more quantitative assessment. [21]
Workflow Visualization: Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it provides insights into how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. [23][24][25] Key structural features of the pyrazole scaffold that can be modified to modulate biological activity include:
-
Substituents at N1: The nature of the substituent on the N1 position of the pyrazole ring is often critical. For example, in the case of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the 1-position was found to be optimal for binding affinity. [23][24]* Substituents at C3: The group at the C3 position can significantly impact activity. For COX-2 inhibitors, a carboxamido group or similar functionalities are often present. [23]* Substituents at C4: Modifications at the C4 position can influence the molecule's conformation and interaction with the target protein.
-
Substituents at C5: A para-substituted phenyl ring at the C5 position is a common feature in many biologically active pyrazoles, including COX-2 inhibitors and cannabinoid receptor antagonists. [23]The nature of the para-substituent can fine-tune the activity.
General SAR Visualization
The following diagram illustrates the key positions on the pyrazole ring where substitutions can be made to modulate biological activity.
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An In-Depth Technical Guide to the Initial Bioactivity Screening of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Foreword: The Rationale for a Structured Inquiry into a Privileged Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] Derivatives of this five-membered aromatic heterocycle are known to possess a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The subject of this guide, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, combines this potent core with phenyl substituents and a carboxylate ester, features that suggest a high potential for diverse biological interactions. This document provides a comprehensive, technically-grounded framework for the initial in vitro bioactivity screening of this novel compound. Our approach is not merely a sequence of assays but a logical, hierarchical progression designed to efficiently characterize the compound's cytotoxic profile before delving into specific therapeutic areas. This ensures that subsequent, more resource-intensive assays are conducted within a biologically relevant and non-toxic concentration range, a critical principle for the trustworthy evaluation of any new chemical entity.
A Hierarchical Approach to Bioactivity Screening
The initial assessment of a novel compound necessitates a structured and tiered screening cascade. This strategy maximizes data acquisition while conserving resources. The proposed workflow prioritizes a foundational understanding of the compound's interaction with living cells (cytotoxicity) before proceeding to more specific, hypothesis-driven bioactivity assays.
Caption: Hierarchical workflow for the initial bioactivity screening.
Part 1: Foundational Assessment - General Cytotoxicity Screening
Before assessing specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate against a representative non-cancerous cell line (e.g., human embryonic kidney cells, HEK293). This establishes the concentration range over which the compound can be tested in subsequent assays without causing general cell death, which could otherwise lead to false-positive results. We will employ the MTT assay, a robust method for assessing metabolic activity as an indicator of cell viability.[4]
Protocol 1: MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method wherein mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[1]
-
Compound Treatment: Prepare a stock solution of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours under the same conditions as step 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | HEK293 | MTT | > 100 |
| Doxorubicin (Positive Control) | HEK293 | MTT | 0.8 |
Part 2: Primary Bioactivity Screening - Antimicrobial Activity
The pyrazole scaffold is a well-known pharmacophore in many antimicrobial agents.[4] An initial screening for antibacterial and antifungal activity is therefore a logical step. A two-tiered approach is recommended: a qualitative agar well diffusion assay for a broad screen, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for active hits.
Protocol 2.1: Agar Well Diffusion Assay
This method provides a preliminary, qualitative assessment of antimicrobial activity.[6][7] The compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[8]
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi) plates.
-
Inoculum Preparation: Prepare a microbial suspension of the test organisms (see table below) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Evenly swab the surface of the agar plates with the prepared microbial suspension.
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound at a high, non-cytotoxic concentration (e.g., 100 µg/mL) into the wells. Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters.
Recommended Microbial Strains for Initial Screening:
| Organism Type | Species | ATCC Number | Rationale |
| Gram-positive | Staphylococcus aureus | 25923 | Common human pathogen, representative |
| Gram-negative | Escherichia coli | 25922 | Common pathogen, standard for testing |
| Fungus | Candida albicans | 10231 | Common opportunistic fungal pathogen |
This list can be expanded based on specific research interests.[9][10][11]
Protocol 2.2: Broth Microdilution for MIC Determination
For compounds showing activity in the agar well diffusion assay, the broth microdilution method is used to quantify their potency by determining the MIC. This method follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 18 | 12 | 15 | 16 | 64 | 32 |
| Ciprofloxacin (Positive Control) | 25 | 30 | N/A | 1 | 0.5 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | 22 | N/A | N/A | 8 |
Part 3: Primary Bioactivity Screening - Anticancer Activity
Given that numerous pyrazole derivatives have demonstrated antiproliferative effects, screening against a panel of human cancer cell lines is a crucial step.[15] The Sulforhodamine B (SRB) assay is a reliable and widely used method for this purpose, offering advantages in terms of stability and linearity over formazan-based assays.[3][16][17] The SRB assay measures cell density by quantifying total cellular protein content.[18]
Protocol 3: SRB Assay for Anticancer Screening
Caption: Step-by-step workflow for the SRB anticancer assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells from a representative cancer cell panel (see table below) into 96-well plates at their predetermined optimal densities.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate for 72 hours.
-
Cell Fixation: Gently aspirate the media and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates four times with tap water and then air dry.[18]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[18]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.[16]
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition).
Recommended Cancer Cell Line Panel for Initial Screening:
| Cell Line | Cancer Type | ATCC Number |
| MCF-7 | Breast Adenocarcinoma | HTB-22 |
| A549 | Lung Carcinoma | CCL-185 |
| HCT-116 | Colon Carcinoma | CCL-247 |
| PC-3 | Prostate Adenocarcinoma | CRL-1435 |
This panel represents some of the most common cancer types and can be expanded. ATCC provides various tumor cell panels for more extensive screening.[19][20][21][22][23]
Data Presentation: Hypothetical Anticancer Activity Data
| Compound | MCF-7 (GI₅₀, µM) | A549 (GI₅₀, µM) | HCT-116 (GI₅₀, µM) | PC-3 (GI₅₀, µM) |
| Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 12.5 | 25.8 | 9.7 | 18.2 |
| Doxorubicin (Positive Control) | 0.05 | 0.08 | 0.06 | 0.9 |
Part 4: Primary Bioactivity Screening - Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes.[15] A primary screen for anti-inflammatory activity should therefore include an assessment of COX-1 and COX-2 inhibition, as well as an assay to measure the inhibition of inflammatory mediators in a relevant cell model.
Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the compound's ability to inhibit the two main isoforms of the cyclooxygenase enzyme, which are key to the inflammatory pathway.[2] This can be performed using commercially available fluorometric or colorimetric assay kits.[24]
Step-by-Step Methodology (General):
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 and COX-2 enzymes. Prepare serial dilutions of the test compound.
-
Enzyme Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to the assay buffer.
-
Inhibitor Incubation: Add the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) and incubate to allow for binding.[2]
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation time, stop the reaction and measure the product (e.g., Prostaglandin E2) using the kit's detection reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Data Presentation: Hypothetical COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 50.2 | 5.1 | 9.8 |
| Celecoxib (Positive Control) | 15.0 | 0.04 | 375 |
Protocol 4.2: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells
This cell-based assay measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).[25][26] The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[27][28]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[26]
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.[25][28]
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite using a sodium nitrite standard curve and determine the percentage of NO production inhibition to calculate the IC₅₀ value.
Data Presentation: Hypothetical NO Inhibition Data
| Compound | Inhibition of NO Production in RAW 264.7 cells (IC₅₀, µM) |
| Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 15.6 |
| L-NAME (Positive Control) | 22.4 |
Concluding Remarks and Future Directions
This guide outlines a robust and logical framework for the initial bioactivity screening of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. The hierarchical approach, beginning with a foundational cytotoxicity assessment, ensures the integrity of subsequent bioactivity data. The proposed assays provide a broad yet detailed preliminary profile of the compound's potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Positive results, or "hits," from this initial screening should be viewed as the starting point for a more in-depth investigation. Promising activities would warrant further studies, including:
-
Secondary Screening: Expanding the panel of microbial strains or cancer cell lines.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by the compound.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's activity and safety in animal models.
The systematic application of these protocols will provide a comprehensive initial assessment, enabling informed decisions about the future development of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as a potential therapeutic lead.
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Wu, Y. C., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 11(10), 3736–3747. [Link]
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Feldman, G. M., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 37(5), 653-660. [Link]
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Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit 2.3. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC medicinal chemistry, 14(6), 1121–1136. [Link]
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An In-Depth Technical Guide to Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3][4] From the potent anti-inflammatory properties of celecoxib to various anticancer, antimicrobial, and antiviral agents, the pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][3] This guide focuses on a specific, yet highly promising, member of this class: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
This document provides a comprehensive technical overview of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, including its chemical identity, synthetic pathways, and known biological significance, tailored for professionals in drug discovery and development.
Chemical and Physical Properties
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.
| Property | Value | Source |
| CAS Number | 17355-75-8 | Sigma-Aldrich |
| Molecular Formula | C₁₈H₁₆N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 292.33 g/mol | ChemScene |
| Canonical SMILES | CCOC(=O)c1cc(-c2ccccc2)n(-c2ccccc2)n1 | PubChem |
| InChI Key | UVRLSBWBUBLBMP-UHFFFAOYSA-N | Echemi |
| Appearance | White to off-white crystalline solid | (Inferred from related compounds) |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | (General knowledge for this class of compounds) |
Synthetic Pathways and Methodologies
The synthesis of 1,5-diphenyl-1H-pyrazole-3-carboxylate esters is primarily achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This classical approach offers a reliable and versatile route to the pyrazole core.
Primary Synthetic Route: Condensation of Ethyl Benzoylpyruvate with Phenylhydrazine
The most direct and widely applicable method for the synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate involves the reaction of ethyl benzoylpyruvate (a 1,3-dicarbonyl compound) with phenylhydrazine.
Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from established methodologies for the synthesis of analogous pyrazole derivatives.[5]
Materials:
-
Ethyl benzoylpyruvate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylpyruvate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.0 - 1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. If a precipitate forms, it can be collected by vacuum filtration. If no solid precipitates, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Neutralization and Extraction: The collected solid or the organic extract should be washed with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by washing with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Causality in Experimental Choices:
-
Solvent: Glacial acetic acid is often used as it can act as both a solvent and a catalyst for the cyclization reaction. Ethanol is a less acidic alternative that also effectively facilitates the reaction.
-
Equivalents of Phenylhydrazine: A slight excess of phenylhydrazine can be used to ensure the complete consumption of the more valuable dicarbonyl starting material.
-
Work-up Procedure: The neutralization step with sodium bicarbonate is crucial to remove the acidic solvent and any acidic byproducts, which is essential for obtaining a pure product and preventing degradation during storage.
Spectroscopic and Analytical Data
| Analytical Technique | Expected Data and Interpretation |
| ¹H NMR | Ethyl Ester Protons: A triplet around δ 1.2-1.4 ppm (3H, -CH₃) and a quartet around δ 4.2-4.4 ppm (2H, -OCH₂-). Pyrazole Ring Proton: A singlet around δ 7.0-7.5 ppm (1H, pyrazole-H4). Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm (10H, Ar-H). |
| ¹³C NMR | Ethyl Ester Carbons: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-). Ester Carbonyl: A signal in the range of δ 160-165 ppm. Pyrazole Ring Carbons: Signals for C3, C4, and C5 of the pyrazole ring, typically in the aromatic region (δ 105-150 ppm). Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm. |
| Infrared (IR) | C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹. C=N Stretch (Pyrazole Ring): An absorption band around 1590-1620 cm⁻¹. C-O Stretch (Ester): An absorption band in the region of 1200-1300 cm⁻¹. Aromatic C-H Bending: Characteristic bands in the fingerprint region. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 292.12. Fragmentation Pattern: Characteristic fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and fragmentation of the phenyl rings. |
Biological Activities and Therapeutic Potential
The 1,5-diphenylpyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. While specific studies on Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are limited, the known activities of closely related analogs provide strong indications of its therapeutic potential.
Antimicrobial Activity
A study by Radwan et al. on a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates demonstrated significant antimicrobial activity.[6][7][8] For instance, certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to the standard drug ampicillin.[6][7] Furthermore, some analogs displayed promising antifungal activity, with one derivative being more active than fluconazole against Candida parapsilosis.[6][7] This suggests that Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate could be a valuable starting point for the development of new antimicrobial agents.
Anti-inflammatory Activity
The pyrazole ring is a key component of the selective COX-2 inhibitor, Celecoxib, a widely used anti-inflammatory drug.[3] Research on various pyrazole derivatives has consistently shown significant anti-inflammatory properties.[3][4][5][9] Studies on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema models in rats.[5] This strongly suggests that Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a promising candidate for further investigation as an anti-inflammatory agent.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[1][10][11][12][13] The pyrazole scaffold has been incorporated into several approved anticancer drugs.[1] The anticancer effects of pyrazole compounds are often attributed to their ability to inhibit various protein kinases and other signaling pathways involved in cell proliferation and survival.[1] Given the established anticancer potential of the 1,5-diaryl pyrazole core, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate warrants investigation for its cytotoxic and antiproliferative effects against various cancer cell lines.
Future Directions and Conclusion
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a synthetically accessible molecule belonging to a class of compounds with proven and diverse pharmacological activities. While specific biological data for this exact compound is still emerging, the wealth of information on its close analogs strongly supports its potential as a valuable scaffold in drug discovery.
Future research should focus on:
-
Definitive Biological Screening: A comprehensive evaluation of its antimicrobial, anti-inflammatory, and anticancer activities is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
References
-
Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta pharmaceutica (Zagreb, Croatia), 64(3), 335–344. [Link]
-
Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. [Link]
-
Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335-344. [Link]
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Yogi, B., Kumar, P., & Singh, R. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 55-64. [Link]
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Shaw, S. D., & Moustafa, A. H. (2015). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Semantic Scholar. [Link]
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GeGe-3: An Anticancer Pyrazole Compound. (2024). National Institutes of Health. [Link]
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Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Institutes of Health. [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Institutes of Health. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Institutes of Health. [Link]
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Synthesis of pyrazoles using [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst. (n.d.). The Royal Society of Chemistry. [Link]
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Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. [Link]
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Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. (n.d.). Semantic Scholar. [Link]
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Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (n.d.). National Institutes of Health. [Link]
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VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. [Link]
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Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024). MDPI. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). National Institutes of Health. [Link]
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Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. [Link]
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Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. (n.d.). National Institutes of Health. [Link]
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Synthesis and Properties of Ethyl 1-Aryl-5-methyl- 4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (n.d.). SpringerLink. [Link]
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Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Antimicrobial Applications of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial properties of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for its investigation as a potential antimicrobial agent.
Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] In the realm of infectious diseases, pyrazole derivatives have emerged as a promising class of antimicrobial agents, with studies highlighting their activity against a spectrum of bacterial and fungal pathogens.[3][5][6][7] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate represents a key molecule of interest within this class. Its structural features suggest the potential for interaction with critical microbial targets, warranting a thorough investigation of its antimicrobial efficacy and mechanism of action.
Section 1: Synthesis and Characterization
A reliable and scalable synthesis protocol is paramount for the consistent biological evaluation of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. The general synthesis of 1,5-disubstituted pyrazole-3-carboxylates often involves the reaction of a β-ketoester with a hydrazine derivative. For the title compound, this typically involves the condensation of ethyl benzoylpyruvate with phenylhydrazine.
Protocol 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Materials:
-
Ethyl benzoylpyruvate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.
Section 2: In Vitro Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial potential involves determining its in vitro activity against a panel of clinically relevant microorganisms. The following protocols describe standardized methods for evaluating the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Candida parapsilosis, Candida tropicalis)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in the appropriate broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Inoculate each well containing the test compound with the microbial suspension.
-
Include positive control wells (microorganism with a standard antimicrobial) and negative control wells (microorganism in broth only, and broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the appropriate temperature and duration.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Antimicrobial Activity Profile
The results of the in vitro susceptibility testing should be summarized in a clear and concise table.
| Microorganism | Type | MIC (µg/mL) of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | MIC (µg/mL) of Control Drug | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data | Data | Data |
| Bacillus subtilis | Gram-positive | Data | Data | Data |
| Escherichia coli | Gram-negative | Data | Data | Data |
| Pseudomonas aeruginosa | Gram-negative | Data | Data | Data |
| Candida albicans | Fungus | Data | Data | Data |
| Candida parapsilosis | Fungus | Data | Data | Data |
| Candida tropicalis | Fungus | Data | Data | Data |
Section 3: Mechanistic Insights - Investigating the Mode of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For pyrazole derivatives, a potential mechanism of action is the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[1][2][8]
Workflow for Investigating the Mechanism of Action
Caption: Workflow for the antimicrobial evaluation of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Protocol 4: DNA Gyrase Inhibition Assay
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified DNA gyrase enzyme (E. coli)
-
ATP
-
Assay buffer
-
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
Positive control (e.g., Novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
-
Add DNA gyrase to each reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of DNA gyrase will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
Section 4: Visualizing the Experimental Workflow
A clear understanding of the experimental pipeline is essential for reproducible research.
Caption: Step-by-step workflow for MIC and MBC/MFC determination.
Section 5: Concluding Remarks and Future Directions
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate holds significant potential as a lead compound in the development of new antimicrobial agents. The protocols outlined in these application notes provide a robust framework for its initial evaluation. Further studies should focus on expanding the panel of test organisms, including resistant strains, and conducting in vivo efficacy and toxicity studies to establish a comprehensive profile of its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will also be crucial in optimizing the antimicrobial activity and pharmacokinetic properties of this promising scaffold.
References
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20).
- Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed.
- s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020-09-01).
- Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight.
- (PDF) Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents - ResearchGate. (2025-12-14).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
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Application Notes & Protocols for the Evaluation of Pyrazole Compounds as Anti-inflammatory Agents
Introduction: The Pyrazole Scaffold in Inflammation Research
This guide provides a comprehensive overview of the key mechanisms of action for pyrazole compounds and presents detailed, field-proven protocols for their in vitro and in vivo evaluation.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of pyrazole derivatives are multifaceted. While COX-2 inhibition is the most well-known mechanism, these compounds can modulate a variety of signaling pathways.[1]
2.1. Inhibition of Cyclooxygenase (COX) Enzymes The primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[5][6]
-
COX-1: A constitutively expressed enzyme involved in physiological functions like protecting the stomach lining.[8]
-
COX-2: An inducible enzyme, its expression is significantly increased during inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[7][8] Selective inhibition of COX-2 is a key therapeutic strategy.[1][7]
2.2. Modulation of the NF-κB Signaling Pathway The Nuclear Factor kappa-B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inducible enzymes like iNOS and COX-2.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[9][11] Certain pyrazole compounds have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex, thereby preventing NF-κB activation.[1][9]
Figure 1. Inhibition of the NF-κB signaling pathway by a pyrazole compound.
2.3. Downregulation of Pro-inflammatory Mediators Through mechanisms like COX and NF-κB inhibition, pyrazole compounds effectively reduce the production of key inflammatory mediators:
-
Prostaglandins (e.g., PGE2): Major contributors to pain and swelling.[5][12]
-
Cytokines (e.g., TNF-α, IL-6, IL-1β): Signaling proteins that orchestrate the inflammatory response.[1][12][13]
A Staged Approach to Preclinical Evaluation
A logical, tiered screening approach is essential for efficiently identifying and characterizing promising anti-inflammatory pyrazole compounds. This workflow progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models.
Figure 2. A typical screening workflow for anti-inflammatory compounds.
In Vitro Evaluation: Protocols and Application Notes
In vitro assays are the cornerstone of initial screening, providing rapid, cost-effective data on a compound's potential bioactivity and mechanism.
Protocol 1: Cell Viability Assay (MTT Assay)
Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity. This assay should be run in parallel with activity assays.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Test pyrazole compounds (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (DMSO equivalent) and a "no-cell" blank.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 550 nm using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
Rationale: This assay measures the production of nitrite, a stable breakdown product of NO, as an indicator of iNOS activity. It is a robust primary screen for anti-inflammatory potential.[15]
Materials:
-
All materials from Protocol 1
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells as in Protocol 1 (1 x 10⁵ cells/well).[15]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[14]
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.[14]
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of the freshly prepared Griess Reagent to each well.[15]
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and express the inhibitory activity as a percentage relative to the LPS-only control.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Rationale: Directly measures the inhibition of key cytokine production (e.g., TNF-α, IL-6), providing more specific mechanistic insight than the Griess assay.
Materials:
-
Supernatants from the experiment in Protocol 2
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
ELISA plate reader
Procedure:
-
Sample Collection: Use the cell culture supernatants collected in step 4 of Protocol 2.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the IC₅₀ value for each compound's inhibition of TNF-α and IL-6 production.
Data Presentation: Comparative Analysis of Pyrazole Derivatives
Summarizing quantitative data in a clear, tabular format is essential for comparing the potency and selectivity of different compounds.
| Compound ID | Structure | COX-1 IC₅₀ (µM) [a] | COX-2 IC₅₀ (µM) [a] | Selectivity Index (SI) [b] | NO Inhibition IC₅₀ (µM) [c] |
| Celecoxib | (Reference) | >10 | 0.04 | >250 | 5.2 |
| Compound A | (Example) | 8.4 | 0.02 | 420 | 2.5 |
| Compound B | (Example) | 5.6 | 0.03 | 187 | 3.1 |
| Compound C | (Example) | >10 | 0.15 | >67 | 10.8 |
| Compound D | (Example) | 0.5 | 0.45 | 1.1 (Non-selective) | >50 |
Notes on Table:
-
[a] IC₅₀ values determined by in vitro enzyme inhibition assays.[12] Data is hypothetical but representative.
-
[b] Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[12]
-
[c] IC₅₀ values determined from the LPS-induced nitric oxide production assay in RAW 264.7 cells.
In Vivo Evaluation: Protocols and Application Notes
In vivo models are critical for validating the efficacy of compounds in a complex biological system.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: This is the most widely used and well-characterized model of acute inflammation.[16][17] It is highly sensitive to inhibitors of prostaglandin synthesis and is excellent for evaluating the in vivo efficacy of NSAID-like compounds.[17]
Materials:
-
Male Wistar rats (150-200 g)
-
Test pyrazole compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Pletismometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.[17] Fast animals overnight before the study but allow free access to water.
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each rat.
-
Dosing: Administer the test compounds, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[18][19]
-
Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18] The maximal edema response is typically observed around 3-5 hours.[18]
-
Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion and Future Directions
References
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News-Medical.Net. Celebrex (Celecoxib) Pharmacology.
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Tiwari, A. & S. S. Saraf. Celecoxib. StatPearls.
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Wikipedia. Celecoxib.
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El-Sayed, M. A. A., et al. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
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Rai, G., et al. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
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PharmGKB. Celecoxib Pathway, Pharmacodynamics.
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Uzuazokaro, M. M. A., et al. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
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Patsnap Synapse. What is the mechanism of Celecoxib?
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Miles, L. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
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Oeckinghaus, A., et al. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Pharmaceuticals.
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WuXi AppTec. Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
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Geronikaki, A., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules.
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Patil, K. R., et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences.
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
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Patil, K. R., et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
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Shaik, A. B., et al. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
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Creative Biolabs. Carrageenan induced Paw Edema Model.
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Gudimani, V., et al. Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate.
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Lawrence, T. The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
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Abdelhafeez, M. H., et al. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.
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Osman, E. O., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
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Osman, E. O., et al. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed.
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Abdel-Wahab, B. F., et al. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry.
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Dahiya, R., et al. Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
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Singh, S., et al. In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
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Morris, C. J. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate.
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Sanchez-Recillas, A., et al. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
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ResearchGate. NF-κB and Therapeutic Approach.
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Dahiya, R., et al. Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.
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Abdelhafeez, M. H., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
-
Charles River Laboratories. Carrageenan-Induced Paw Edema Model.
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Liu, T. (PDF) NF-κB signaling in inflammation (2017). SciSpace.
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MDPI. Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery.
-
Al-Warhi, T., et al. Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate.
-
Mohamed, K. A. A., et al. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.
-
Jansom, C., et al. Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience.
-
Mohamed, K. A. A. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation.
-
Rahman, H., et al. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH.
-
Lee, S. H., et al. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry.
-
Su, J., et al. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
-
Usdan, L. T., et al. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. NIH.
-
ResearchGate. What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro?
-
García-Andrade, K., et al. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI.
-
ResearchGate. (a). Inhibition of LPS induced nitric oxide production in RAW 264.7...
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Application Notes & Protocols for the Characterization of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. This document outlines the foundational principles and practical protocols for the structural elucidation and purity assessment of this pyrazole derivative, a scaffold of significant interest in medicinal chemistry.
Introduction to Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, forming the core structure of many natural products and synthetic drugs.[1][2][3][4] Pyrazole derivatives, in particular, have attracted considerable attention due to their diverse pharmacological activities. A comprehensive characterization of this molecule is the first critical step in any research and development endeavor, ensuring its identity, purity, and stability.
This guide will delve into the application of several key analytical techniques for the unequivocal characterization of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for the determination of the molecular structure.
-
Mass Spectrometry (MS) for the confirmation of molecular weight and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for the identification of functional groups.
-
Elemental Analysis for the determination of the empirical formula.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall molecular framework.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Expected ¹H NMR Spectrum: Based on the analysis of similar pyrazole derivatives[5], the expected ¹H NMR spectrum of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit the following characteristic signals:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CH (pyrazole ring) | 6.5 - 7.0 | Singlet (s) | 1H | Proton at C4 of the pyrazole ring |
| Aromatic-H | 7.2 - 7.8 | Multiplet (m) | 10H | Protons of the two phenyl rings |
| -O-CH₂- | 4.2 - 4.5 | Quartet (q) | 2H | Methylene protons of the ethyl ester |
| -CH₃ | 1.2 - 1.5 | Triplet (t) | 3H | Methyl protons of the ethyl ester |
Causality of Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds. The multiplet in the aromatic region arises from the complex spin-spin coupling between the protons on the two different phenyl rings. The quartet and triplet for the ethyl group are a classic ethyl pattern, where the CH₂ group is split by the three neighboring CH₃ protons, and the CH₃ group is split by the two neighboring CH₂ protons.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Expected ¹³C NMR Spectrum: Drawing from data on related 1,3,5-trisubstituted pyrazoles[5], the ¹³C NMR spectrum of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is expected to show the following signals:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Assignment |
| C=O (ester) | 160 - 165 | Carbonyl carbon of the ethyl ester |
| C3 & C5 (pyrazole) | 140 - 155 | Carbons of the pyrazole ring attached to the phenyl groups |
| Aromatic-C | 125 - 140 | Carbons of the two phenyl rings |
| C4 (pyrazole) | 105 - 115 | Carbon at position 4 of the pyrazole ring |
| -O-CH₂- | 60 - 65 | Methylene carbon of the ethyl ester |
| -CH₃ | 13 - 16 | Methyl carbon of the ethyl ester |
Causality of Experimental Choices: Broadband proton decoupling is typically used in ¹³C NMR to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment of the carbon atoms. The downfield shift of the carbonyl carbon is due to the deshielding effect of the electronegative oxygen atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum: For Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (C₁₉H₁₈N₂O₂), the expected molecular weight is approximately 306.36 g/mol . In a typical mass spectrum, a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 306 or 307, respectively, depending on the ionization technique used.
Fragmentation Pattern: The fragmentation of pyrazole derivatives in mass spectrometry can be complex but often involves cleavage of the pyrazole ring and the loss of substituents.[5]
Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and often produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight. Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation, providing valuable structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup (ESI-MS):
-
Use a mass spectrometer equipped with an electrospray ionization source.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to obtain a stable signal.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural insights.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase.
Method Development: A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of pyrazole derivatives. A C18 column is a good starting point for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or TFA) and an organic solvent (e.g., acetonitrile or methanol).
Experimental Protocol: HPLC
-
Instrumentation:
-
A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions (starting point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (a photodiode array detector is useful for this).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
-
Analysis:
-
Inject the standards and the sample into the HPLC system.
-
Identify the peak corresponding to the target compound by comparing the retention time with that of the standard.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Quantify the amount of the compound in the sample using the calibration curve generated from the standards.
-
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.
Expected FTIR Spectrum: The FTIR spectrum of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Aliphatic C-H |
| ~1720 | C=O stretch | Ester carbonyl |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| ~1450 | C=N stretch | Pyrazole ring |
| 1100 - 1300 | C-O stretch | Ester C-O |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Determination of Empirical Formula by Elemental Analysis
Principle: Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to calculate the empirical formula of the substance.
Expected Elemental Composition: For Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (C₁₉H₁₈N₂O₂):
-
Carbon (C): 74.49%
-
Hydrogen (H): 5.92%
-
Nitrogen (N): 9.14%
-
Oxygen (O): 10.44%
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the highly purified and dried sample is required.
-
Instrumentation: The analysis is performed using an automated elemental analyzer.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
-
Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values to confirm the empirical formula.
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive characterization of a new chemical entity. The following workflow diagram illustrates the logical sequence of the analytical methods described.
Caption: Workflow for the characterization of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Conclusion
The analytical methods and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. By employing a combination of NMR, MS, HPLC, FTIR, and elemental analysis, researchers can confidently confirm the structure, purity, and elemental composition of this important pyrazole derivative, ensuring the integrity and reliability of their subsequent research and development activities.
References
- Supporting Information. (n.d.).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]
-
Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. Retrieved from [Link]
-
13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (2025). ResearchGate. Retrieved from [Link]
-
IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.). ResearchGate. Retrieved from [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI. Retrieved from [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. Retrieved from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). ResearchGate. Retrieved from [Link]
Sources
Application Notes and Protocols for the In Vitro Evaluation of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of pyrazole are extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][3][4][5] This is largely due to their ability to interact with various biological targets, including critical enzymes like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are pivotal in cancer progression.[2][6]
The ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate framework, in particular, serves as a versatile template for developing novel therapeutic agents. The synthesis typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, allowing for diverse substitutions at the phenyl rings and other positions to modulate biological activity.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of this class of compounds. The protocols herein are designed not just as procedural steps but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice to ensure robust and reproducible data.
Part 1: Foundational Laboratory Procedures
Before commencing specific biological assays, proper handling of the test compounds and maintenance of cell cultures are paramount for data integrity.
Compound Preparation and Solubilization
The hydrophobic nature of many pyrazole derivatives necessitates the use of an organic solvent for initial solubilization.
-
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and relatively low cytotoxicity at concentrations typically below 0.5% (v/v) in cell culture media.
-
Protocol:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of each pyrazole derivative in 100% cell culture-grade DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare intermediate dilutions in DMSO.
-
Finally, prepare the working concentrations by diluting the intermediate stocks into the appropriate cell culture medium. Ensure the final DMSO concentration in the medium applied to cells does not exceed a non-toxic level (typically ≤0.5%).
-
Always include a "vehicle control" in every experiment, which consists of cells treated with the same final concentration of DMSO used in the highest concentration of the test compound.
-
Mammalian Cell Culture Maintenance
The choice of cell line is dictated by the therapeutic area of interest. For instance, MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are standard models for anticancer screening.[2][6] RAW 264.7 murine macrophages are a gold standard for in vitro inflammation studies.[4][8]
-
General Protocol:
-
Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth and viability.
-
Regularly test cultures for mycoplasma contamination.
-
Part 2: Anticancer Activity Assessment
A primary goal in screening novel pyrazole derivatives is to assess their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).
Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer drug screening.
Protocol: Cell Viability and Cytotoxicity (MTT/XTT Assay)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[9][10] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step and reducing potential artifacts.[9][11]
-
Methodology (XTT Assay):
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing the color to develop.
-
Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14][15] Flow cytometry analysis can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[14]
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivative at concentrations around its IC₅₀ for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
Caption: Principle of Annexin V and Propidium Iodide staining.
Protocol: Caspase-3/7 Activity Assay
-
Principle: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key executioner caspases. Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[16][17] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[16]
-
Methodology (Add-Mix-Measure Format):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described for other assays.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[17]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is directly proportional to the amount of active Caspase-3/7. Results are often expressed as fold change relative to the vehicle control.
Protocol: Cell Cycle Analysis by PI Staining
-
Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G0/G1 phase: 2N DNA; S phase: between 2N and 4N DNA; G2/M phase: 4N DNA). Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[18] By staining a population of cells and analyzing them with a flow cytometer, one can generate a histogram that reveals the distribution of cells in each phase.[18][19] RNase treatment is required to prevent PI from binding to double-stranded RNA.[18]
-
Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates with the pyrazole derivatives for a duration that allows for at least one cell cycle (e.g., 24 hours).
-
Cell Harvesting: Collect and wash the cells with cold 1X PBS.
-
Fixation: While gently vortexing, add the cells dropwise into ice-cold 70% ethanol for fixation. Incubate for at least 30 minutes on ice or store at -20°C.[19][20]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19][21]
Part 3: Anti-inflammatory Activity Assessment
Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
-
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate inducible nitric oxide synthase (iNOS), leading to a burst of nitric oxide (NO) production.[4] NO is a key inflammatory mediator. This assay quantifies NO production indirectly by measuring its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[4][8]
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 50-100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes. A purple/magenta color will develop.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Generate a sodium nitrite standard curve to determine the nitrite concentration in the samples.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. A parallel cytotoxicity assay (e.g., XTT) should be run to ensure that the observed NO reduction is not due to cell death.[22]
Part 4: Antimicrobial Activity Assessment
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23] The broth microdilution method is a standardized and efficient way to determine MIC values for a panel of bacteria and fungi.
-
Methodology:
-
Inoculum Preparation: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[3][23]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole derivatives in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Part 5: Mechanistic Insight via Oxidative Stress
Protocol: Intracellular Reactive Oxygen Species (ROS) Measurement
-
Principle: Many bioactive compounds exert their effects by modulating cellular redox balance. Reactive Oxygen Species (ROS) are highly reactive molecules that can be measured using fluorescent probes.[24][25][26] 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which can be measured.[24][27]
-
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Wash cells with warm PBS and incubate with DCFH-DA solution (e.g., 10-20 µM) for 30-45 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Compound Treatment: Add the pyrazole derivatives to the cells. A positive control (e.g., H₂O₂) can be included.
-
Measurement: Immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) over time using a fluorescence plate reader.
-
-
Data Analysis: Express the results as the change in fluorescence intensity relative to the vehicle-treated control cells.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. srrjournals.com [srrjournals.com]
- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. Caspase 3/7 Activity [protocols.io]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benthamscience.com [benthamscience.com]
- 26. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate: A Versatile Ligand for Coordination Chemistry
This technical guide provides a comprehensive overview of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a multifaceted ligand with significant potential in coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed application notes and robust protocols for the synthesis of the ligand and its prospective metal complexes, along with methodologies for their characterization and exploration of their potential applications.
Introduction: The Promise of Pyrazole-Based Ligands
Pyrazole derivatives are a cornerstone in the design of functional molecules due to their diverse biological activities and versatile coordination capabilities.[1][2] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers multiple coordination sites, enabling the formation of stable complexes with a wide array of metal ions.[3] The introduction of a carboxylate ester group, as in ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, further enhances its coordination versatility, allowing for monodentate, bidentate, or bridging coordination modes. This adaptability makes it a compelling candidate for the development of novel catalysts, advanced materials, and therapeutic agents.[4][5][6]
Metal complexes of pyrazole-based ligands have demonstrated a broad spectrum of applications, including catalysis in organic synthesis, and as antimicrobial and anticancer agents.[2][7] The synergy between the metal center and the pyrazole ligand can lead to complexes with unique electronic, magnetic, and biological properties. This guide will provide the foundational knowledge and practical protocols to explore the rich coordination chemistry of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Ligand Synthesis: A Detailed Protocol
The synthesis of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can be efficiently achieved through a well-established cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8] The following protocol is adapted from established procedures for the synthesis of analogous pyrazole-3-carboxylates.[9]
Protocol 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This protocol details the synthesis starting from the Claisen condensation product, ethyl 2,4-dioxo-4-phenylbutanoate, and phenylhydrazine.
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate
-
Phenylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of butanoate).
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the cyclization.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (a suitable eluent would be a mixture of hexane and ethyl acetate, e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. For many pyrazole syntheses, the product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Confirm the identity and purity of the synthesized ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the two phenyl rings, and a singlet for the pyrazole ring proton. |
| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons, pyrazole ring carbons, and the carbonyl carbon of the ester. |
| FT-IR | Characteristic absorption bands for C=O stretching of the ester, C=N stretching of the pyrazole ring, and C-H stretching of the aromatic rings. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of C₁₉H₁₈N₂O₂ (318.36 g/mol ). |
Coordination Chemistry: Exploring Metal Complexation
While specific literature on the coordination complexes of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is not extensively available, its coordination behavior can be predicted based on the well-documented chemistry of similar pyrazole-carboxylate ligands.[4][10] This ligand possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ester group.
Potential Coordination Modes
The versatile structure of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate allows for several coordination modes, which can be influenced by the nature of the metal ion, the counter-ion, and the reaction conditions.
-
Monodentate Coordination: The ligand can coordinate to a metal center through one of the pyrazole nitrogen atoms, typically the N2 atom, which is sterically more accessible.[11]
-
Bidentate Chelation: A common and stable coordination mode involves the chelation of the metal ion by the N2 atom of the pyrazole ring and the carbonyl oxygen atom of the ester group, forming a five-membered chelate ring.
-
Bridging Coordination: The pyrazole ring can act as a bridge between two metal centers, with each nitrogen atom coordinating to a different metal ion. This can lead to the formation of polynuclear complexes and coordination polymers.
Protocol 2: General Synthesis of Metal Complexes
This protocol provides a general methodology for the synthesis of transition metal complexes with ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. The specific conditions may need to be optimized for each metal salt.
Materials:
-
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (Ligand)
-
Metal salts (e.g., Cu(OAc)₂, PdCl₂, CoCl₂·6H₂O, etc.)
-
Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve the ligand (1 or 2 equivalents) in a suitable solvent (e.g., ethanol) in a round-bottom flask with stirring. Gentle heating may be required to ensure complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
Reaction Monitoring: The formation of a precipitate or a color change often indicates complex formation. The reaction can be stirred for several hours at room temperature or gently heated to promote completion.
-
Isolation of the Complex: If a precipitate forms, collect the solid by vacuum filtration, wash it with the solvent used for the reaction, and then with a more volatile solvent like diethyl ether. Dry the complex in a desiccator. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.
Characterization of Metal Complexes
A thorough characterization of the newly synthesized metal complexes is crucial to determine their structure, composition, and purity. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the C=O and C=N bonds of the ligand upon complexation. New bands in the low-frequency region may indicate the formation of metal-ligand bonds (M-N, M-O).[6] |
| ¹H and ¹³C NMR Spectroscopy | Useful for diamagnetic complexes (e.g., Zn(II), Pd(II)). Shifts in the proton and carbon signals of the ligand upon coordination can provide insights into the coordination mode. |
| UV-Vis Spectroscopy | Can provide information about the electronic transitions within the complex and help in determining the geometry of the coordination sphere.[5] |
| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. |
| Elemental Analysis (CHN) | Determines the empirical formula of the complex and helps to confirm its composition. |
| Thermogravimetric Analysis (TGA) | Provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[6] |
| Single-Crystal X-ray Diffraction | The definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[12] |
Potential Applications
Based on the known applications of similar pyrazole-carboxylate metal complexes, the coordination compounds of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are expected to exhibit interesting properties in various fields.
Catalysis
Palladium complexes of pyrazole-based ligands have shown significant catalytic activity in cross-coupling reactions, such as Suzuki and Heck couplings.[4] The electronic properties of the pyrazole ring and the steric bulk of the phenyl substituents can be tuned to optimize the catalytic performance.
Biological Activity
-
Antimicrobial Agents: Many pyrazole derivatives and their metal complexes exhibit potent antibacterial and antifungal activities.[2] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and increasing its efficacy.
-
Anticancer Agents: Transition metal complexes with pyrazole-containing ligands have emerged as promising candidates for cancer therapy.[5][13] These complexes can interact with DNA and other biological targets, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion and Future Outlook
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a ligand with considerable, yet largely unexplored, potential in coordination chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize this ligand and its metal complexes, and to investigate their structural and functional properties. While direct literature on the coordination chemistry of this specific ligand is sparse, the wealth of information available for analogous pyrazole-carboxylate systems strongly suggests that it is a promising candidate for the development of new catalysts and bioactive compounds. Future research in this area is warranted to fully unlock the potential of this versatile ligand.
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Li, J., et al. (2020). Pyrazole‐3‐carboxylates assisted N‐heterocyclic carbene palladium complexes: synthesis, characterization, and catalytic activities towards arylation of azoles with arylsulfonyl hydrazides. Applied Organometallic Chemistry, 34(11), e5931. [Link]
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
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El-Tabl, A. S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Heliyon, 7(11), e08485. [Link]
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Smaali, A., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(63), 39937–39949. [Link]
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Vodyankin, A. Y., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]
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Çolak, A. T., et al. (2021). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1167–1182. [Link]
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Adhikari, N. (2008). Synthesis and spectroscopic characterization of cobalt (II), nickel (II) and copper (II) complexes with ethyl-5-methyl-1-(2/-pyridyl) pyrazole-3-carboxylate. Oriental Journal of Chemistry, 24(3). [Link]
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Özdemir, İ., et al. (2010). Synthesis and Catalytic Application of Palladium Pyrazolin-3-ylidene Complexes. Molecules, 15(4), 2349–2361. [Link]
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Buvailo, O. V., et al. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies, 31(4), 629–639. [Link]
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Ardizzoia, G. A., et al. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design, 21(12), 7055–7068. [Link]
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Mashraqui, S. H., et al. (2011). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 1(1), 54–86. [Link]
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Vodyankin, A. Y., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Cambridge Open Engage. [Link]
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Khan, I., et al. (2023). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]
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Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400–404. [Link]
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Chen, Y.-T., et al. (2021). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Molecules, 26(23), 7114. [Link]
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Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
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Mashraqui, S. H., et al. (2011). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
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Bua, S., et al. (2021). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 26(16), 4785. [Link]
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Al-Said, N. H., et al. (2015). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o502–o503. [Link]
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Rashid, F. N. A. A., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 903–905. [Link]
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Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
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Application Notes and Protocols: Unlocking the Fluorescent Potential of Pyrazole Carboxylates
Introduction: The Rise of Pyrazole Carboxylates in Fluorescence Applications
In the vast landscape of fluorescent organic molecules, pyrazole derivatives have emerged as a particularly promising class of compounds.[1][2][3] Their N-heteroaromatic scaffold imparts exceptional electronic properties and biocompatibility, making them highly valuable for a range of applications, from bioimaging to chemical sensing.[1][2][3] The synthetic versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of their photophysical properties.[2] This guide provides a comprehensive overview of the fluorescent properties of pyrazole carboxylates, detailing their synthesis, characterization, and application, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals.
Fundamentals of Pyrazole Carboxylate Fluorescence: A Structure-Property Deep Dive
The fluorescence of pyrazole carboxylates is not an inherent property of the pyrazole ring itself but rather arises from the interplay of the entire molecular structure, including the pyrazole core, the carboxylate group, and various substituents. Several key photophysical phenomena govern the fluorescence of these probes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[2]
The carboxylate group, in particular, can play a multifaceted role. It can act as a chelating site for metal ions, leading to changes in the fluorescence output, or it can be modified to attach the pyrazole fluorophore to other molecules of interest. The electronic nature of substituents on the pyrazole and any appended aromatic rings significantly influences the absorption and emission wavelengths, as well as the quantum yield. For instance, electron-donating groups can enhance fluorescence, while electron-withdrawing groups like nitro moieties can quench it.[2]
Synthesis of a Representative Fluorescent Pyrazole Carboxylate: A Step-by-Step Protocol
The synthesis of fluorescent pyrazole carboxylates can be achieved through various routes, often involving the cyclocondensation of a β-diketone with a hydrazine derivative.[2] Below is a detailed protocol for the synthesis of a generic ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate, a common scaffold for fluorescent probes.
Protocol 1: Synthesis of Ethyl 5-Aryl-1-Phenyl-1H-Pyrazole-3-Carboxylate
Objective: To synthesize a fluorescent pyrazole carboxylate derivative via a cyclocondensation reaction.
Materials:
-
Substituted chalcone (1 equivalent)
-
Methylhydrazine (excess, ~8 equivalents)[4]
-
Methanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the substituted chalcone (1 equivalent) in methanol.
-
Addition of Reagent: To the stirred solution, add an excess of methylhydrazine (approximately 8 equivalents). The use of excess methylhydrazine helps to drive the reaction towards the formation of the pyrazole instead of the corresponding pyrazoline.[4]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[4] Monitor the progress of the reaction by TLC. The disappearance of the starting chalcone spot and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazole carboxylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The formation of the aromatic pyrazole can be confirmed by the presence of a characteristic singlet in the ¹H NMR spectrum around 7.1 ppm.[4]
Causality Behind Experimental Choices:
-
Excess Methylhydrazine: Using a significant excess of methylhydrazine and a longer reaction time ensures the complete conversion of the intermediate pyrazoline to the more stable aromatic pyrazole.[4]
-
Room Temperature Reaction: This reaction can often be carried out at room temperature, making it an energy-efficient and convenient method.[4]
-
Chromatographic Purification: Column chromatography is essential to remove any unreacted starting materials, byproducts, and excess hydrazine, ensuring the high purity of the final fluorescent compound.
Characterization of Fluorescent Properties: Quantifying the Glow
A thorough characterization of the photophysical properties is crucial to understanding the behavior of a new fluorescent pyrazole carboxylate. Key parameters include the absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). The quantum yield is a measure of the efficiency of the fluorescence process and is one of the most important characteristics of a fluorophore.[5]
Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield of a pyrazole carboxylate derivative using a known standard.
Materials and Equipment:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
-
Test pyrazole carboxylate sample
-
Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)[6]
-
Spectroscopic grade solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the test compound and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is critical to work in this low absorbance range to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum of each solution, ensuring to use the same excitation wavelength as in the absorbance measurements.
-
Integrate Fluorescence Intensity: Integrate the area under the emission curve for each spectrum.
-
Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Gradient: Determine the gradient of the straight line for both plots.
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the test sample[5]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ is the fluorescence quantum yield
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST denote the test sample and the standard, respectively.
-
Self-Validating System:
To ensure the accuracy of the measurement, it is advisable to perform the determination using two different standards and take the average of the obtained quantum yield values. The linearity of the plot of integrated fluorescence intensity versus absorbance for both the standard and the test sample validates the absence of concentration-dependent quenching effects in the chosen concentration range.[5]
Applications of Fluorescent Pyrazole Carboxylates: From the Bench to the Clinic
The unique properties of fluorescent pyrazole carboxylates have led to their application in a variety of scientific fields.
-
Bioimaging: Due to their good membrane permeability and biocompatibility, pyrazole derivatives are excellent candidates for live-cell imaging.[2][3] They have been successfully used for general cell staining and for targeting specific subcellular organelles.[3]
-
Chemical Sensing: The pyrazole scaffold provides an excellent platform for the design of chemosensors.[7] By incorporating appropriate recognition moieties, pyrazole carboxylates have been developed as "turn-on" or "turn-off" fluorescent sensors for various analytes, including metal ions like Zn²⁺, Cd²⁺, and Fe³⁺.[4] The binding of the analyte to the sensor modulates the photophysical properties of the fluorophore, leading to a detectable change in the fluorescence signal.
-
Drug Development: Pyrazole and its derivatives are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] Fluorescently labeling pyrazole-based drug candidates can aid in studying their mechanism of action and cellular distribution.
Data Summary: Photophysical Properties of Representative Pyrazole Carboxylates
The following table summarizes the key photophysical properties of a few selected fluorescent pyrazole derivatives from the literature. This data highlights the tunability of their fluorescence through structural modifications.
| Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Pyrazolopyridine-coumarin hybrid 13a | 330 | 465 | 0.65 | - | [2] |
| Celecoxib-based NIR probe 16 | 648 | 673 | - | PBS (pH 7.4) | [2] |
| 3-(Coumarin-3-yl)pyrazole 65 | 425 | 500 | - | - | [2] |
| Fused pyrazole 78 | 372 | 476 | 0.38 | - | [2] |
| Pyrazole 8 with Zn²⁺ | - | 480 | - | MeCN | [4] |
| Pyrazole 9 with Fe³⁺ | - | 465 | - | MeCN | [4] |
Visualizations: Workflows and Mechanisms
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Jablonski diagram illustrating fluorescence.
Caption: "Turn-on" fluorescence sensing mechanism.
References
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications | Request PDF - ResearchG
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- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC - PubMed Central. (URL: )
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- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
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- A bio-compatible pyridine-pyrazole hydrazide based compartmental receptor for Al3+ sensing and its applic
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. (URL: )
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Application Notes and Protocols: Synthesis of Azo Dyes from Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Introduction
Pyrazole scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and applications in optics and electronics.[1] The incorporation of a pyrazole moiety into a chromophoric system, such as an azo dye, can lead to compounds with unique spectral properties and potential for specialized applications, including textile dyeing, optical data storage, and as chemosensors. Azo dyes based on heterocyclic amines are of particular interest due to their typically high molar extinction coefficients and good fastness properties.[1]
This document provides a comprehensive guide for the synthesis of a novel azo dye derived from Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. The parent molecule, while possessing the robust pyrazole core, lacks the necessary functional groups for direct participation in azo coupling reactions. Therefore, a multi-step synthetic strategy is employed, beginning with the functionalization of one of the phenyl rings, followed by the construction of the azo chromophore. This protocol is designed for researchers in organic synthesis, materials science, and drug development, providing detailed, step-by-step methodologies and the scientific rationale behind the experimental choices.
Synthetic Strategy: A Three-Step Approach to a Pyrazole-Based Azo Dye
The synthetic pathway to transform Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate into a vibrant azo dye involves three key transformations:
-
Electrophilic Nitration: Introduction of a nitro group onto one of the phenyl rings via electrophilic aromatic substitution. This step is crucial for installing a functional group that can be converted into a diazotizable amine.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine. This transformation is achieved using a reducing agent that selectively targets the nitro group without affecting the ester functionality or the pyrazole ring.
-
Diazotization and Azo Coupling: The newly formed amino group is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (a coupling component) to form the final azo dye.
This sequential approach allows for the controlled and efficient synthesis of the target dye.
Caption: Synthetic workflow for the preparation of a pyrazole-based azo dye.
Experimental Protocols
PART 1: Synthesis of Ethyl 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate (Intermediate 1)
Rationale: The nitration of 1,5-diphenylpyrazole derivatives with a mixture of nitric and sulfuric acids typically leads to the introduction of a nitro group at the para-position of the phenyl rings.[2][3] This regioselectivity is driven by the electronic properties of the pyrazole system and the phenyl substituents. The use of a cold acid mixture helps to control the exothermicity of the reaction and minimize side product formation.
Materials:
-
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 20 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C.
-
Slowly add 2.92 g (0.01 mol) of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate to the cold sulfuric acid with continuous stirring. Ensure the temperature is maintained below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 1.0 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the pyrazole derivative over a period of 30 minutes. The temperature of the reaction mixture should not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A yellow precipitate of Ethyl 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain a purified yellow solid.
Safety Precautions: Concentrated acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is exothermic and should be performed in a well-ventilated fume hood.
PART 2: Synthesis of Ethyl 1-(4-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylate (Intermediate 2)
Rationale: The reduction of an aromatic nitro group to a primary amine can be effectively achieved using stannous chloride (tin(II) chloride) in the presence of a strong acid, typically hydrochloric acid.[2][4][5][6] This method is chemoselective, meaning it will reduce the nitro group without affecting the ester functionality on the pyrazole ring.[2]
Materials:
-
Ethyl 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate (Intermediate 1)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 3.37 g (0.01 mol) of Ethyl 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in 50 mL of ethanol.
-
Add 11.3 g (0.05 mol) of stannous chloride dihydrate to the suspension.
-
With stirring, slowly add 20 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the acidic solution by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude amine.
-
The product, Ethyl 1-(4-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylate, can be purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).
Safety Precautions: Hydrochloric acid is corrosive. Handle with care in a fume hood. The reaction may be exothermic upon addition of HCl.
PART 3: Synthesis of the Final Azo Dye
Rationale: The final step involves the diazotization of the aromatic amine (Intermediate 2) followed by azo coupling with an electron-rich partner.[3][7] Diazotization is carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid to form the unstable diazonium salt. This salt is then immediately reacted with a coupling component, such as 2-naphthol, in an alkaline solution. The alkaline conditions deprotonate the hydroxyl group of the naphthol, making it a highly activated nucleophile for the electrophilic diazonium salt.[3][7][8]
Materials:
-
Ethyl 1-(4-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylate (Intermediate 2)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
Step 3a: Diazotization
-
Dissolve 3.07 g (0.01 mol) of Ethyl 1-(4-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
Step 3b: Azo Coupling
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Step 3a) to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the dye by vacuum filtration and wash it thoroughly with cold water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Safety Precautions: Diazonium salts can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation. Perform the reaction at low temperatures to ensure the stability of the diazonium salt.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | C₁₈H₁₆N₂O₂ | 292.33 | White to off-white solid | - |
| Intermediate 1 | C₁₈H₁₅N₃O₄ | 337.33 | Yellow solid | 80-90 |
| Intermediate 2 | C₁₈H₁₇N₃O₂ | 307.35 | Pale yellow or off-white solid | 75-85 |
| Final Azo Dye | C₂₈H₂₂N₄O₃ | 474.51 | Brightly colored solid (e.g., red, orange) | 85-95 |
Conclusion
This application note details a robust and reliable three-step synthetic route for the preparation of a novel azo dye from Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. By following these protocols, researchers can successfully synthesize this and similar pyrazole-based dyes for further investigation into their tinctorial properties, photophysical characteristics, and potential applications in various scientific and industrial fields. The provided methodologies emphasize safety, efficiency, and the underlying chemical principles, offering a solid foundation for the exploration of this exciting class of chromophores.
References
-
The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. [Link]
- Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. (n.d.). International Journal of Scientific Research in Science and Technology.
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds. (n.d.). In Wikipedia. [Link]
-
Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. [Link]
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
-
Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S. [Link]
-
Preparation of 2-Naphthol Aniline Dye. (2021). ResearchGate. [Link]
- Finar, I. L., & Hurlock, R. J. (1957). The nitration of 1-phenylpyrazole and its 3- and 5-methyl derivatives. Journal of the Chemical Society (Resumed), 3024-3029.
- Lynch, B. M., & Hung, Y. Y. (1964). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Canadian Journal of Chemistry, 42(7), 1605–1615.
- Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328-1331.
- Elguero, J. (1996). Pyrazoles.
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017). ResearchGate. [Link]
Sources
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
Application Notes and Protocols for the Pharmacological Evaluation of Novel Pyrazole Analogues
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel pyrazole analogues. This guide provides a detailed framework for assessing the therapeutic potential of this important class of heterocyclic compounds, covering essential in vitro and in vivo methodologies.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The versatility of the pyrazole ring allows for diverse chemical modifications, leading to the continuous development of novel analogues with potentially enhanced efficacy and selectivity.[3] This document outlines the critical experimental procedures to systematically evaluate these novel compounds, ensuring scientific integrity and reproducibility.
I. Initial In Vitro Characterization: Cytotoxicity and Primary Screening
A fundamental first step in the evaluation of any novel compound is to determine its inherent cytotoxicity. This allows for the establishment of a therapeutic window and informs the concentrations to be used in subsequent, more specific assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of novel pyrazole analogues against various cancer cell lines.
A. Rationale and Self-Validation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This protocol includes vehicle controls (to account for any effects of the solvent) and a positive control (a known cytotoxic agent) to validate the assay's performance.
B. Materials
-
96-well flat-bottom sterile tissue culture plates
-
Novel pyrazole analogue stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, DU145, A549)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader (absorbance at 570 nm)
C. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrazole analogue in complete culture medium from the stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Include vehicle-only controls (e.g., DMSO at the same final concentration as in the compound-treated wells) and untreated controls. A known cytotoxic drug should be used as a positive control.[4]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C.[5]
-
Carefully aspirate the medium containing MTT.[5]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[4]
-
D. Data Presentation
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
| Pyrazole Analogue 1 | MCF-7 | 48 | 15.2 |
| Pyrazole Analogue 1 | DU145 | 48 | 25.8 |
| Pyrazole Analogue 2 | MCF-7 | 48 | 8.7 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.9 |
E. Experimental Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
II. In Vitro Mechanistic Assays
Following the initial cytotoxicity screening, the next logical step is to investigate the specific molecular targets and mechanisms of action of the novel pyrazole analogues. Many pyrazole derivatives are known to be potent inhibitors of kinases and cyclooxygenase (COX) enzymes.[6][7]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the inhibitory activity of pyrazole analogues against a specific kinase of interest.
A. Rationale and Self-Validation
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-mediated reaction that generates a luminescent signal. The intensity of the light is proportional to the kinase activity. The inclusion of a known kinase inhibitor as a positive control and a no-enzyme control are critical for validating the assay's performance.
B. Materials
-
Kinase of interest and its specific substrate
-
ATP
-
Novel pyrazole analogue stock solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)[8]
-
White, opaque 96-well or 384-well plates[8]
-
Plate reader with luminescence detection capabilities[8]
C. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a serial dilution of the novel pyrazole analogue in DMSO.[8]
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the serially diluted pyrazole analogue or DMSO control to the appropriate wells.
-
Add the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[8]
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
D. Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| Pyrazole Analogue 3 | Aurora A | 50 |
| Pyrazole Analogue 3 | Aurora B | 250 |
| Staurosporine (Control) | Aurora A | 5 |
E. Signaling Pathway Diagram
Caption: Inhibition of kinase-mediated substrate phosphorylation by a novel pyrazole analogue.
Protocol 3: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is for evaluating the inhibitory effect of pyrazole analogues on the cyclooxygenase-2 (COX-2) enzyme.
A. Rationale and Self-Validation
This assay measures the peroxidase activity of COX enzymes. The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored colorimetrically.[9] By comparing the activity in the presence and absence of the test compound, the degree of inhibition can be determined. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
B. Materials
-
Human recombinant COX-2 enzyme
-
Reaction Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (TMPD)
-
Novel pyrazole analogue stock solution
-
96-well plate
-
Microplate reader (absorbance at 590 nm)
C. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical's COX Inhibitor Screening Assay Kit).[9]
-
-
Assay Setup:
-
To the appropriate wells of a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add the novel pyrazole analogue at various concentrations or the vehicle control.
-
Incubate for 10 minutes at 37°C.[7]
-
-
Reaction Initiation and Termination:
-
Color Development and Measurement:
-
Add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the pyrazole analogue.
-
Determine the IC50 value from the dose-response curve.
-
III. In Vitro Antimicrobial Activity Assessment
Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1] The following protocols describe standard methods for evaluating the antimicrobial activity of novel pyrazole analogues.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
A. Rationale and Self-Validation
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][10] This method is standardized and allows for the comparison of results across different studies. The inclusion of a positive control (a known antibiotic) and a negative control (no compound) is essential for validation.
B. Materials
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Novel pyrazole analogue stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
C. Step-by-Step Methodology
-
Inoculum Preparation:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the pyrazole analogue in MHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
IV. In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy and safety in a whole-organism context.
Protocol 5: Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema in Rats
A. Rationale and Self-Validation
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the anti-inflammatory activity of novel compounds.[11][12] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[2]
B. Materials
-
Wistar rats
-
1% Carrageenan solution in saline
-
Novel pyrazole analogue
-
Plethysmometer
-
Calipers
C. Step-by-Step Methodology
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, positive control, and pyrazole analogue-treated groups).
-
-
Compound Administration:
-
Administer the novel pyrazole analogue (or vehicle/indomethacin) to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.[12]
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[2]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Protocol 6: In Vivo Anticancer Efficacy in a Xenograft Mouse Model
A. Rationale and Self-Validation
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard approach for evaluating the in vivo antitumor activity of novel compounds.[1] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.
B. Materials
-
Immunodeficient mice (e.g., nude or SCID)[13]
-
Human cancer cell line
-
Novel pyrazole analogue
-
Calipers
-
Animal balance
C. Step-by-Step Methodology
-
Tumor Cell Implantation:
-
Inject a suspension of human cancer cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment groups.
-
-
Compound Administration:
-
Administer the novel pyrazole analogue, vehicle, or a positive control drug according to a predetermined dosing schedule and route of administration.[13]
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week).
-
Calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition for the treated groups compared to the control group.
-
V. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. PubMed. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. inotiv.com [inotiv.com]
- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis and optimize your reaction yields.
Synthesis Overview: The Knorr Pyrazole Synthesis
The most reliable and common method for synthesizing 1,5-disubstituted pyrazole-3-carboxylates is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] For the target molecule, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, the key precursors are phenylhydrazine and ethyl 2,4-dioxo-4-phenylbutanoate (ethyl benzoylpyruvate).
The reaction is typically catalyzed by an acid, which facilitates both the initial formation of a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][5][6]
Reaction Mechanism Diagram
Caption: Knorr synthesis pathway for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Troubleshooting Guide: Optimizing Your Yield
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A1: Low yields in this synthesis typically stem from four key areas: incomplete reaction, suboptimal catalysis, side reactions, or poor reagent quality.
-
Incomplete Reaction: The cyclization and dehydration steps often require energy to overcome the activation barrier.
-
Troubleshooting:
-
Increase Temperature: Ensure the reaction is heated sufficiently. Refluxing in a suitable solvent like ethanol or acetic acid is common. Monitor the reaction temperature to ensure it remains consistent.
-
Extend Reaction Time: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of your starting materials. Reactions can sometimes require several hours to reach completion.[7]
-
-
-
Suboptimal Catalysis: The reaction is acid-catalyzed. The choice and amount of acid are critical.[6][8]
-
Troubleshooting:
-
Add a Catalyst: If you are running the reaction neat or in a neutral solvent, add a catalytic amount of glacial acetic acid (typically 3-5 drops for a small-scale reaction) or a mineral acid.[5]
-
Control pH: The optimal pH for Knorr synthesis is generally between 0 and 6.9.[9] Excessively strong acid can lead to degradation, while neutral or basic conditions may stall the reaction, particularly the dehydration step.[6]
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials. With unsymmetrical dicarbonyls, regioisomers are a possibility, though the higher reactivity of the ketone over the ester in ethyl benzoylpyruvate generally favors the desired 1,5-disubstituted product.
-
Troubleshooting:
-
Temperature Control: Overheating can sometimes promote side reactions or decomposition. Find the minimum temperature required for a reasonable reaction rate.
-
Purify Starting Materials: Impurities in either the phenylhydrazine or the dicarbonyl compound can introduce competing reactions.[10] Ensure the purity of your reagents before starting.
-
-
Q2: My TLC plate shows multiple spots, and purification is difficult. What are the likely side products and how can I avoid them?
A2: Besides unreacted starting materials, multiple spots can indicate the formation of isomers, intermediates, or degradation products.
-
Potential Byproducts:
-
Regioisomer: While less likely, the formation of the 1,3-diphenyl-5-carboxylate isomer can occur if the initial attack happens at the ester carbonyl.
-
Incompletely Cyclized Intermediate: The hydroxylpyrazolidine intermediate may be present if the dehydration step is slow or incomplete.[11]
-
Phenylhydrazine Self-Condensation/Oxidation Products: Phenylhydrazine can be unstable and may form colored impurities if exposed to air for extended periods.
-
-
Avoidance & Purification Strategy:
-
Inert Atmosphere: If your phenylhydrazine is old or discolored, consider purifying it by distillation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.
-
Controlled Reagent Addition: Adding the phenylhydrazine dropwise to the solution of the dicarbonyl compound at a controlled temperature can help minimize side reactions.
-
Chromatography: Purification via column chromatography is often necessary. A gradient elution with a hexane/ethyl acetate system is typically effective for separating the desired product from more polar impurities.[12]
-
Q3: How do I choose the optimal solvent and reaction conditions?
A3: The choice of solvent and temperature is crucial for balancing reaction rate and selectivity. The following table summarizes common conditions and their rationale.
| Parameter | Option 1 | Option 2 | Rationale & Expert Insight |
| Solvent | Ethanol | Glacial Acetic Acid | Ethanol is a good general-purpose polar protic solvent.[10] Acetic acid can act as both the solvent and the catalyst, often leading to faster reactions and higher yields. |
| Catalyst | Glacial Acetic Acid (catalytic) | None (if using Acetic Acid as solvent) | A catalytic amount of acid is sufficient to protonate the carbonyls, facilitating nucleophilic attack.[1][6] |
| Temperature | Reflux (~78°C for Ethanol) | 100-110°C (for Acetic Acid) | Sufficient heat is required for the dehydration step.[7] The higher temperature in acetic acid ensures the reaction goes to completion. |
| Alternative | Microwave Synthesis | Flow Chemistry | Microwave irradiation can dramatically reduce reaction times and improve yields.[7] Flow chemistry offers precise control over reaction parameters.[13] |
Q4: I'm having trouble purifying the final product. It's an oil/sticky solid. What are the best practices?
A4: Purification can be challenging if byproducts are present. A systematic approach is key.
-
Aqueous Workup: After the reaction is complete, cool the mixture and pour it into ice-cold water. This will often precipitate the crude product and help remove water-soluble impurities like excess acid or hydrazine salts.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water, then brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification Method:
-
Recrystallization: If you obtain a solid, attempt recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane. This is the most effective method for achieving high purity if a suitable solvent is found.
-
Column Chromatography: If the product is an oil or recrystallization fails, column chromatography is the preferred method. Use silica gel and a solvent system guided by your TLC analysis (e.g., starting with 95:5 hexane/ethyl acetate and gradually increasing the polarity).[12]
-
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and characterization data for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate? A: The product is typically a solid, often described as yellow or off-white. Key characterization data would include:
-
¹H NMR: Expect signals for the aromatic protons on the two phenyl rings, a singlet for the pyrazole C4-proton, and a quartet and triplet for the ethyl ester group.[12]
-
¹³C NMR: Signals corresponding to the aromatic carbons, the pyrazole ring carbons, the ester carbonyl, and the ethyl group carbons.[12]
-
Mass Spectrometry (MS): The calculated molecular weight for C₁₈H₁₆N₂O₂ is 292.34 g/mol . Expect to see a molecular ion peak [M+H]⁺ at m/z 293 or [M]⁺ at m/z 292.
Q: Can I use a substituted phenylhydrazine or a different 1,3-dicarbonyl compound? A: Yes, the Knorr synthesis is highly versatile and a primary method for creating libraries of substituted pyrazoles.[2][3] The electronic nature of substituents on the phenylhydrazine (electron-donating or -withdrawing) can affect its nucleophilicity and the overall reaction rate.[10]
Q: Is it possible to perform this reaction without a solvent? A: Solvent-free or "green chemistry" approaches have been developed for pyrazole synthesis, often utilizing microwave assistance or grinding of the reactants. These methods can be highly efficient but may require specific optimization for this particular substrate pair.
Recommended Experimental Protocol
This protocol is adapted from established procedures for similar pyrazole syntheses.[5][12][14]
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ice water
-
Ethyl Acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dicarbonyl).
-
Begin stirring and add phenylhydrazine (1.1 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 110-118°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction is complete when the starting dicarbonyl spot has disappeared.
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice-cold water with stirring. A precipitate should form.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yield issues.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Google Patents. (n.d.).
- Bardaweel, S. K., et al. (n.d.).
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- MDPI. (2023).
- BenchChem. (2025).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- GalChimia. (n.d.).
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Liskamp, R. M., et al. (n.d.).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Valdés, C., et al. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. galchimia.com [galchimia.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl Pyrazole-3-carboxylate
Welcome to the technical support resource for ethyl pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile heterocyclic building block. Here, we address common issues in a practical question-and-answer format, grounded in chemical principles and validated experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing ethyl pyrazole-3-carboxylate?
Answer: The impurity profile largely depends on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be pyrazole-3-carboxylic acid (if performing a Fischer esterification) or more complex precursors like 1,3-dicarbonyl compounds.[1][2]
-
Regioisomers: Many synthetic methods for substituted pyrazoles can produce a mixture of regioisomers. For instance, you might find the isomeric ethyl 1H-pyrazole-5-carboxylate, although this is also listed as a synonym, the synthetic pathway can lead to different isomers which may need separation.[3]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction, such as DMF or DMSO.
-
Byproducts of Side Reactions: In syntheses involving Claisen condensations, uncyclized diketone intermediates may persist.[1] If the reaction is not driven to completion, these reactive species can lead to other minor products.
A preliminary Thin Layer Chromatography (TLC) or crude ¹H NMR is essential to identify the nature and number of impurities before selecting a purification strategy.
Q2: My isolated ethyl pyrazole-3-carboxylate is a "white to light yellow to light orange powder/crystal." Is this color normal?
Answer: Yes, this is a commonly reported appearance for ethyl pyrazole-3-carboxylate.[4] The color can be attributed to trace, highly conjugated impurities that are often difficult to remove completely by a single purification method. While a perfectly white solid is ideal, a pale yellow coloration is often acceptable, provided analytical data (NMR, LC-MS) confirms high purity (>98%).[4] Persistent, stronger coloration may indicate significant impurities requiring further purification, such as charcoal treatment during recrystallization or meticulous column chromatography.
Q3: What is the expected melting point for pure ethyl pyrazole-3-carboxylate?
Answer: The literature values for the melting point can vary slightly. However, a key source reports a melting point of 78-80 °C .[5] A broad melting range or a significant depression from this value is a strong indicator of impurities.
Q4: Which primary purification technique—recrystallization or column chromatography—is best for my needs?
Answer: The choice depends on your scale, the nature of the impurities, and the required final purity.
-
Recrystallization is ideal for large-scale purification (>5-10 g) where impurities have significantly different solubility profiles from the product. It is faster, uses less solvent per gram of product, and is more cost-effective for removing bulk impurities.
-
Silica Gel Column Chromatography is the method of choice for small-scale work (<5 g), for separating impurities with very similar polarities to the product (e.g., regioisomers), or when the highest possible purity is required. It offers superior resolution but is more time-consuming and solvent-intensive.[6]
The following workflow diagram illustrates a typical decision-making process.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.
Problem: My compound "oils out" instead of forming crystals upon cooling.
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with lower-melting point solids like ethyl pyrazole-3-carboxylate (m.p. 78-80 °C). It can also be caused by the solvent being too good, preventing the ordered lattice formation required for crystallization.
Solutions:
-
Use a Solvent Pair: The most effective solution. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) where it is very soluble. Then, add a "poor" hot solvent (e.g., water, hexanes) dropwise until persistent turbidity is observed. Add a few more drops of the "good" solvent to redissolve, then allow it to cool slowly.[7]
-
Reduce the Cooling Rate: Cool the flask first to room temperature, undisturbed, and then transfer it to an ice bath. Rapid cooling promotes oiling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of pure ethyl pyrazole-3-carboxylate (if available) to the cooled, supersaturated solution to initiate crystallization.
Problem: I have very poor recovery/yield after recrystallization.
Causality: This usually means too much solvent was used, or the compound has significant solubility in the cold solvent.
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions, allowing time for dissolution after each addition.
-
Evaporate Excess Solvent: If you've added too much solvent, carefully boil some off (in a fume hood) to re-concentrate the solution before cooling.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently. An ice-salt bath can lower the temperature further, reducing the solubility of your product in the mother liquor.
-
Second Crop: Do not discard the mother liquor. Concentrate it by 50-75% and cool it again to obtain a second, often less pure, crop of crystals.
| Solvent System | "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Typical Ratio (Good:Poor) | Notes |
| Ethyl Acetate/Hexanes | Ethyl Acetate | Hexanes | ~1:3 to 1:5 | Excellent general-purpose system for moderately polar compounds. |
| Ethanol/Water | Ethanol | Water | ~1:1 to 1:3 | Good for polar compounds; water is an effective anti-solvent.[7] |
| Dichloromethane/Hexanes | Dichloromethane | Hexanes | ~1:4 to 1:6 | Use with caution due to the volatility of dichloromethane. |
Caption: Recommended solvent systems for the recrystallization of ethyl pyrazole-3-carboxylate.
Troubleshooting Guide: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution by a mobile phase.
Problem: I can't achieve good separation between my product and a close-running impurity on TLC.
Causality: The polarity of your chosen mobile phase is not optimal to differentiate the components. They have very similar affinities for the silica gel in that solvent system.
Solutions:
-
Fine-Tune the Mobile Phase:
-
If using an Ethyl Acetate (EtOAc)/Hexanes system, try reducing the percentage of the more polar solvent (EtOAc). For example, if you see poor separation at 30% EtOAc, try 20% or 25%. This will increase the retention time of all spots but may improve the separation (ΔRf).
-
Introduce a third solvent. Adding a small amount (~1%) of methanol or triethylamine can drastically alter the selectivity of the separation. Triethylamine is particularly useful for basic compounds like pyrazoles as it deactivates acidic sites on the silica, preventing peak tailing.[7][8]
-
-
Change the Solvent System Entirely: Switch from an EtOAc/Hexanes system to a Dichloromethane/Methanol system. The different solvent interactions can sometimes provide the necessary selectivity.
Problem: My compound appears to be streaking or "tailing" on the TLC plate and the column.
Causality: This is a classic sign of an acidic compound interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. Pyrazole N-H protons can be acidic, leading to strong, sometimes irreversible, binding. It can also be caused by overloading the column.
Solutions:
-
Add a Basic Modifier: Add a small amount (0.1 - 1%) of triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[7] This base will preferentially bind to the acidic sites on the silica, allowing your pyrazole to elute symmetrically.
-
Use a Deactivated Stationary Phase: For very problematic compounds, consider using neutral alumina instead of silica gel.[7]
-
Load Less Material: Ensure you are not overloading the column. A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude compound by weight.
Caption: Troubleshooting decision tree for column chromatography.
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude ethyl pyrazole-3-carboxylate (e.g., 5.0 g) in an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot ethanol (start with ~10-15 mL) with stirring to achieve complete dissolution.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals sparingly with a small amount of cold ethanol-water (e.g., 1:2 mixture).
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and NMR.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. A good system (e.g., 25% Ethyl Acetate in Hexanes + 0.5% Triethylamine) should give the product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel (slurry packing with the mobile phase is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, applying gentle positive pressure. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
References
-
PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
- Szilágyi, B., et al. (2022). A Safe and Efficient Continuous-Flow Synthesis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Organic Process Research & Development.
-
ChemSynthesis. (n.d.). 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Al-Omran, F., et al. (2009). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Molecules, 14(1), 156-166.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 26(15), 4487. Retrieved from [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
DergiPark. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Arkivoc. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2015(6), 268-285. Retrieved from [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (2017).
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Ethyl pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Pyrazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 5. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Products in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the synthesis of pyrazoles. Here, we address specific issues in a practical question-and-answer format, focusing on the causality behind experimental choices to ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is producing a mixture of regioisomers. What's causing this and how can I control it?
The formation of regioisomers is a frequent challenge, especially in the classical Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products that are often difficult to separate.[2]
The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate a nearby carbonyl, making it a more favorable site for nucleophilic attack.[2]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one carbonyl group, favoring attack at the less sterically crowded site.[2]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence which regioisomer is the major product.[2]
Troubleshooting Guide: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC, even after initial purification attempts.[1]
-
The isolated solid has a broadened melting point range.[1]
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can dramatically impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single isomer.
-
pH Adjustment: The pH of the reaction medium can be a powerful tool for controlling regioselectivity. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2]
-
Structural Modification: If feasible, introducing a bulky substituent or a strong electron-withdrawing group on either the 1,3-dicarbonyl or the hydrazine can create a strong steric or electronic bias, leading to the preferential formation of one regioisomer.[2]
-
Chromatographic Separation: When a mixture of regioisomers is unavoidable, careful column chromatography is the most common purification method.[1][3][4] High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative separations.[5]
-
Recrystallization: Fractional recrystallization can be an effective technique for separating isomers if they exhibit sufficiently different solubilities in a particular solvent system.[1]
| Parameter | Effect on Regioselectivity | Recommendation |
| Solvent | Fluorinated alcohols (TFE, HFIP) can significantly increase the preference for one isomer. | Screen various solvents, starting with ethanol and then moving to TFE or HFIP if regioselectivity is poor. |
| pH | Acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the other.[2] | Perform small-scale trials at different pH values (e.g., with catalytic acetic acid vs. no catalyst or a base). |
| Temperature | May influence the kinetic vs. thermodynamic product ratio. | Experiment with running the reaction at different temperatures (e.g., room temperature vs. reflux). |
| Starting Materials | Steric hindrance and electronic effects of substituents play a crucial role.[2] | If possible, redesign the starting materials to have more pronounced steric or electronic differences. |
Table 1. Influence of Reaction Parameters on Regioselectivity in Pyrazole Synthesis.
Caption: Workflow for addressing regioisomer formation.
Q2: My reaction with an α,β-unsaturated carbonyl compound is yielding a pyrazoline instead of the desired pyrazole. What should I do?
The reaction of α,β-unsaturated aldehydes or ketones with hydrazines often proceeds through a pyrazoline intermediate.[1] The formation of the stable, aromatic pyrazole ring requires a subsequent oxidation step. If this oxidation is incomplete, the pyrazoline will be a major side product.
Troubleshooting Guide: Incomplete Aromatization (Pyrazoline Formation)
Symptoms:
-
The isolated product lacks the expected aromatic signals in the 1H NMR spectrum.
-
Mass spectrometry data corresponds to the mass of the pyrazoline (M+2 of the expected pyrazole).
-
The product may be less stable and more prone to decomposition than the expected pyrazole.
Troubleshooting Strategies:
-
In Situ Oxidation: Often, simply exposing the reaction mixture to air for a prolonged period can facilitate oxidation. However, for more robust and reliable conversion, the use of a mild oxidizing agent is recommended.
-
Chemical Oxidants: A variety of oxidizing agents can be used to convert pyrazolines to pyrazoles. The choice of oxidant will depend on the sensitivity of the functional groups in your molecule.
| Oxidizing Agent | Conditions | Advantages | Considerations |
| Bromine (Br2) | In situ oxidation.[6] | Effective and readily available. | Can lead to bromination of the pyrazole ring or other sensitive functional groups. |
| N-Bromosuccinimide (NBS) | A milder alternative to Br2. | More selective than elemental bromine. | |
| Manganese Dioxide (MnO2) | Heterogeneous oxidation. | Easy to remove by filtration. | May require elevated temperatures and longer reaction times. |
| Oxygen/Air in DMSO | Heating pyrazolines in DMSO under an oxygen atmosphere.[6] | A benign and environmentally friendly method. | May not be suitable for all substrates. |
| Zirconium(IV) nitrate (Zr(NO3)4) | Mild and efficient. | Can be used for a variety of substituted pyrazolines. | |
| Iodobenzene diacetate | Homogeneous oxidation. | Effective under mild conditions. | |
| Electrochemical Oxidation | Anodic oxidation.[7] | Environmentally friendly, avoids the use of chemical oxidants. | Requires specialized equipment. |
Table 2. Common Oxidizing Agents for the Aromatization of Pyrazolines.
-
One-Pot Procedures: Consider a one-pot reaction where the pyrazoline is formed and then oxidized in situ without isolation. This can improve overall yield and reduce handling steps. For example, condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates that are then oxidized with bromine or by heating in DMSO with oxygen.[6]
Caption: Pathway showing pyrazoline formation and the required oxidation step.
Q3: I'm using a β-ketoester as a starting material and getting a pyrazolone. Is this a side product?
When reacting a β-ketoester with a hydrazine, the formation of a pyrazolone is often the expected and desired outcome.[8][9] The reaction proceeds via condensation of the hydrazine with the ketone to form a hydrazone, followed by intramolecular nucleophilic attack of the second nitrogen on the ester carbonyl.[8][9]
However, if your target molecule is a different pyrazole derivative, then the pyrazolone can be considered a side product. This can occur if there are competing reaction pathways or if the β-ketoester can react in an alternative manner.
Troubleshooting Guide: Pyrazolone Formation from β-Ketoesters
Symptoms:
-
The product exhibits a keto-enol tautomerism, which can be observed by NMR spectroscopy.
-
The mass of the product corresponds to the expected pyrazolone.
Troubleshooting Strategies:
-
Confirm the Reaction Pathway: Review the literature for the specific reaction of your β-ketoester and hydrazine to determine if a pyrazolone is the expected product. The Knorr pyrazolone synthesis is a well-established reaction.[8][9]
-
Modify the Starting Material: If a different pyrazole isomer is desired, it may be necessary to use a 1,3-diketone instead of a β-ketoester. The choice of the 1,3-dicarbonyl compound is critical in determining the structure of the final product.
-
Consider Tautomerism: Pyrazolones exist as tautomers, and the keto form is often in equilibrium with the aromatic enol form.[9] The observed properties of your product will be a reflection of this equilibrium.
Caption: General mechanism for pyrazolone formation.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine[9][10]
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.
-
After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Continue heating until the TLC analysis indicates complete consumption of the starting ketoester.
-
Once the reaction is complete, add water (10 mL) to the hot reaction with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring rapidly.
-
Filter the resulting precipitate using a Buchner funnel, wash with a small amount of cold water, and allow the solid to air dry.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]
-
Oxidation of Pyrazoline. (n.d.). Scribd. Retrieved from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Electrochemically enabled oxidative aromatization of pyrazolines. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Pyrazolones from α-Keto and α-Cyano Esters. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. Retrieved from [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine. (n.d.). Ingenta Connect. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
-
Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (n.d.). RWTH Publications. Retrieved from [Link]
-
Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. (2022). ResearchGate. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Institutes of Health. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). National Institutes of Health. Retrieved from [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). MDPI. Retrieved from [Link]
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"troubleshooting low yield in Knorr pyrazole synthesis"
Technical Support Center: Knorr Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical advice for overcoming common challenges associated with this vital reaction. As a cornerstone of heterocyclic chemistry, the Knorr synthesis is instrumental in creating the pyrazole scaffold, a core component in numerous pharmaceutical agents and agrochemicals.[1][2] However, achieving high yields and purity can be challenging. This resource offers expert-driven insights to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Knorr pyrazole synthesis in a question-and-answer format, focusing on the causality behind each experimental parameter.
Q1: My reaction yield is consistently low or fails to go to completion. What are the primary factors to investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach to troubleshooting is crucial.
A. Purity and Quality of Starting Materials:
The Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is highly sensitive to the purity of its inputs.[3][4]
-
1,3-Dicarbonyl Compound: These compounds can be unstable. Impurities or degradation can lead to significant side reactions.
-
Actionable Advice: Verify the purity of your dicarbonyl compound using NMR or GC-MS. If purity is questionable, consider purification by distillation or recrystallization before use.
-
-
Hydrazine Derivative: Hydrazines are susceptible to oxidation, which can result in the formation of colored impurities and reduce the amount of active reagent available for the main reaction.[5]
-
Actionable Advice: Use freshly opened or distilled hydrazine. If using a hydrazine salt (e.g., phenylhydrazine HCl), ensure its stoichiometry is correctly calculated and consider adding a mild base to free the hydrazine in situ.[5]
-
B. Suboptimal Reaction Conditions:
The reaction outcome is highly dependent on parameters like pH, temperature, and solvent choice.[1]
-
pH Control: The Knorr synthesis is typically acid-catalyzed.[3][6][7] The acid facilitates both the initial formation of the hydrazone intermediate and the subsequent cyclization and dehydration steps.[4][8]
-
Causality: Protonation of a carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[8]
-
Problem: If the medium is too acidic, it can lead to side reactions. If it's neutral or basic, the initial hydrazone formation may be slow or incomplete, stalling the reaction.[8] At pH 7, the hydrazone intermediate may form but fail to cyclize.[8]
-
Actionable Advice: A weak acid like glacial acetic acid is often sufficient.[4][9] Start with a catalytic amount (e.g., a few drops) and monitor the reaction by TLC. If using a hydrazine salt, the reaction may be sufficiently acidic.
-
-
Temperature and Reaction Time:
-
Problem: Insufficient heating may prevent the reaction from overcoming the activation energy required for the final dehydration step to form the aromatic pyrazole ring.[10] Conversely, excessive heat or prolonged reaction times can promote decomposition and the formation of byproducts.[11]
-
Actionable Advice: Most Knorr syntheses require heating, often to the reflux temperature of the solvent.[4] Monitor the reaction's progress via TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.[10][11] Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[10]
-
C. Solvent Selection:
The choice of solvent influences reactant solubility and reaction rate.
-
Common Solvents: Ethanol, propanol, and acetic acid are frequently used.[5][9]
-
Actionable Advice: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a co-solvent system may be necessary. The solvent should be inert to the reactants under the reaction conditions.
Q2: I'm observing significant byproduct formation. How can I identify and minimize these unwanted products?
The most common byproduct issue in the Knorr synthesis is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound.[1][12]
A. The Challenge of Regioisomers:
An unsymmetrical dicarbonyl (e.g., R1-CO-CH2-CO-R2 where R1 ≠ R2) presents two distinct carbonyl groups for the initial attack by the hydrazine. This can lead to a mixture of two isomeric pyrazole products.[1][12]
-
Identification: Regioisomers can be difficult to separate. Their presence is often indicated by duplicate sets of peaks in ¹H and ¹³C NMR spectra and multiple spots on a TLC plate that are hard to resolve.[12]
-
Minimization Strategies:
-
Exploit Electronic and Steric Differences: The initial nucleophilic attack by hydrazine often occurs at the more electrophilic (less sterically hindered) carbonyl carbon.[13] You can sometimes favor one isomer by carefully selecting substrates where the electronic and steric properties of the two carbonyls are significantly different.
-
Control Reaction Conditions: Regioselectivity can be influenced by pH and solvent.[1] Systematically varying these parameters may improve the ratio of the desired isomer. Recent studies have shown that even the reactant stoichiometry can influence the regioisomeric ratio.[1]
-
B. Other Common Byproducts:
-
Incomplete Cyclization: Pyrazoline or hydrazone intermediates may be present if the reaction does not go to completion.[12] This is often solved by increasing the reaction time or temperature.
-
Hydrazine-Related Impurities: As mentioned, hydrazine self-condensation or oxidation can create colored impurities.
-
Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur.[1]
Q3: How should I approach workup and purification to maximize my isolated yield?
An effective purification strategy is critical for removing byproducts and isolating the final product in high purity.
A. Initial Workup & Isolation:
-
Crystallization/Precipitation: Pyrazole products are often solid and can be induced to crystallize or precipitate directly from the reaction mixture upon cooling or by adding a non-solvent like water.[4][9]
-
Protocol: After confirming reaction completion via TLC, cool the reaction mixture slowly. If precipitation does not occur, add water dropwise with vigorous stirring.[9] Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., water or a water/ethanol mixture) to remove soluble impurities.[4][9]
-
B. Purification Techniques:
-
Recrystallization: This is the most common method for purifying solid pyrazole products. Ethanol is often a suitable solvent.[13]
-
Expert Tip: Be cautious not to use an excessive volume of solvent during recrystallization, as many pyrazoles have moderate solubility and this can lead to significant loss of yield.[13]
-
-
Column Chromatography: For products that are oils or for separating stubborn impurities like regioisomers, silica gel column chromatography is effective.[14][15] A typical eluent system is a mixture of ethyl acetate and hexanes.[9]
-
Acid-Base Extraction: The pyrazole ring contains a basic nitrogen atom (the "imine-like" N-2).[13] This allows for purification by dissolving the crude product in an organic solvent, extracting with an aqueous acid (e.g., dilute HCl) to form the water-soluble salt, washing the aqueous layer to remove neutral organic impurities, and then neutralizing the aqueous layer with a base to precipitate the purified pyrazole.[16][17]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yield in Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for the reaction? A: The reaction is generally performed under weakly acidic conditions.[8] Using a catalytic amount of a protic acid like acetic acid is common.[9] While acidic conditions accelerate the reaction, a pH below 3 may promote unwanted side reactions.[11]
Q: Can I use a hydrazine salt like phenylhydrazine hydrochloride directly? A: Yes. The hydrochloride salt itself can provide the necessary acidic catalysis. However, it is sometimes beneficial to add one equivalent of a mild base (e.g., sodium acetate) to free the hydrazine base for the reaction.[5]
Q: My product is an oil, not a solid. How can I purify it? A: If the product is a non-crystalline oil, purification is best achieved using silica gel column chromatography. Alternatively, if the oil is stable, vacuum distillation can be an option for non-heat-sensitive compounds.
Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method.[9][11] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the reaction's progress. Use a mobile phase like 30% ethyl acetate in hexanes.[9]
Reference Experimental Protocol: Synthesis of a Pyrazolone
This protocol is a representative example for the synthesis of a pyrazolone derivative from a β-ketoester and hydrazine hydrate, adapted from established procedures.[4][9]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial Acetic Acid (catalytic)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (1.0 eq) and hydrazine hydrate (2.0 eq).[9]
-
Solvent and Catalyst: Add 1-propanol as the solvent, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[9]
-
Heating: Heat the mixture to reflux (approximately 100°C) with stirring for 1-2 hours.[4][9]
-
Monitoring: Monitor the consumption of the starting ketoester using TLC (e.g., 30% ethyl acetate/70% hexanes).[9]
-
Isolation: Once the reaction is complete, add hot water to the reaction mixture with vigorous stirring.[9]
-
Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature, then in an ice bath, to facilitate crystallization of the product.[9]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water. Allow the product to air dry.[9]
-
Analysis: Determine the mass, percent yield, and melting point of the dried product. Confirm the structure using NMR or other spectroscopic methods.
Data Summary Table
| Parameter | Recommendation / Observation | Rationale & Causality |
| pH | Weakly acidic (e.g., catalytic acetic acid) | Acid protonates a carbonyl, increasing its electrophilicity for nucleophilic attack by hydrazine.[4][8] |
| Temperature | Typically requires heating (reflux) | Provides activation energy for the rate-determining dehydration step to form the aromatic ring.[1] |
| Solvent | Ethanol, Propanol, Acetic Acid | Must solubilize reactants; should be inert. |
| Reactants | High Purity | Impurities in either the 1,3-dicarbonyl or hydrazine can cause significant side reactions.[5] |
| Workup | Precipitation with water, Recrystallization | Pyrazole products are often crystalline and less soluble in water than the starting materials.[9] |
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare . Available at: [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC . Available at: [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com . Available at: [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap . Available at: [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . Reaction Chemistry & Engineering. Available at: [Link]
-
Weiss, Z. J., Evans, E. D., Chen, T., & Pentelute, B. L. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL . Angewandte Chemie. Available at: [Link]
- Process for the purification of pyrazoles - Google Patents.
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal . Available at: [Link]
- Method for purifying pyrazoles - Google Patents.
-
Al-Shamali, M. A., & El-Abadelah, M. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities . Molecules. Available at: [Link]
-
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry . Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method . International Journal of Current Research and Review. Available at: [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Reactions. Available at: [Link]
-
Knorr Pyrazole Synthesis - ResearchGate . Available at: [Link]
-
Knorr Pyrazole Synthesis advice : r/Chempros - Reddit . Available at: [Link]
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Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into controlling regioselectivity during the synthesis of pyrazole derivatives. Here, we will move beyond simple procedural lists to explore the underlying principles that govern isomeric outcomes, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The pyrazole scaffold is a critical component in a vast array of pharmaceuticals and agrochemicals.[1][2][3] The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine.[4][5][6] However, when an unsymmetrical 1,3-dicarbonyl is used, this reaction can lead to the formation of two distinct regioisomers, often in difficult-to-separate mixtures.[1][7][8][9] Achieving high regioselectivity is paramount for efficient synthesis, downstream applications, and ultimately, the viability of a drug development program. This guide will address common issues and provide actionable solutions to control the formation of the desired pyrazole regioisomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your pyrazole synthesis experiments.
Q1: My Knorr pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. What are the primary factors I should investigate to improve selectivity?
A1: A poor regiomeric ratio is a common challenge and is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[9] To effectively troubleshoot, consider the following factors systematically:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl substrate is a key determinant.[9] Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack by the hydrazine.[9]
-
Steric Effects: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can significantly influence the reaction's outcome.[9] The hydrazine will preferentially attack the less sterically hindered carbonyl group.[9]
-
Reaction Conditions: This is often the most impactful area for optimization. Solvent, temperature, and pH can dramatically shift the regiochemical outcome.[9] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[9]
Q2: I'm using ethanol as a solvent and getting poor regioselectivity. What alternative solvents should I consider, and why?
A2: Solvent choice is a powerful tool for controlling regioselectivity. While ethanol is a traditional solvent for this reaction, it often leads to regioisomeric mixtures.[1][8][10]
Fluorinated Alcohols: A significant breakthrough in improving regioselectivity has been the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[1][4][8][10] These solvents have been shown to dramatically increase the preference for one regioisomer.[1][4][8][10] The unique properties of fluorinated alcohols, such as their ability to form strong hydrogen bonds and their low nucleophilicity, are thought to modulate the reactivity of the two carbonyl groups in the dicarbonyl compound, leading to enhanced selectivity.[4]
Aprotic Dipolar Solvents: For the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) , N,N-dimethylformamide (DMF) , and N-methylpyrrolidinone (NMP) have demonstrated excellent results, often providing high regioselectivity at room temperature.[3][7][11]
Q3: How does pH affect the regioselectivity of my pyrazole synthesis, and how can I use it to my advantage?
A3: The pH of the reaction medium can have a profound effect on the regioselectivity by altering the nucleophilicity of the hydrazine nitrogens. In a substituted hydrazine (R-NH-NH2), the two nitrogen atoms have different basicities and nucleophilicities.
-
Under neutral or basic conditions: The terminal -NH2 group is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.
-
Under acidic conditions: The nitrogen adjacent to the substituent can be protonated, reducing its nucleophilicity. This can shift the initial attack to the other nitrogen, potentially leading to the opposite regioisomer. Therefore, a careful screening of pH, including the addition of catalytic amounts of acid (e.g., HCl, H2SO4) or base (e.g., NaOAc), can be a powerful strategy to steer the reaction towards the desired product.[9]
Q4: My starting materials are complex, and I'm still struggling with regioselectivity. Are there alternative synthetic strategies I should consider?
A4: While the Knorr synthesis is a workhorse, several other methods offer excellent regioselectivity, especially for highly substituted pyrazoles:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or alkenes is a powerful and often highly regioselective method for constructing the pyrazole ring.[2][12] This approach allows for the synthesis of polysubstituted pyrazoles with well-defined regiochemistry.[2][12]
-
Synthesis from Hydrazones: Reactions of hydrazones with various coupling partners, such as nitroolefins or vicinal diols, can provide access to tri- or tetrasubstituted pyrazoles with excellent regiocontrol.[12][13]
-
Metal-Catalyzed Reactions: Modern synthetic methods employing catalysts based on copper, iron, or ruthenium have been developed for the regioselective synthesis of pyrazoles from a variety of starting materials.[12]
Experimental Protocols & Data
Protocol 1: General Procedure for Improving Regioselectivity using Fluorinated Alcohols
This protocol provides a general method for the synthesis of pyrazoles from 1,3-dicarbonyls and substituted hydrazines, with an emphasis on achieving high regioselectivity through the use of fluorinated solvents.
Step-by-Step Methodology:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated solvent (TFE or HFIP, 0.2 M), add the substituted hydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
-
Characterize the product and determine the regiomeric ratio by ¹H NMR spectroscopy.
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes the typical effect of solvent choice on the regiomeric ratio in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.
| Solvent | Typical Regiomeric Ratio (Isomer A:Isomer B) | Reference |
| Ethanol (EtOH) | 1:1 to 3:1 | [1][10] |
| 2,2,2-Trifluoroethanol (TFE) | 10:1 to 20:1 | [1][8][10] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20:1 to 99:1 | [1][8][10] |
| N,N-Dimethylacetamide (DMAc) | >95:5 | [3][7] |
Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting poor regioselectivity in your pyrazole synthesis.
Caption: Competing reaction pathways in the Knorr pyrazole synthesis.
By carefully selecting reaction conditions, you can favor one pathway over the other, thus controlling the formation of the desired regioisomer.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2650–2653. [Link]
- Gosselin, F., et al. (2004). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2004(12), 2161-2164.
-
Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
- BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
-
Al-Hourani, B. J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(18), 5547. [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Guo, W., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(17), 3144. [Link]
- ResearchGate.
- BenchChem. (2025).
-
Tang, S., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(5), 2190–2206. [Link]
- ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
- BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis.
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- ResearchGate.
- ResearchG
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
-
Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]
- ResearchGate. (2025).
- ResearchGate.
- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- Reddit. (2022). Regioselectivity in pyrazole EAS.
Sources
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- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. jk-sci.com [jk-sci.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Answering the request.
Welcome to the technical support center for the synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this synthesis from the lab bench to pilot or production scale. We will delve into the common hurdles, the underlying chemical principles, and provide actionable troubleshooting strategies to ensure a robust, efficient, and reproducible process.
The predominant and most regioselective route to this molecule is the Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the in situ generation of a nitrile imine from a hydrazonoyl chloride, which then reacts with an alkyne dipolarophile. While elegant, this pathway presents unique challenges during scale-up, particularly concerning reaction control, by-product management, and final product purity.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes? A1: Low yields are a frequent challenge and can typically be traced to three main areas:
-
Inefficient Nitrile Imine Generation: The 1,3-dipole (diphenyl nitrile imine) is generated in situ from N-phenylbenzohydrazonoyl chloride by dehydrohalogenation with a base. If this step is inefficient, the concentration of the reactive dipole is diminished. This can be caused by a weak or sterically hindered base, insufficient base stoichiometry, or poor mixing.[2][3]
-
Nitrile Imine Dimerization: The generated nitrile imine is highly reactive and can undergo self-cycloaddition to form a stable 1,2,4,5-tetrazine by-product, especially if the concentration of the dipolarophile (ethyl propiolate) is low at the point of generation.
-
Sub-optimal Reaction Temperature: The reaction requires a delicate thermal balance. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can accelerate decomposition of the hydrazonoyl chloride precursor or the nitrile imine itself.
Q2: I am observing a significant amount of an insoluble white solid in my reaction vessel. What is it and how can I prevent it? A2: The insoluble white solid is almost certainly the hydrochloride salt of your amine base (e.g., triethylamine hydrochloride). Its formation is stoichiometric with the generation of your reactive nitrile imine. While its presence is normal, excessive or premature precipitation can encapsulate reactants and hinder reaction progress. On a large scale, this can lead to severe mixing problems. To manage this, consider using a solvent system that provides partial solubility for the salt or employing a more potent, non-nucleophilic base at a lower stoichiometry, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
Q3: My final product is difficult to purify and appears oily or discolored. What are the common impurities? A3: The primary impurities are typically the aforementioned tetrazine dimer, unreacted starting materials, and potentially the undesired regioisomer (ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate). Discoloration often arises from thermal degradation by-products. The key to a clean product is a well-controlled reaction that minimizes side reactions, followed by an optimized work-up and crystallization procedure.
Q4: How critical is the choice of solvent for this reaction at scale? A4: Solvent selection is paramount. It influences reaction kinetics, solubility of reactants and by-products, and thermal transfer.[2][4] While polar aprotic solvents like DMF or NMP can improve solubility, they are often difficult to remove and can lead to decomposition at higher temperatures.[3][5] Aromatic hydrocarbons like toluene are often a good compromise, offering a suitable temperature range and easier removal during work-up. On a large scale, the solvent's boiling point is a key parameter for controlling the reaction temperature via reflux.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Managing the 1,3-Dipolar Cycloaddition Reaction
The core of the synthesis is the [3+2] cycloaddition.[6] Success hinges on controlling the generation and consumption of the highly reactive nitrile imine intermediate.
Caption: Overall workflow for the pyrazole synthesis.
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Pyrazole Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole esters. This guide is designed to provide in-depth insights and practical troubleshooting advice for the stability challenges commonly encountered with this important class of compounds. Instead of a rigid manual, this resource is structured as a dynamic Q&A and troubleshooting guide, reflecting the real-world challenges of experimental work.
Part 1: Foundational Understanding of Pyrazole Ester Stability
Before troubleshooting specific issues, it's crucial to understand the fundamental pathways through which pyrazole esters degrade. The pyrazole ring itself is a relatively stable aromatic heterocycle, often incorporated into drug candidates to improve metabolic stability and other physicochemical properties.[1][2] However, the ester functional group is often the molecule's Achilles' heel, susceptible to several degradation mechanisms.
Q1: What are the primary degradation pathways I should be aware of for my pyrazole ester compound?
There are three primary degradation pathways you must consider in your experimental design:
-
Chemical Hydrolysis: This is the most common non-enzymatic degradation route. It is the cleavage of the ester bond by water, a reaction that can be significantly accelerated by acidic or basic conditions (pH-mediated hydrolysis). Many pyrazole ester compounds, while potent, have been found to be rapidly hydrolyzed in aqueous buffers.[3]
-
Enzymatic Hydrolysis: In biological systems (in vitro assays with cells, tissues, or plasma, and in vivo studies), enzymes, particularly esterases, are highly efficient at cleaving ester bonds. This is a critical consideration in drug development, as it dictates the compound's metabolic fate and half-life.[4][5] In some cases, this is a desired outcome, as seen in ester prodrugs designed to release the active drug upon enzymatic cleavage.[1][6]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to break chemical bonds. Some pyrazole esters, like the acaricide fenpyroximate, are known to be susceptible to direct photolysis.[7]
Caption: Primary degradation pathways for pyrazole esters.
Part 2: Troubleshooting Guide for Experimental Challenges
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Scenario 1: Compound Instability in Aqueous Buffers
Q2: My pyrazole ester shows promising activity, but it disappears from my aqueous assay buffer within a couple of hours. LC-MS analysis shows two new peaks corresponding to the hydrolyzed fragments. What is happening and how can I mitigate this?
A: This is a classic case of pH-mediated chemical hydrolysis. The ester bond is being cleaved by water, and this process is likely catalyzed by the pH of your buffer. Researchers working on pyrazole ester inhibitors of the West Nile Virus (WNV) proteinase encountered this exact issue, where their lead compounds degraded rapidly in a pH 8 buffer with a half-life of only 1-2 hours.[3]
Causality and Actionable Solutions:
-
Mechanism: The process is typically acid- or base-catalyzed. Under basic conditions (like pH 8), hydroxide ions act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[8]
-
Immediate Mitigation:
-
Adjust Buffer pH: If your experiment allows, try running the assay at a more neutral pH (e.g., 6.5-7.0). Determine the pH-rate profile of your compound to find its pH of maximum stability.
-
Lower Temperature: Hydrolysis is a chemical reaction with a temperature-dependent rate. Running your experiments on ice or at 4°C can significantly slow down degradation, though this may also affect your biological target's activity.
-
Minimize Incubation Time: Redesign your experiment to use the shortest possible incubation times. Prepare your compound stock in an anhydrous organic solvent (like DMSO) and add it to the aqueous buffer immediately before starting the measurement.
-
-
Long-Term Strategy (Compound Design):
-
Introduce Steric Hindrance: Adding bulky chemical groups near the ester linkage can physically block the approach of water or hydroxide ions, slowing hydrolysis.
-
Modify Electronics: The electronic properties of substituents on the pyrazole or the acid portion of the ester can influence the electrophilicity of the carbonyl carbon.
-
Utilize an Isostere: If stability remains a major hurdle, consider replacing the ester group with a more hydrolytically stable isostere, such as an amide. This strategy was successfully employed in the development of the WNV proteinase inhibitors.[3]
-
Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.
Scenario 2: Inconsistent Results in Biological Assays
Q3: My compound is stable in buffer, but when I perform a cell-based assay or use a buffer containing serum or tissue homogenate, I see rapid degradation. Why the discrepancy?
A: This strongly points to enzymatic hydrolysis . Biological matrices like cell lysates, tissue homogenates, and plasma are rich in esterase enzymes that efficiently catalyze the cleavage of ester bonds.[4] The acaricide fenpyroximate, for example, is extensively metabolized in rats via multiple pathways, including hydrolysis.[9]
Causality and Actionable Solutions:
-
Cause: Carboxylesterases are a major class of enzymes responsible for the hydrolysis of a wide range of ester-containing drugs. Their presence, even in small amounts, can drastically reduce the half-life of a susceptible compound compared to a simple buffer solution.
-
Troubleshooting Steps:
-
Confirm Enzymatic Activity: Run a control experiment comparing your compound's stability in a standard buffer versus a heat-inactivated biological matrix (e.g., heat serum at 56°C for 30 minutes to denature most proteins). If the compound is stable in the heat-inactivated matrix but not the active one, enzymatic degradation is confirmed.
-
Use Esterase Inhibitors: If compatible with your assay's endpoint, you can include a broad-spectrum esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate, BNPP) in your assay medium to block enzymatic cleavage.
-
Quantify the Effect: Perform a metabolic stability assay using liver microsomes or S9 fractions, which are standard in vitro systems in drug discovery to predict metabolic clearance. This will provide quantitative data (e.g., intrinsic clearance, half-life) on how quickly your compound is metabolized.
-
Part 3: Frequently Asked Questions (FAQs)
Q4: How do structural modifications affect the stability of pyrazole esters?
A: Both steric and electronic effects are critical. As demonstrated in a study on WNV inhibitors, the stability of benzoate ester derivatives of pyrazole could be directly related to the electronic effects of substituents.[3]
| Compound Series | Substituent on Benzoate Ring | Half-life (t½) in pH 8 Buffer (min) |
| Series 7 | H (Initial Hit) | ~60-120 |
| 7a | 2,6-difluoro | 90 |
| 7d | 4-cyano | 255 |
| 7e | 4-nitro | 450 |
| 7n | 2,6-dichloro | 300 |
| Series 10 | H | 900 |
| Data synthesized from Nitsche, C., et al. (2009).[3] |
As shown in the table, modifying substituents significantly impacts hydrolytic stability. The introduction of electron-withdrawing groups (like nitro and cyano) and creating more stable ester series (Series 10) led to a marked increase in the compound's half-life.[3]
Q5: What are the expected degradation products I should look for in my analysis?
A: The primary products of simple ester hydrolysis are the parent pyrazole containing a hydroxyl group (a pyrazol-ol or pyrazole-phenol) and the corresponding carboxylic acid from the ester moiety. For example, the hydrolysis of pyrazolyl benzoic acid esters yields the pyrazol-3-ol and benzoic acid.[3] In metabolic studies, you may also find products of oxidation (e.g., hydroxylation on rings), demethylation, and subsequent conjugation with sulfates or glucuronides.[9]
Q6: My experiment is sensitive to light. Are there special precautions for pyrazole esters?
A: Yes. Photodegradation can be a concern. The insecticide fenpyroximate has a reported photochemical degradation half-life of just 1.5 hours under a Xenon arc lamp.[7]
-
Best Practices:
-
Conduct experiments in amber-colored vials or protect your samples from direct light by wrapping them in aluminum foil.
-
Work under yellow light if your compound is particularly sensitive.
-
Include a "dark control" (a sample protected from light) in your experimental setup to differentiate between photodegradation and other degradation pathways.
-
Part 4: Key Experimental Protocols
Protocol: Assessing Pyrazole Ester Stability in Aqueous Buffer via HPLC
This protocol provides a framework for determining the hydrolytic stability of your compound.
Objective: To determine the half-life (t½) of a pyrazole ester in a selected aqueous buffer at a specific pH and temperature.
Materials:
-
Test pyrazole ester
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 100 mM Phosphate Buffer, pH 7.4)
-
HPLC system with UV or MS detector
-
Analytical HPLC column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Workflow Diagram:
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and in vitro enzymatic stability of newly synthesized celecoxib lipophilic and hydrophilic amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase‐2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. youtube.com [youtube.com]
- 9. Fenpyroximate | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Pyrazole Synthesis
Introduction
Welcome to the Technical Support Center for Pyrazole Synthesis. As a cornerstone of many pharmaceutical and agrochemical compounds, the synthesis of the pyrazole core is a frequent yet often challenging task for synthetic chemists. Seemingly minor variations in reaction conditions can lead to drastic differences in yield, purity, and isomeric distribution. Among the most critical, yet sometimes overlooked, of these variables is the choice of solvent.
This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice on troubleshooting and optimizing pyrazole syntheses by leveraging solvent effects. We will move beyond simple solvent selection and delve into the mechanistic reasons behind these effects, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues you may encounter during your experiments. The question-and-answer format provides potential causes and recommended solutions related to solvent choice.
Q1: My pyrazole synthesis yield is consistently low. Could the solvent be the problem?
A1: Absolutely. Low yields are one of the most common problems in pyrazole synthesis and the solvent plays a critical role.[1] Here are several ways a solvent can negatively impact your yield and how to troubleshoot:
-
Poor Solubility of Reactants: If your 1,3-dicarbonyl compound or hydrazine salt has low solubility in the chosen solvent at the reaction temperature, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: Observe the reaction mixture. If starting material is undissolved, select a solvent with better solvating power for your specific substrates. For polar substrates, consider more polar solvents like DMF, DMAc, or NMP.[2]
-
-
Inhibition of Dehydration Steps: The final step in many pyrazole syntheses (e.g., Knorr synthesis) is a crucial dehydration to form the aromatic ring.
-
Protic Solvents (e.g., Ethanol, Methanol): While common, these solvents can sometimes hinder the final dehydration step.
-
Aprotic Dipolar Solvents (e.g., DMF, DMAc): These solvents are often better at promoting the dehydration step, which can significantly increase yields, especially when combined with an acid catalyst.[2]
-
-
Side Reactions: The solvent can promote unwanted side reactions. For instance, in highly protic or aqueous conditions, hydrolysis of intermediates or starting materials can compete with the desired cyclization.
-
Solution: If you suspect side reactions, try switching to a less reactive or aprotic solvent. Monitoring the reaction by TLC or LC-MS can help identify the formation of byproducts over time.[1]
-
Q2: I'm getting a mixture of regioisomers. How can I use the solvent to control regioselectivity?
A2: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[3][4] The solvent environment can dramatically influence which carbonyl group the substituted nitrogen of the hydrazine attacks first, thereby dictating the final regioisomeric ratio.
-
The Challenge: Traditional synthesis in solvents like ethanol often leads to difficult-to-separate mixtures of regioisomers.[5]
-
The Solution: Fluorinated Alcohols: Using fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[5] These solvents, through their unique hydrogen-bonding properties and ability to stabilize key intermediates, can direct the reaction towards a single isomer. In many cases, switching from ethanol to HFIP can change a nearly 1:1 mixture to a >95:5 ratio in favor of the desired product.
-
Mechanism of Action: Fluorinated alcohols can stabilize the hemiaminal intermediate that leads to the preferred regioisomer, effectively lowering the activation energy for one pathway over the other.
Below is a workflow to troubleshoot regioselectivity issues.
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q3: How do protic vs. aprotic solvents influence the reaction mechanism?
A3: The fundamental difference lies in their ability to donate hydrogen bonds, which directly impacts reaction intermediates.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can act as proton shuttles. They can protonate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. They also participate in solvating ionic intermediates. However, as noted earlier, they can sometimes interfere with the final dehydration step.
-
Aprotic Solvents (e.g., DMF, DMSO, Toluene): These solvents cannot donate hydrogen bonds but can have high polarity (dipolar aprotic).
-
Dipolar Aprotic (DMF, DMAc): These are excellent at dissolving polar reagents and salts. They have been shown to accelerate cyclocondensation reactions, possibly by better solvating charged intermediates and promoting dehydration.[2]
-
Nonpolar Aprotic (Toluene, Hexane): These are typically used when water removal is critical. Reactions in toluene are often run with a Dean-Stark trap to azeotropically remove water, driving the equilibrium towards the pyrazole product.
-
The interplay is visualized in the mechanism below, where a solvent molecule (S-H for protic, S: for aprotic) can interact with key intermediates.
Caption: Solvent interaction with pyrazole synthesis intermediates.
Q4: What "green" solvent alternatives can I use for pyrazole synthesis?
A4: There is a strong push to replace traditional volatile organic compounds (VOCs).[6][7] Several greener alternatives have proven highly effective for pyrazole synthesis.
-
Water: For certain reactions, water can be an excellent green solvent, especially when combined with catalysts like cetyltrimethylammonium bromide (CTAB) that create micellar environments for the reaction.[8]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a low melting point. DESs are biodegradable, have low toxicity, and can act as both the solvent and catalyst, often leading to accelerated reaction rates and high yields.[9]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat, either by grinding the reactants together at room temperature or by using microwave irradiation.[10] This is the ultimate green approach as it eliminates solvent waste entirely.
Q5: How does solvent choice relate to the choice of catalyst (acid vs. base)?
A5: Solvent and catalyst choice are deeply intertwined.
-
Acid Catalysis (e.g., Acetic Acid, HCl): This is common for Knorr-type syntheses. The acid protonates a carbonyl, activating it for attack.
-
In Protic Solvents: A small amount of a strong acid (like HCl) or using a weak acid solvent (like acetic acid) is effective. The solvent helps solvate the protonated species.
-
In Aprotic Dipolar Solvents: Adding a catalytic amount of a strong acid to a solvent like DMAc can be particularly effective, as the solvent itself won't buffer the acid, leading to accelerated dehydration.[2]
-
-
Base Catalysis (e.g., DBU, t-BuOK): This is more common in syntheses involving different starting materials, like 1,3-dipolar cycloadditions.[11]
Data Summary & Experimental Protocols
Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation
This table summarizes representative data on the reaction of a 1,3-diketone with methylhydrazine, demonstrating the powerful effect of fluorinated solvents on directing the isomeric outcome.[5]
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (A:B) | Predominant Isomer |
| Ethanol (EtOH) | 24.5 | ~50:50 | Mixture |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 85:15 | A |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >97:3 | A |
Isomer A corresponds to the attack of the substituted nitrogen at the less sterically hindered or more electrophilic carbonyl.
Protocol: Solvent Screening for Optimization of Pyrazole Synthesis
This protocol provides a framework for systematically evaluating different solvents to improve the yield and/or regioselectivity of a target pyrazole synthesis (e.g., from a 1,3-dicarbonyl and a hydrazine).
Objective: To identify the optimal solvent for the synthesis of a target pyrazole by comparing reaction outcomes in a parallel set of experiments.
Materials:
-
1,3-dicarbonyl starting material
-
Hydrazine starting material (e.g., hydrazine hydrate or a substituted hydrazine)
-
Set of candidate solvents (e.g., Ethanol, Toluene, DMF, TFE, HFIP)
-
Acid catalyst (e.g., glacial acetic acid), if required
-
Reaction vials with caps
-
Heating/stirring plate
-
TLC plates and appropriate mobile phase
-
Internal standard for quantitative analysis (e.g., dodecane)
Procedure:
-
Setup: Arrange five reaction vials, one for each test solvent.
-
Reagent Preparation: To each vial, add the 1,3-dicarbonyl (1.0 eq), the hydrazine (1.1 eq), and a known amount of the internal standard.
-
Solvent Addition: Add 2 mL of the respective solvent to each vial (Ethanol to vial 1, Toluene to vial 2, etc.). If an acid catalyst is required, add it now (e.g., 0.1 eq).
-
Reaction: Seal the vials and place them on the heating/stirring plate. Heat to the desired temperature (e.g., 80 °C) and stir for a set time (e.g., 4 hours).
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction, quench it, and spot it on a TLC plate to monitor the consumption of starting materials and the formation of the product.
-
Work-up: After the reaction time is complete, cool the vials to room temperature. Dilute the contents with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Analysis:
-
Yield: Analyze the crude product by ¹H NMR or GC-MS. Quantify the yield by comparing the integration of a characteristic product peak to the internal standard.
-
Regioselectivity: If two regioisomers are possible, determine the ratio by integrating distinct peaks for each isomer in the ¹H NMR spectrum.
-
References
-
Álvarez-Pérez, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(18), 7084–7092. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Patel, H., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Polycyclic Aromatic Compounds. [Link]
-
PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]
-
Aggarwal, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7599. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1435-1473. [Link]
-
Wang, Y., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(12), 3169. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
Zhang, D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2439-2446. [Link]
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
"managing impurities in Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate production"
Technical Support Center: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Welcome to the technical support guide for the synthesis and purification of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we move beyond simple protocols to address the common challenges and impurities encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The most common and efficient route to this class of pyrazoles is a variation of the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] In this specific case, the reaction is between ethyl benzoylpyruvate and phenylhydrazine. While straightforward in principle, this reaction presents a key challenge: regioselectivity. The presence of two distinct electrophilic carbonyl groups on ethyl benzoylpyruvate can lead to the formation of a significant regioisomeric impurity alongside the desired product. This guide will focus on identifying, managing, and eliminating this and other common impurities.
Primary Synthetic Pathway: An Overview
The synthesis proceeds via the condensation of phenylhydrazine with ethyl benzoylpyruvate. The reaction is typically catalyzed by a weak acid, such as acetic acid, and involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: General experimental workflow for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Q1: My reaction mixture turned dark brown/red upon adding phenylhydrazine. Is this normal and how can it be prevented?
A: This is a very common observation. While a slight yellowing is expected, a dark red or brown coloration often points to the decomposition of the phenylhydrazine starting material.
-
Causality: Phenylhydrazine and its salts are susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by light and heat. This oxidation leads to the formation of highly colored impurities, including phenyldiazene and other polymeric species, which can complicate purification and potentially lower the yield.[1]
-
Preventative Measures:
-
Use High-Purity Phenylhydrazine: If possible, use freshly opened phenylhydrazine or purify older stock by distillation under reduced pressure.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective way to prevent oxidation. Purge the reaction flask with the inert gas before adding reagents.
-
Controlled Temperature: Add the phenylhydrazine solution dropwise at a controlled temperature (e.g., 0 °C or room temperature) to manage any initial exotherm.[2]
-
Q2: My TLC analysis shows multiple spots. How do I identify the product and the likely impurities?
A: A complex TLC plate is indicative of an unoptimized reaction or the presence of side products. Systematic identification is key.
-
Analysis Strategy:
-
Co-spotting: Spot your crude reaction mixture alongside the ethyl benzoylpyruvate and phenylhydrazine starting materials on the same TLC plate. This will immediately confirm if any unreacted starting materials are present.
-
UV Visualization: Visualize the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. The aromatic pyrazole products are typically strong UV absorbers.
-
Staining: Use a chemical stain (e.g., potassium permanganate) to visualize non-UV active impurities.
-
-
Common Impurities & Their Characteristics:
| Impurity Name | Source | TLC Characteristics |
| Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | Regioisomeric side-product | Very close Rf to the desired product. Often inseparable by standard TLC. |
| Phenylhydrazine | Unreacted starting material | May streak on silica. Can be visualized with specific stains like p-anisaldehyde. |
| Ethyl Benzoylpyruvate | Unreacted starting material | UV active. Its Rf will depend on the eluent system. |
| Pyrazoline Intermediates | Incomplete cyclization/aromatization | May appear as transient spots during reaction monitoring.[1] |
| Oxidation Products | Decomposition of phenylhydrazine | Often appear as colored, low Rf baseline material.[1] |
Q3: My 1H NMR spectrum shows two sets of similar peaks. Have I isolated the wrong compound?
A: This is the classic sign of contamination with the regioisomeric impurity, Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate . You have a mixture of both isomers.
-
Mechanistic Origin: The ethyl benzoylpyruvate starting material has two electrophilic centers: the benzoyl carbonyl and the pyruvate carbonyl. Phenylhydrazine can initiate its attack at either position. While one pathway is generally favored, the other often proceeds to a lesser extent, leading to the formation of two different pyrazole regioisomers.
Caption: The two possible reaction pathways leading to the desired product and its regioisomer.
-
Identification: The chemical environments of the protons in each isomer are slightly different, resulting in two distinct sets of signals in the NMR spectrum. For example, the chemical shift of the lone proton on the pyrazole ring will be different for each isomer. Mass spectrometry alone cannot distinguish between these isomers as they have the same mass.
Q4: What is the most effective method for purifying the crude product and removing the regioisomer?
A: A combination of column chromatography and recrystallization is typically required. Separating the regioisomers is challenging and requires careful optimization.
-
Step 1: Column Chromatography: This is the primary method for bulk separation.[3]
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is effective.[3]
-
Optimization: Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The two regioisomers will likely have very similar Rf values, so a long column and slow, careful elution are necessary for good separation. Collect small fractions and analyze them by TLC.
-
-
Step 2: Recrystallization: This is an excellent secondary purification step to remove trace impurities from the fractions collected after chromatography.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are good starting points.
-
Procedure: Dissolve the solid in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation. Collect the crystals by vacuum filtration.
-
Q5: How can I definitively confirm the structure and purity of my final product?
A: A combination of spectroscopic and physical methods is essential for unambiguous characterization.[4][5]
-
Nuclear Magnetic Resonance (NMR):
-
1H NMR: Should show a single set of clean peaks corresponding to the protons of the two phenyl groups, the ethyl ester, and the single proton on the pyrazole ring. Integration should match the expected number of protons for each signal.
-
13C NMR: Will confirm the number of unique carbon environments, which should match the product's structure.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[3]
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. A broad melting range indicates the presence of impurities.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for functional groups, such as the C=O stretch of the ester (around 1700-1730 cm-1) and C=N/C=C stretches of the aromatic rings.
Standard Laboratory Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Secure a glass column of appropriate size. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with the initial, low-polarity eluent.
-
Prepare the Slurry: In a separate beaker, add silica gel to the eluent to create a slurry. Pour this slurry into the column, allowing the silica to pack evenly. Open the stopcock to drain excess eluent until the solvent level meets the top of the silica bed. Add another thin layer of sand on top.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column. Using gentle air pressure, begin to push the solvent through the column.
-
Collect and Analyze: Collect the eluting solvent in small, numbered fractions (e.g., 10-15 mL each). Spot each fraction on a TLC plate to determine which fractions contain your desired product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Yogi, B. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
- Various Authors. (Date N/A). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Publishing.
- Sigma-Aldrich. (Product Page). Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate AldrichCPR.
- Google Patents. (CN103508959A). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Viveka, S. et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.
- Dar, A.M. & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Organic Chemistry Portal. (Topic Page). Pyrazole synthesis.
- Various Authors. (N.D.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Source Not Specified.
- Various Authors. (N.D.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. University of Siena.
- ChemicalBook. (Product Page). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
- Bassyouni, F.A. et al. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed.
Sources
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- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Substituted Pyrazole Antimicrobial Activity: A Guide for Researchers
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Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial properties.[1][2][3] Among the myriad of heterocyclic compounds explored in medicinal chemistry, pyrazole and its derivatives have emerged as a particularly promising scaffold.[1][4][5][6][7][8][9] This five-membered heterocyclic ring system is a core structure in numerous clinically approved drugs, demonstrating its metabolic stability and diverse biological activities.[6][10] Recent research has increasingly focused on the synthesis and evaluation of novel substituted pyrazoles, revealing compounds with remarkable efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2]
This guide provides a comprehensive comparative analysis of the antimicrobial activity of substituted pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of structure-activity relationships (SAR), experimental protocols for antimicrobial evaluation, and a curated summary of performance data against clinically relevant microorganisms. Our objective is to synthesize the current understanding of pyrazole antimicrobial activity and provide a scientifically grounded resource to inform and accelerate the development of the next generation of antimicrobial therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This inherent flexibility has led to the development of a vast library of pyrazole derivatives with diverse antimicrobial profiles. The exploration of different substitution patterns is a cornerstone of the research in this field, with the goal of enhancing potency, broadening the spectrum of activity, and overcoming existing resistance mechanisms.
Structure-Activity Relationship (SAR) Insights: How Substituents Modulate Activity
The antimicrobial efficacy of a pyrazole derivative is intrinsically linked to the nature and position of its substituents. Understanding these structure-activity relationships is critical for the rational design of more potent compounds.
-
Influence of Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, onto the phenyl rings of pyrazole derivatives has been consistently shown to enhance antimicrobial activity.[3][7] For instance, trifluoromethyl phenyl-substituted pyrazoles have demonstrated potent and selective activity against Gram-positive bacteria, including the ability to eradicate biofilms of Staphylococcus aureus and Enterococcus faecalis.[10] This enhancement is often attributed to increased lipophilicity, which can facilitate cell membrane penetration.
-
Role of Heterocyclic Moieties: Hybrid molecules that incorporate other heterocyclic rings, such as thiazole, thiadiazine, pyridine, or coumarin, alongside the pyrazole core often exhibit synergistic or enhanced antimicrobial effects.[2][11][12][13][14][15] For example, pyrazole-thiazole hybrids have been reported as potent agents against methicillin-resistant S. aureus (MRSA).[13] The combination of these pharmacophores can lead to compounds with novel mechanisms of action or the ability to target multiple cellular pathways.
-
Impact of Hydrazone Linkages: Pyrazole-derived hydrazones have emerged as a particularly potent class of antimicrobial agents.[13] Naphthyl-substituted pyrazole-derived hydrazones, for instance, have shown significant inhibitory activity against Gram-positive bacteria and Acinetobacter baumannii, with evidence suggesting they disrupt the bacterial cell wall.[13]
-
Electron-Donating and Withdrawing Groups: The electronic properties of substituents also play a crucial role. Studies have indicated that the presence of electron-releasing groups, such as methoxy (-OCH3) and hydroxyl (-OH), can increase antimicrobial activity.[16] Conversely, the strategic placement of electron-withdrawing groups can also modulate activity, highlighting the complex interplay of electronic and steric factors.
Comparative Antimicrobial Performance: A Data-Driven Overview
The antimicrobial activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. Lower MIC values are indicative of higher potency.[1] The following tables summarize the MIC values for representative substituted pyrazoles against a panel of clinically significant bacteria and fungi, providing a direct comparison with standard antibiotics.
Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Enterococcus faecalis | Reference(s) |
| Pyrazole Derivative 1 (Naphthyl-substituted hydrazone) | 0.78 - 1.56 | - | - | - | [13] |
| Pyrazole Derivative 2 (Thiazolo-pyrazole hybrid) | - | 4 | - | - | [13] |
| Pyrazole Derivative 3 (Dihydrotriazine substituted) | - | 1 | - | - | [13] |
| Pyrazoline 9 | 4 | 4 | - | 4 | [17] |
| Chloramphenicol | - | - | 62.5 - 125 | - | [12] |
| Ciprofloxacin | 28 | - | - | - | [16] |
| Oxacillin | - | - | - | - | [17] |
Note: '-' indicates data not available in the cited sources.
Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii | Reference(s) |
| Pyrazole Derivative 1 (Naphthyl-substituted hydrazone) | - | - | - | 0.78 - 1.56 | [13] |
| Pyrazole Derivative 3 (Dihydrotriazine substituted) | 1 | - | - | - | [13] |
| Pyrazole Derivative (Thiophene-functionalized) | - | - | - | 31.25–250 | [3] |
| Pyrazole Derivative 4 (Thiazol-4-one/thiophene scaffold) | - | - | - | 0.78 | [3] |
| Pyrazoline 9 | >128 | >128 | - | - | [17] |
| Chloramphenicol | 24 | - | 62.5 - 125 | - | [12] |
| Ciprofloxacin | 26 | - | - | - | [16] |
Note: '-' indicates data not available in the cited sources.
Table 3: Antifungal Activity (MIC in µg/mL) of Selected Pyrazole Derivatives
| Compound/Drug | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference(s) |
| Hydrazone 21a | 2.9 - 7.8 | 2.9 - 7.8 | - | [12] |
| Compound 6b, 6f, 6g, 6j, 6k | Moderate to Good | Moderate to Good | - | [16] |
| Clotrimazole | 2.9 - 7.8 | 2.9 - 7.8 | - | [12] |
| Griseofulvin | 25 | 28 | - | [16] |
| Fluconazole | 16 | - | - | [15] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols for Antimicrobial Activity Assessment
The reliable evaluation of antimicrobial activity hinges on standardized and well-controlled experimental procedures. Below are detailed protocols for two of the most common methods used in the field.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution Method
This method is a gold standard for determining the MIC of an antimicrobial agent. The causality behind this choice is its ability to provide quantitative results (the specific concentration that inhibits growth) in a high-throughput format.
Materials:
-
Test compounds (substituted pyrazoles)
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Tryptone Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving compounds)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain in the appropriate broth until it reaches the logarithmic growth phase. Dilute the culture to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of each test compound and the standard antibiotic in DMSO. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates. The final concentration of DMSO should not exceed a level that affects microbial growth (typically ≤1%).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) is also crucial to ensure the solvent has no inhibitory effect.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. This can also be quantified using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
Protocol 2: Disc Diffusion (Kirby-Bauer) Method for Zone of Inhibition
This qualitative method is excellent for initial screening of antimicrobial activity. Its selection is justified by its simplicity, low cost, and ability to rapidly assess the susceptibility of a microorganism to a range of compounds.
Materials:
-
Test compounds
-
Standard antibiotic discs
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)
-
Sterile filter paper discs
-
Sterile swabs
-
Incubator
Procedure:
-
Plate Preparation: Prepare a lawn of the microbial culture on the surface of the agar plate using a sterile swab to ensure uniform growth.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compounds and the standard antibiotic onto the surface of the inoculated agar plate. A disc impregnated with the solvent (e.g., DMSO) serves as a negative control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental process and the conceptual framework of SAR, the following diagrams are provided.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Conceptual diagram of Structure-Activity Relationships in substituted pyrazoles.
Mechanism of Action: Unraveling the Antimicrobial Effects
While the precise mechanism of action can vary depending on the specific substitutions, several key molecular targets for pyrazole derivatives have been identified.
-
DNA Gyrase and Topoisomerase Inhibition: A significant number of pyrazole compounds exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV.[6][13] These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. Molecular docking studies have often supported this mechanism by predicting strong binding affinities of pyrazole derivatives to the active sites of these enzymes.[13]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another crucial enzyme in bacterial metabolism, involved in the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. Some pyrazole derivatives have been identified as potent inhibitors of DHFR, disrupting this essential pathway.[13]
-
Cell Wall Disruption: As mentioned earlier, certain pyrazole-hydrazone derivatives have been shown to disrupt the bacterial cell wall, leading to a loss of structural integrity and subsequent cell lysis.[13]
-
Global Transcriptional Factor Regulation: Some pyrazole derivatives have been found to be potential regulators of the global transcriptional factor MgrA in S. aureus.[13] This factor is involved in the bacterial response to oxidative stress, and its modulation can compromise the bacterium's ability to survive within the host.[13]
Conclusion and Future Directions
The data presented in this guide unequivocally demonstrates the significant potential of substituted pyrazoles as a promising class of antimicrobial agents.[1] Their broad-spectrum activity, including efficacy against drug-resistant strains, underscores their importance in the ongoing search for novel antibiotics.[1][13] The versatility of the pyrazole scaffold provides a fertile ground for further medicinal chemistry efforts.
Future research should focus on:
-
In vivo efficacy and toxicology studies: To translate the promising in vitro results into clinically viable candidates.
-
Elucidation of novel mechanisms of action: To identify new cellular targets and combat the emergence of resistance.
-
Combinatorial approaches: Exploring the synergistic effects of pyrazole derivatives with existing antibiotics to enhance their efficacy and overcome resistance.
The continued exploration and strategic design of substituted pyrazoles hold immense promise for addressing the global challenge of antimicrobial resistance and replenishing the dwindling pipeline of effective antimicrobial drugs.
References
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
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Al-Ghorbani, M., El-Shaaer, M., & El-Gazzar, A. R. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(11), 1472. Retrieved from [Link]
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Patel, P., Patel, P., & Patel, D. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 174-182. Retrieved from [Link]
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Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2013). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 18(1), 123-134. Retrieved from [Link]
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Kandil, S., & El-Gamal, M. I. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-201. Retrieved from [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 32(1), 407-416. Retrieved from [Link]
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El-Sayed, N. N., & El-Sayed, M. T. (2023). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 28(23), 7808. Retrieved from [Link]
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Patel, H. V., & Patel, K. D. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 539-543. Retrieved from [Link]
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Zhang, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 13(15), 1317-1331. Retrieved from [Link]
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Kumar, V., & Kumar, R. (2019). A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). Mini-Reviews in Organic Chemistry, 16(2), 112-126. Retrieved from [Link]
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Singh, R., et al. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 265, 116086. Retrieved from [Link]
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Abdel-Wahab, B. F., & Abdel-Gawad, H. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6608. Retrieved from [Link]
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Sharma, V., & Kumar, P. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-5. Retrieved from [Link]
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Singh, R. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Retrieved from [Link]
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Kumar, A., & Kumar, S. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(1), 14-30. Retrieved from [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(9), 13606-13624. Retrieved from [Link]
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Structures of some pyrazole derivatives as antimicrobial compounds. (2018). ResearchGate. Retrieved from [Link]
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Maccari, R., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. Retrieved from [Link]
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El-Gamal, M. I., & Kandil, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1885-1903. Retrieved from [Link]
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Raju, G. J., & Satyanarayana, B. (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 4(3), 1149-1155. Retrieved from [Link]
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de Oliveira, C. S., et al. (2018). Recent Highlights on the Synthesis of Pyrazoles with Antimicrobial Activity. Current Organic Synthesis, 15(5), 632-654. Retrieved from [Link]
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A Comparative Guide to Validating the Anti-inflammatory Activity of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. By structuring the analysis against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), researchers can generate a robust, comparative dataset to elucidate the compound's mechanism and efficacy.
Foundational Concepts: Inflammation and the Role of Pyrazoles
Inflammation is a vital biological response to injury or infection, orchestrated by mediators like prostaglandins and cytokines (e.g., TNF-α, IL-6).[1] Key enzymes such as cyclooxygenase (COX) are central to this process. The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[2]
Non-selective NSAIDs like Indomethacin inhibit both COX-1 and COX-2, providing effective anti-inflammatory relief but also carrying a risk of gastrointestinal side effects due to the inhibition of protective COX-1.[3][4] In contrast, selective COX-2 inhibitors, such as Celecoxib, were developed to reduce this risk by specifically targeting the inflammation-induced COX-2 enzyme.[2][5][6][7]
The pyrazole five-membered heterocyclic ring is a versatile and privileged scaffold in medicinal chemistry, renowned for its anti-inflammatory properties.[1][8] This structure forms the core of highly successful drugs, most notably the selective COX-2 inhibitor Celecoxib, making novel pyrazole derivatives like Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate promising candidates for investigation.[1][9]
Key Inflammatory Signaling Pathways
A thorough validation requires understanding the primary molecular pathways that drive inflammation. The experimental design outlined below targets key nodes in these cascades.
The Cyclooxygenase (COX) Pathway
The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are crucial mediators of pain, fever, and inflammation.[4][6][10] Inhibition of this pathway is the primary mechanism of action for most NSAIDs.[3][11]
Caption: The Cyclooxygenase (COX) Pathway and points of NSAID inhibition.
Macrophage-Mediated Inflammation
Upon stimulation by pathogens or tissue damage (mimicked in vitro by lipopolysaccharide, LPS), immune cells like macrophages activate signaling cascades such as NF-κB. This leads to the upregulation of pro-inflammatory enzymes (e.g., inducible nitric oxide synthase, iNOS) and the release of inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.
Caption: Simplified overview of LPS-induced inflammation in macrophages.
Experimental Validation: Protocols and Comparative Framework
To validate the anti-inflammatory activity of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (Test Compound), a multi-tiered approach is essential, progressing from in vitro enzymatic and cell-based assays to in vivo models of acute inflammation.
In Vitro Assessment
Objective: To determine the direct inhibitory activity and selectivity of the test compound on COX-1 and COX-2 enzymes. This is the most direct way to ascertain if the compound functions similarly to traditional NSAIDs.
Experimental Protocol:
-
Assay Kit: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit.
-
Reagents: Prepare COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogen/fluorogen as per the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of the Test Compound, Celecoxib, and Indomethacin in an appropriate solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the respective enzyme (COX-1 or COX-2) to a 96-well plate.
-
Add the diluted compounds (Test Compound and controls) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the specified time to allow prostaglandin synthesis.
-
Measure the absorbance or fluorescence to determine the extent of the reaction.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) for each compound against both COX-1 and COX-2. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
Caption: Workflow for the in vitro COX Inhibition Assay.
Comparative Data Summary (Hypothetical):
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | ~0.1 | ~1.5 | ~0.07 |
| Celecoxib | >10 | ~0.05 | >200 |
Interpretation: A high selectivity index suggests a COX-2 selective inhibitor, similar to Celecoxib.[7] A low index indicates non-selective inhibition, like Indomethacin.
Objective: To assess the compound's ability to suppress the production of the inflammatory mediator nitric oxide in a cellular context.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach ~80% confluency.
-
Plating: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the Test Compound, Celecoxib, Indomethacin, or vehicle control.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
Measure the absorbance at ~540 nm.
-
-
Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite (a stable product of NO). Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
Comparative Data Summary (Hypothetical):
| Compound | % NO Inhibition at 1 µM | % NO Inhibition at 10 µM | % NO Inhibition at 50 µM |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Indomethacin | ~20% | ~50% | ~75% |
| Celecoxib | ~15% | ~45% | ~70% |
Interpretation: Strong inhibition of NO production indicates potent anti-inflammatory effects at the cellular level, potentially through inhibition of the iNOS expression pathway.
In Vivo Assessment
Objective: To evaluate the acute anti-inflammatory efficacy of the test compound in a well-established in vivo model.
Experimental Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC solution, orally)
-
Group 2: Indomethacin (e.g., 10 mg/kg, orally)
-
Group 3: Celecoxib (e.g., 10 mg/kg, orally)
-
Group 4: Test Compound (e.g., 10, 20, 50 mg/kg, orally)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Administer the respective compounds or vehicle orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal relative to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.
Caption: Timeline for the Carrageenan-Induced Paw Edema experiment.
Comparative Data Summary (Hypothetical Data at 3 hours):
| Treatment Group (Dose) | % Inhibition of Edema |
| Vehicle Control | 0% |
| Indomethacin (10 mg/kg) | ~55-65% |
| Celecoxib (10 mg/kg) | ~50-60% |
| Test Compound (20 mg/kg) | Experimental Value |
Interpretation: A significant reduction in paw edema comparable to or exceeding that of the standard drugs demonstrates potent in vivo anti-inflammatory activity.[9][12] Several studies on novel pyrazole derivatives have shown excellent edema inhibition, sometimes superior to reference drugs.[12][13]
Synthesizing the Results
By integrating the data from these three core experiments, a comprehensive profile of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can be established.
-
Mechanism: The COX assay will reveal its primary mechanism. Is it a non-selective inhibitor, a COX-2 selective inhibitor, or does it have weak COX activity, suggesting an alternative mechanism?
-
Cellular Efficacy: The NO inhibition assay demonstrates its ability to modulate inflammatory pathways within immune cells. Potent NO inhibition coupled with weak COX inhibition might point towards a primary effect on the NF-κB pathway.
-
In Vivo Potency: The paw edema model provides the ultimate validation of its therapeutic potential in a living system, confirming bioavailability and efficacy at the site of inflammation.
This structured, comparative approach ensures that the anti-inflammatory properties of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are validated with scientific rigor, providing the necessary data for further preclinical and clinical development.
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A Senior Application Scientist's Guide to Alternative Synthesis Routes for Substituted Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs and advanced materials underscores the continuous need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of classical and contemporary strategies for accessing substituted pyrazoles, moving beyond mere protocols to elucidate the underlying chemical principles and practical considerations that govern the choice of a particular synthetic route.
The Enduring Legacy of Cyclocondensation: The Knorr Synthesis and its Variants
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. First reported by Ludwig Knorr in 1883, this approach remains a workhorse in organic synthesis due to its simplicity and the ready availability of starting materials.[1][2][3]
The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity
The Knorr synthesis involves the reaction of a 1,3-diketone with a hydrazine, typically under acidic or basic conditions.[3][4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[5][6]
A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[7][8] The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the condensation of 1,3-diketones with arylhydrazines can be highly regioselective, with the reaction often favoring the formation of one isomer.[1]
Caption: General mechanism of the Knorr pyrazole synthesis.
Paal-Knorr Synthesis: A Related Approach
While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles and furans from 1,4-dicarbonyls, the underlying principle of cyclocondensation is analogous.[9][10][11] The reaction of 1,4-dicarbonyl compounds with hydrazines can also lead to nitrogen-containing heterocycles, and understanding this family of reactions provides a broader context for cyclocondensation strategies.
Modern Catalysis in Knorr-type Reactions
Recent advancements have focused on improving the efficiency and environmental footprint of the Knorr synthesis. Various catalysts have been explored, including nano-organocatalysts, magnetically retrievable ferrite-anchored glutathione, and metal-oxo clusters, to facilitate the reaction under milder conditions and with higher yields.[1][4] For example, a metal-oxo-cluster-based inorganic framework has demonstrated exceptional catalytic activity in the condensation of sulfonyl hydrazides and 1,3-diketones, achieving yields of up to 99%.[1][12]
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Reflux, Ethanol | 95 | [1] |
| Amberlyst-70 | 1,3-Diketones, Hydrazines | Room Temp, Water | 85-95 | [1] |
| NaCoMo (metal-oxo-cluster) | Sulfonyl hydrazides, 1,3-Diketones | Not specified | up to 99 | [1][12] |
| Silver Catalyst | Ethyl 4,4,4-trifluoro-3-oxobutanoate, N'-benzylidene tolylsulfonohydrazides | 60 °C | Moderate to excellent | [13] |
Table 1: Comparison of catalysts used in Knorr-type pyrazole synthesis.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules, including substituted pyrazoles, in a single, atom-economical step.[14][15] These reactions combine three or more starting materials in a one-pot fashion to generate the final product, which incorporates most of the atoms from the reactants.[15]
Three- and Four-Component Syntheses of Pyrazoles
A common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[7] This three-component reaction allows for the rapid assembly of polysubstituted pyrazoles with diverse functionalities. The scope can be further expanded to a four-component synthesis by including an additional component like malononitrile, leading to the formation of fused pyrazole systems such as pyrano[2,3-c]pyrazoles.[7][16]
Caption: Conceptual workflow of a multicomponent reaction for pyrazole synthesis.
Advantages and Mechanistic Considerations of MCRs
The primary advantages of MCRs lie in their operational simplicity, high atom economy, and the ability to generate molecular diversity efficiently.[8] Mechanistically, these reactions often proceed through a cascade of sequential transformations, where the product of one reaction becomes the substrate for the next, all within the same reaction vessel. For example, in the synthesis of pyrano[2,3-c]pyrazoles, a Knoevenagel condensation between the aldehyde and malononitrile can occur concurrently with the formation of a pyrazolone from the β-ketoester and hydrazine, followed by a Michael addition and cyclization.[7]
| Reaction Type | Reactants | Product | Key Advantages | Reference |
| 3-Component | Aldehydes, β-ketoesters, Hydrazines | Persubstituted pyrazoles | High efficiency, broad scope | [7] |
| 4-Component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles | Access to fused systems, green catalysts | [17] |
| 3-Component | Enaminones, Hydrazine, Aryl halides | 1,3-Substituted pyrazoles | Copper-catalyzed C-N bond formation | [7] |
Table 2: Comparison of selected multicomponent reactions for pyrazole synthesis.
Precision Engineering: [3+2] Cycloaddition Reactions
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for constructing five-membered rings, including pyrazoles.[1][18] This reaction involves the combination of a 1,3-dipole with a dipolarophile.
Diazo Compounds as 1,3-Dipoles
A common strategy for pyrazole synthesis via [3+2] cycloaddition employs diazo compounds as the 1,3-dipole and alkynes or alkenes as the dipolarophile.[18][19] The reaction of a diazo compound with an alkyne directly yields a pyrazole. A significant advantage of this method is the ability to generate the often unstable diazo compounds in situ from precursors like N-tosylhydrazones, which enhances the safety and practicality of the procedure.[19]
Regioselectivity and Scope
The regioselectivity of the [3+2] cycloaddition is a key feature, often dictated by the electronic properties of the substituents on both the dipole and the dipolarophile.[20] This allows for the predictable synthesis of specific regioisomers. The reaction tolerates a wide range of functional groups, enabling the synthesis of highly functionalized pyrazoles. For instance, the reaction of in situ generated diazo compounds from aldehydes with terminal alkynes regioselectively affords 3,5-disubstituted pyrazoles.[19]
Caption: Schematic of a [3+2] cycloaddition for pyrazole synthesis.
The Rise of Green Chemistry in Pyrazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods.[21][22][23] This has led to the exploration of alternative energy sources, greener solvents, and recyclable catalysts for pyrazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.[24][25][26][27][28] The microwave-assisted synthesis of pyrazoles has been successfully applied to various reaction types, including the Claisen-Schmidt condensation followed by cyclization and multicomponent reactions.[16][24][25]
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Conventional | Chalcone, Hydrazine hydrate | Reflux | >24 hours | Lower | [25] |
| Microwave | Chalcone, Hydrazine hydrate | Microwave irradiation | Minutes | 80-85 | [25] |
| Conventional | Aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | 80 °C | 1.4 hours | 80 | [16] |
| Microwave | Aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | Microwave irradiation | 25 minutes | 88 | [16] |
Table 3: Comparison of conventional heating versus microwave-assisted synthesis for pyrazoles.
Synthesis in Green Solvents and Solvent-Free Conditions
The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, there is a growing interest in using green solvents like water and ethanol, or even performing reactions under solvent-free conditions.[21][22][23] The synthesis of pyrazoles in aqueous media has been demonstrated to be efficient, particularly when coupled with the use of recyclable catalysts.[29]
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one [5][6]
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Filter the precipitate using a Buchner funnel and wash with a small amount of water.
-
Allow the solid product to air dry.
General Procedure for Microwave-Assisted Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles[16]
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of a suitable catalyst (e.g., SnCl2).
-
Irradiate the mixture in a microwave reactor for 25 minutes.
-
After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Add ethanol and stir for a few minutes.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Conclusion
The synthesis of substituted pyrazoles is a mature field with a rich history, yet it continues to evolve with the advent of new synthetic methodologies. While the classical Knorr synthesis remains a reliable and straightforward approach, modern methods such as multicomponent reactions and [3+2] cycloadditions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. Furthermore, the integration of green chemistry principles, including the use of microwave irradiation and environmentally benign solvents, is paving the way for more sustainable pyrazole synthesis. The choice of a specific synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanistic nuances and practical considerations of each method is paramount for the successful synthesis of these valuable heterocyclic compounds.
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A Researcher's Guide to Pyrazole Regioisomers: A Comparative Analysis of Biological Activity
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2][3] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a versatile template for designing therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] However, the seemingly subtle difference in the substitution pattern on the pyrazole ring—a concept known as regioisomerism—can lead to dramatic shifts in biological activity. This guide provides an in-depth comparison of pyrazole regioisomers, offering experimental insights and data to aid researchers in the strategic design of more potent and selective drug candidates.
The Critical Role of Regioisomerism in Pyrazole Bioactivity
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, which can present a significant challenge for purification and characterization. More importantly, these isomers can exhibit vastly different pharmacological profiles. One regioisomer might be a potent inhibitor of a key enzyme, while its counterpart could be inactive or even target a completely different biological pathway.[7][8] Understanding and controlling the regioselectivity of pyrazole synthesis is, therefore, paramount in drug discovery.
A compelling example of this phenomenon is observed in the development of kinase inhibitors. A study on tri- and tetrasubstituted pyrazole derivatives revealed that a switch in the positions of a 4-fluorophenyl and a pyridin-4-yl group on the pyrazole core led to a near-complete loss of inhibitory activity against p38α MAP kinase.[7][8] Interestingly, this same regioisomeric switch endowed the new series of compounds with potent activity against important cancer-related kinases such as Src, B-Raf, EGFRs, and VEGFR-2, with IC50 values in the nanomolar range.[7][8] This highlights how a subtle structural change can dramatically alter the target profile of a compound, opening up new therapeutic avenues.
Comparative Analysis of Biological Activities
The influence of pyrazole regioisomerism extends across various therapeutic areas. Below, we explore key examples supported by experimental data.
The anticancer potential of pyrazole derivatives is well-documented, with many compounds targeting key proteins involved in cancer cell proliferation and survival.[9][10][11][12] The differential activity of regioisomers is particularly evident in the pursuit of novel kinase inhibitors for cancer therapy.[13][14][15]
Case Study: Kinase Inhibition
As previously mentioned, the work by Sbardella et al. provides a clear demonstration of how regioisomerism dictates kinase selectivity.[7][8] The 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine series were potent p38α MAP kinase inhibitors. However, their regioisomers, the 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amines, showed significantly reduced p38α inhibition but gained potent inhibitory activity against a panel of cancer-relevant kinases.
| Compound | Regioisomer | p38α IC50 (μM) | Src IC50 (nM) | B-Raf V600E IC50 (nM) | VEGFR-2 IC50 (nM) |
| Lead Isomer | 3,4-disubstituted | Potent | Weak | Weak | Weak |
| Regioisomer 6a | 4,3-disubstituted | >10 | 80 | 100 | 120 |
Table 1: Comparative kinase inhibitory activity of pyrazole regioisomers. The data illustrates how a change in substituent position can switch the target kinase profile from p38α to a range of cancer-related kinases. Data adapted from Sbardella et al. (2011).[8]
This dramatic shift in activity underscores the importance of the spatial arrangement of substituents for effective binding to the kinase ATP-binding site. For researchers in this field, this highlights the necessity of synthesizing and evaluating both regioisomers to fully explore the therapeutic potential of a given pyrazole scaffold.
Pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[16][17][18] The positioning of substituents on the pyrazole ring can significantly influence the antimicrobial potency and spectrum of activity.
While direct comparative studies on the antimicrobial activity of pyrazole regioisomers are less common in the readily available literature, the general principles of structure-activity relationships (SAR) suggest that such differences are highly likely. The overall lipophilicity, hydrogen bonding capacity, and steric profile of a molecule, all of which are affected by regioisomerism, are critical determinants of its ability to penetrate microbial cell walls and interact with its target.
For instance, a study on novel pyrazole analogues demonstrated that specific substitution patterns led to potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.25 μg/mL.[18] Another study highlighted a series of 3-substituted-5-(benzofuran-2-yl)-pyrazoles with remarkable antibacterial activity.[17] While these studies did not explicitly compare regioisomers, they emphasize the importance of the substitution pattern for antimicrobial efficacy.
Experimental Protocols for Comparative Evaluation
To rigorously compare the biological activity of pyrazole regioisomers, standardized and validated experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis and biological evaluation of these compounds.
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[19][20][21][22][23] The regioselectivity of this reaction can be influenced by factors such as the nature of the substituents, the reaction conditions (e.g., pH, solvent), and the choice of catalyst.
Workflow for Pyrazole Synthesis and Isomer Separation
Caption: Workflow for the synthesis, separation, and characterization of pyrazole regioisomers.
Step-by-Step Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazine Addition: Add the substituted hydrazine (1 equivalent) to the solution. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to purification.
-
Purification: The regioisomers are typically separated by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the separated regioisomers are confirmed by spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.[24]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28][29]
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for determining the anticancer activity of pyrazole regioisomers using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[27]
-
Compound Treatment: Prepare serial dilutions of the pyrazole regioisomers in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[26][29]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each regioisomer.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[30][31][32]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[33]
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole regioisomers in a 96-well microtiter plate containing appropriate broth medium.[31]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[30][31]
Conclusion
The regioisomeric relationship in substituted pyrazoles is a critical factor that can profoundly influence their biological activity. As demonstrated, a simple positional change of substituents can switch the therapeutic target, turning an inactive compound into a potent drug candidate. For researchers in drug discovery and development, a thorough investigation of all possible regioisomers is not just a matter of chemical curiosity but a crucial step in unlocking the full therapeutic potential of the versatile pyrazole scaffold. The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of these fascinating molecules.
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A Senior Application Scientist's Guide to Comparing Spectroscopic Methods for Pyrazole Characterization
Introduction: The Central Role of Pyrazoles and the Imperative of Unambiguous Characterization
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1] Their versatile scaffold is found in a wide array of pharmacologically active agents, including anti-inflammatory drugs, antitumor agents, and agrochemicals, owing to their capacity for diverse molecular interactions.[1][2] This chemical diversity, however, presents a significant analytical challenge. The potential for isomerism and annular tautomerism—the migration of a proton between the two ring nitrogens—necessitates a robust, multi-faceted analytical approach to ensure accurate structural elucidation.[1] An incorrect structural assignment can have profound consequences in drug development, leading to wasted resources and flawed structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of the primary spectroscopic methods employed for pyrazole characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to confidently and accurately characterize these vital compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the structural determination of organic molecules, including pyrazoles.[3] It provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. For pyrazoles, NMR is indispensable for distinguishing between positional isomers and, crucially, for investigating the dynamic process of tautomerism.[4][5]
Causality in NMR: Why It's So Powerful for Pyrazoles
The unique strength of NMR lies in its ability to probe the precise electronic environment of each atom. The chemical shift of a nucleus is exquisitely sensitive to shielding and deshielding effects from neighboring atoms and functional groups. Furthermore, through-bond scalar coupling (J-coupling) provides direct evidence of atomic connectivity, allowing for the assembly of the molecular puzzle piece by piece.[6]
¹H NMR Spectroscopy: Mapping the Proton Framework
The proton NMR spectrum is the typical starting point for analysis.
-
Chemical Shifts (δ): The protons attached to the pyrazole ring have characteristic chemical shifts. The H-4 proton typically appears as a triplet (if C3 and C5 are unsubstituted), while H-3 and H-5 protons are further downfield. Substituents dramatically influence these shifts, providing clues to their location.[7] The N-H proton signal is often broad due to quadrupole effects from the nitrogen and chemical exchange; its position is highly dependent on solvent, concentration, and temperature.[8]
-
Tautomerism: In an unsymmetrically substituted pyrazole, tautomerism results in an equilibrium between two forms. At room temperature, if the proton exchange is fast on the NMR timescale, an averaged spectrum is observed. To resolve the individual tautomers, low-temperature NMR experiments are often required to slow the exchange rate, allowing for the observation and quantification of both species.[4][5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton and Tautomeric State
¹³C NMR is arguably the most definitive method for determining the dominant tautomeric form of a pyrazole, both in solution and in the solid state.[9][10][11]
-
Chemical Shifts (δ): The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are highly diagnostic. Because the chemical shift difference between C-3 and C-5 is significant, this technique can distinguish between tautomers where a substituent is located at position 3 in one form and position 5 in the other.[9]
-
Solid-State NMR (CP/MAS): In the solid state, molecular motion is restricted, and typically only one tautomer is present in the crystal lattice.[10][11] High-resolution ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is an exceptional tool for identifying which tautomer exists in the solid phase, providing a static reference point for comparison with solution-state equilibria.[9][10]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles.
| Compound/Substituent | Nucleus | Typical Chemical Shift (ppm) | Key Observations |
| 3,5-Dimethylpyrazole (in CDCl₃)[7] | ¹H (H-4) | ~5.8 | Singlet, upfield due to two electron-donating methyl groups. |
| ¹H (CH₃) | ~2.2 | Singlet, integrating to 6 protons. | |
| ¹³C (C-3/C-5) | ~148 | Symmetrical, so only one signal is observed. | |
| ¹³C (C-4) | ~105 | Characteristic upfield shift for C-4. | |
| 4-Nitropyrazole (in DMSO-d₆) | ¹H (H-3/H-5) | ~8.6 - 9.2 | Two distinct signals, strongly deshielded by the nitro group. |
| ¹³C (C-3/C-5) | ~135 | Symmetrical. | |
| ¹³C (C-4) | ~120 | Downfield shift due to the electron-withdrawing nitro group. | |
| 3(5)-Methylpyrazole Tautomers [9] | ¹³C (CH₃ at C-3) | ~13 | Tautomer with methyl at position 3. |
| ¹³C (CH₃ at C-5) | ~10 | Tautomer with methyl at position 5. |
Note: Chemical shifts are approximate and highly dependent on solvent, concentration, and substitution.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Clues
Mass spectrometry is a destructive technique that provides two critical pieces of information: the precise molecular weight of the compound and, through analysis of its fragmentation patterns, valuable structural information.
Causality in MS: Why Fragmentation is Structurally Dependent
Upon ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), the resulting molecular ion is imparted with excess energy. This energy is dissipated through the cleavage of chemical bonds, a process that is not random but is governed by the principles of chemical stability. The weakest bonds break first, and the most stable fragments (cations and neutral losses) are preferentially formed. Therefore, the fragmentation pattern is a direct fingerprint of the molecule's structure.
-
Molecular Ion Peak (M⁺•): This peak provides the molecular weight of the compound, which is essential for determining its molecular formula (often with high-resolution MS).
-
Characteristic Fragmentation: The pyrazole ring exhibits two primary fragmentation pathways under EI conditions.[12][13]
-
Expulsion of HCN: Loss of a 27 Da neutral fragment from the molecular ion [M]⁺• or the [M-H]⁺ ion.
-
Loss of N₂: Cleavage of the N-N bond and expulsion of a 28 Da neutral fragment, typically from the [M-H]⁺ ion.
-
-
Substituent Effects: The presence and nature of substituents can significantly alter the fragmentation, sometimes making these primary pathways secondary.[12] For example, a fragile substituent may be lost first, and the subsequent fragmentation will proceed from this initial fragment ion rather than the molecular ion.
Table 2: Common Fragmentation Patterns for Simple Pyrazoles in EI-MS.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| Pyrazole | 68 | 67, 41, 40 | [M-H]⁺, [M-HCN]⁺•, [M-H-N₂]⁺ |
| 4-Bromopyrazole [13] | 146/148 | 119/121, 118/120, 67 | Isotopic pattern for Br is observed. Loss of HCN from [M]⁺• and [M-H]⁺. [M-Br]⁺. |
| 4-Acetylpyrazole [13] | 110 | 95 | Base peak is [M-CH₃]⁺, indicating preferential loss of the methyl group from the acetyl substituent. |
Infrared (IR) Spectroscopy: A Rapid Check for Functional Groups
IR spectroscopy is a rapid, non-destructive technique that is excellent for identifying the presence of specific functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy if the frequency of the radiation matches the frequency of its vibration.
Causality in IR: Why Vibrational Frequencies are Diagnostic
The frequency of a bond's vibration is determined by the masses of the bonded atoms and the strength of the bond. A C=O double bond is stronger and will vibrate at a higher frequency (~1700 cm⁻¹) than a C-O single bond (~1100 cm⁻¹). This makes IR spectroscopy a powerful tool for quickly confirming the incorporation of, or changes to, functional groups during a synthetic sequence.
-
N-H Stretch: A key feature for N-unsubstituted pyrazoles. It typically appears as a broad band in the range of 3100-3500 cm⁻¹ due to intermolecular hydrogen bonding.[8][14]
-
C-H Aromatic Stretch: Found just above 3000 cm⁻¹.
-
C=N and C=C Ring Stretches: These appear in the fingerprint region, typically between 1400-1600 cm⁻¹.[15]
-
Substituent Groups: IR is particularly valuable for confirming the presence of substituents with strong absorptions, such as carbonyls (C=O, ~1650-1750 cm⁻¹), nitro groups (NO₂, ~1550 and 1350 cm⁻¹), or cyano groups (C≡N, ~2200 cm⁻¹).[16][17]
While highly useful for functional group identification, IR spectroscopy provides limited information about the overall molecular skeleton and is not suitable for distinguishing between most positional isomers on its own.
UV-Visible (UV-Vis) Spectroscopy: An Insight into Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is less structurally informative than NMR or MS but is a valuable tool for studying conjugation and can be a simple, robust method for quantitative analysis.
Causality in UV-Vis: Why Conjugation Matters
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from a ground state to a higher energy excited state. In pyrazoles, the primary absorption is typically a high-energy π → π* transition, which occurs in the UV region.[18][19] If the pyrazole ring is conjugated with other systems, such as a phenyl ring, the energy gap between the π and π* orbitals is reduced. This results in the absorption of lower-energy (longer-wavelength) light, a phenomenon known as a bathochromic or red shift.[20]
-
λ_max: Unsubstituted pyrazole has an absorption maximum (λ_max) around 203-210 nm.[18][21]
-
Substituent Effects: Attaching chromophores (e.g., phenyl, nitro groups) to the pyrazole ring will shift the λ_max to longer wavelengths and increase the molar absorptivity (ε). This effect can be used to confirm the presence of conjugation.
An Integrated Workflow for Pyrazole Characterization
No single technique provides the complete picture. A self-validating, authoritative characterization relies on the logical integration of data from multiple spectroscopic methods. The following workflow represents a field-proven approach.
Caption: Integrated workflow for pyrazole characterization.
This workflow demonstrates a logical progression. MS and IR provide the initial, broad strokes—the molecular formula and the types of functional groups present. This information then creates a hypothesis that is rigorously tested and refined using the high-resolution data from ¹H and ¹³C NMR, with 2D NMR techniques used to confirm complex assignments.
Case Study: The Annular Tautomerism of 3(5)-Substituted Pyrazoles
A classic challenge in pyrazole chemistry is determining the preferred tautomeric form of an unsymmetrically substituted pyrazole, such as 3(5)-methylpyrazole.
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A Senior Application Scientist's Guide to In Vivo vs. In Vitro Efficacy of Pyrazole Compounds
Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery
The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold."[3] This versatility allows for the development of compounds with a broad spectrum of pharmacological activities, targeting a wide range of clinical conditions from inflammation to cancer.[4][5][6] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent ruxolitinib, feature a pyrazole core, underscoring its significance in drug pipelines.[1][2][6]
However, the journey from a promising compound in a lab dish to a successful therapeutic in a living system is fraught with challenges. A compound that exhibits potent activity in a controlled in vitro environment may prove ineffective or toxic in vivo. This guide provides a comparative analysis of the in vitro and in vivo evaluation of pyrazole compounds, explaining the causality behind experimental choices, detailing key protocols, and exploring the critical factors that govern the often-elusive correlation between the two.
Part I: The In Vitro Landscape – Pinpointing Molecular Action
The initial phase of drug discovery relies heavily on in vitro testing. These methods are indispensable for high-throughput screening of compound libraries and for elucidating the specific mechanism of action at a molecular or cellular level. The primary advantage is the ability to isolate and study a specific biological process in a controlled, reproducible, and cost-effective manner.[7]
Common In Vitro Assays for Pyrazole Efficacy
For pyrazole compounds, which are frequently designed as enzyme inhibitors or cytotoxic agents, two classes of assays are fundamental.
-
Enzyme Inhibition Assays: A significant number of pyrazole derivatives are designed as protein kinase inhibitors.[8][9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10] Therefore, directly measuring a compound's ability to inhibit a specific kinase is a primary step. The half-maximal inhibitory concentration (IC₅₀) is the key metric, representing the concentration of a compound required to inhibit the enzyme's activity by 50%. Assays are typically performed using purified recombinant enzymes and a substrate that generates a detectable signal (e.g., luminescence, fluorescence) upon phosphorylation.
-
Cell-Based Phenotypic Assays: While enzyme assays reveal target engagement, cell-based assays measure the compound's effect on whole cells, providing a more integrated view of its biological activity.
-
Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing a compound's cytotoxicity.[11] It measures the metabolic activity of living cells, which is proportional to cell number. A reduction in metabolic activity in the presence of the compound indicates cell death or inhibition of proliferation. The result is often expressed as a GI₅₀ (50% growth inhibition) or IC₅₀ value.[11][12][13]
-
Mechanism of Action Studies: If a compound shows antiproliferative activity, the next logical step is to understand how it kills the cells. Techniques like flow cytometry can determine if the compound induces apoptosis (programmed cell death) or causes cell cycle arrest at a specific phase (e.g., G2/M), providing crucial mechanistic insights.[11][12][14]
-
Data Presentation: In Vitro Efficacy of Selected Pyrazole Compounds
The table below summarizes the in vitro activity of several representative pyrazole compounds from the literature, showcasing their potency against various targets and cell lines.
| Compound/Reference | Target/Cell Line | Assay Type | Efficacy (IC₅₀/EC₅₀) | Citation |
| Compound 6 | Various Cancer Cell Lines | Antiproliferative | 0.06–0.25 nM | [12] |
| Afuresertib | Akt1 Kinase | Kinase Inhibition (Kᵢ) | 0.08 nM | [9] |
| Afuresertib | HCT116 Colon Cancer | Antiproliferative | 0.95 µM | [9] |
| Compound 15e | B16 Melanoma Cells | Antiproliferative | 5.58 µM | [15] |
| Compound 30 | BRAF (V600E) Kinase | Kinase Inhibition | 0.19 µM | [5] |
| Compound C5 | EGFR Kinase | Kinase Inhibition | 0.07 µM | [16] |
| Compound 15 | MCF7 Breast Cancer | Antiproliferative | 0.042 µM | [17] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol provides a self-validating system for assessing the cytotoxicity of pyrazole compounds against an adherent cancer cell line (e.g., A549 lung cancer cells).
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test pyrazole compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the average absorbance of the blank wells, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualization: Standard In Vitro Screening Workflow
Caption: Workflow for in vitro screening of pyrazole compounds.
Part II: The In Vivo Proving Ground – Assessing Efficacy in a Living System
While in vitro data are foundational, they cannot predict a compound's behavior in a complex, multicellular organism. In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and to confirm that it can reach its target tissue in sufficient concentrations to exert a therapeutic effect without causing unacceptable toxicity.[7][18]
Common In Vivo Models for Pyrazole Efficacy
The choice of animal model is dictated by the therapeutic indication of the pyrazole compound.
-
Oncology - Xenograft Models: To test anticancer pyrazoles, human cancer cells are implanted into immunodeficient mice.[19] The most common model is the subcutaneous xenograft, where a tumor is grown on the flank of the mouse. The compound is administered (e.g., orally, intraperitoneally), and its effect on tumor growth is measured over time. The key endpoint is Tumor Growth Inhibition (TGI), which compares the tumor volume in treated animals to that in vehicle-treated controls.[12][15]
-
Inflammation - Paw Edema Models: For anti-inflammatory pyrazoles, the carrageenan-induced rat paw edema model is a classic.[16] An irritant (carrageenan) is injected into the rat's paw, causing localized inflammation and swelling (edema). The test compound is administered prior to the irritant, and its ability to reduce the swelling is measured. The primary endpoint is the percentage of edema inhibition.[20]
Data Presentation: In Vivo Efficacy of Selected Pyrazole Compounds
This table presents in vivo data for compounds that also have documented in vitro activity, illustrating the transition from cell-based assays to animal models.
| Compound/Reference | Animal Model | Dosing | Endpoint | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | Compound 6 | Orthotopic Murine Mammary Tumor | 5 mg/kg | Tumor Growth Inhibition | Significant inhibition of tumor growth |[12] | | Compound 15e | H22 Liver Cancer Xenograft | 20 mg/kg/day | Tumor Growth Inhibition | 51.2% TGI |[15] | | Golidocitinib | T-cell Lymphoma Xenograft | Not specified | Tumor Growth Inhibition | Efficacious in inhibiting tumor growth |[8] | | BKI 1708 | Mouse Model of Cryptosporidiosis | 8 mg/kg, once daily | Parasite Burden | Efficacious against infection |[9] | | Compounds 33 & 34 | Carrageenan-induced Rat Paw Edema | 50 mg/kg (oral) | Edema Inhibition | 96% and 87% inhibition after 5h, superior to Celecoxib |[20] |
Experimental Protocol: Subcutaneous Tumor Xenograft Study
This protocol describes a standard efficacy study for an anticancer pyrazole compound. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Culture HCT116 human colon cancer cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10⁷ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 million cells) into the right flank of 6-week-old female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group).
-
Compound Formulation and Dosing: Formulate the pyrazole compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 5% Tween-80 in saline) for oral gavage.[21] Administer the compound daily at the predetermined dose (e.g., 20 mg/kg). A control group receives the vehicle only.
-
Monitoring: Continue daily dosing and measure tumor volumes and body weights twice weekly for 21-28 days. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the TGI for the treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.
Visualization: Preclinical In Vivo Efficacy Workflow
Caption: Workflow for a preclinical in vivo efficacy study.
Part III: Bridging the Gap – The Challenge of In Vitro-In Vivo Correlation (IVIVC)
The transition from in vitro success to in vivo efficacy is the single greatest hurdle in drug discovery.[7] A pyrazole compound with a sub-nanomolar IC₅₀ against its target kinase can be completely inactive in an animal model. This discrepancy is almost always rooted in the compound's ADME profile and pharmacokinetic (PK) properties.[14][21]
Key Factors Disrupting the In Vitro-In Vivo Bridge
-
Poor Solubility and Permeability: Many pyrazole compounds are lipophilic and exhibit poor aqueous solubility.[21] If a compound cannot dissolve in the gastrointestinal tract or permeate the gut wall after oral administration, it will never reach the bloodstream and its target.
-
Rapid Metabolism: The liver is the body's primary metabolic engine. Enzymes, particularly the cytochrome P450 family, can rapidly modify and inactivate drug molecules, marking them for excretion. A compound that is quickly metabolized will have a short half-life and may not maintain a therapeutic concentration long enough to be effective.
-
Suboptimal Pharmacokinetics (PK): Even if a compound is absorbed and stable, its PK profile might be unfavorable. It may be cleared from the body too quickly or may not distribute effectively to the target tissue (e.g., the tumor site). The goal is to achieve a drug concentration at the target that is above the in vitro IC₅₀ for a sustained period.
-
In Vivo Target Engagement: The complexity of a living system, with plasma protein binding and tissue partitioning, means that achieving the necessary free drug concentration at the target site is far more challenging than in a cell culture dish.
-
Off-Target Toxicity: A compound may be highly selective for its intended target in vitro but interact with other proteins in vivo, leading to unforeseen toxicities that limit the achievable therapeutic dose.
A successful translation, such as that seen with compound 6 by Romagnoli et al., which showed both potent nanomolar activity in vitro and significant tumor inhibition in vivo at a low dose, is often the result of careful optimization of not just potency but also drug-like properties like solubility and metabolic stability.[12]
Visualization: Factors Governing In Vitro to In Vivo Translation
Caption: Key ADME factors mediating in vitro to in vivo translation.
Conclusion and Future Perspectives
The development of pyrazole-based therapeutics exemplifies the core paradigm of drug discovery: in vitro assays are essential for identifying potent, mechanistically defined hits, but in vivo models are the definitive test of therapeutic potential. The chasm between these two stages is governed by the complex interplay of pharmacokinetics and pharmacodynamics. A successful drug candidate must not only be potent but also possess the right ADME properties to navigate the biological barriers of a living system.
Looking forward, the field is advancing beyond traditional 2D cell cultures and simple animal models. The use of more predictive in vitro systems, such as 3D spheroids or organ-on-a-chip technology, aims to better mimic the physiological environment and improve the IVIVC.[22] For researchers, scientists, and drug development professionals, a deep understanding of both the in vitro and in vivo landscapes—and the factors that bridge them—is paramount to translating a promising pyrazole compound into a life-changing medicine.
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A Comparative Analysis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate's Antimicrobial Efficacy
A Guide for Senior Application Scientists
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the pyrazole scaffold is a privileged structure, known to be a core component in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides an in-depth benchmark analysis of a specific pyrazole derivative, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, evaluating its antimicrobial potential against established, clinically relevant antimicrobial agents.
Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, underpinned by robust experimental protocols. We will delve into the causality behind the experimental design, present detailed methodologies for reproducible results, and contextualize the findings to guide future research and development efforts.
Rationale and Selection of Benchmark Agents
To accurately assess the potential of a novel compound, it must be benchmarked against existing agents with well-characterized spectra of activity and known mechanisms of action. The selection of these comparators is critical for a meaningful evaluation. For this guide, we have selected two widely recognized agents that represent different classes and target different microbial domains:
-
Ampicillin: A β-lactam antibiotic that has been a cornerstone in treating bacterial infections for decades. It functions by inhibiting the synthesis of the bacterial cell wall. Its inclusion provides a benchmark against a common class of antibiotics used for Gram-positive and some Gram-negative bacteria.
-
Fluconazole: A triazole antifungal agent used to treat a variety of fungal infections. It acts by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. This provides a necessary benchmark for evaluating the compound's antifungal potential.
The performance of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and its analogs will be directly compared to these standards, providing a clear measure of its relative potency and spectrum of activity.[3]
Experimental Design: The "Why" Behind the "How"
The foundation of any comparative study is a rigorous and reproducible experimental design. Our approach is grounded in the standardized methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI), which ensures that results are consistent and comparable across different laboratories.[4][5]
Choice of Methodology: Broth Microdilution for Quantitative Assessment
While several methods exist for susceptibility testing, we selected the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Causality: Why broth microdilution?
-
Quantitative Results: Unlike the qualitative nature of disk diffusion, this method provides a precise numerical MIC value, which is essential for direct potency comparisons between compounds.[6]
-
Standardization: The method is highly standardized by bodies like CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), enhancing inter-laboratory reproducibility.[4][7]
-
Efficiency: The 96-well microtiter plate format allows for the simultaneous testing of multiple compounds at various concentrations, making it efficient for screening and benchmarking studies.
Selection of Test Organisms
To evaluate the spectrum of antimicrobial activity, a panel of clinically relevant microorganisms was chosen, representing key groups of pathogens:
-
Gram-Positive Bacteria: Staphylococcus aureus and Bacillus subtilis. S. aureus is a major human pathogen, notorious for its ability to develop antibiotic resistance (e.g., MRSA).
-
Gram-Negative Bacteria: Escherichia coli and Pseudomonas aeruginosa. E. coli is a common cause of various infections, while P. aeruginosa is an opportunistic pathogen known for its intrinsic resistance to many antibiotics.
-
Fungi: Candida albicans, Candida parapsilosis, and Candida tropicalis. These yeast species are significant opportunistic fungal pathogens in humans.
This diverse panel ensures a comprehensive assessment of the compound's breadth of activity.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the step-by-step procedure for determining the MIC of the test compounds, adhering to CLSI guidelines.[5][8]
A. Preparation of Materials:
-
Media: Prepare Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi. Autoclave to sterilize.
-
Compound Stock Solutions: Dissolve Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and benchmark agents (Ampicillin, Fluconazole) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Microtiter Plates: Use sterile 96-well, flat-bottom microtiter plates.
B. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Transfer the colonies into a tube of sterile saline.
-
Vortex the suspension to ensure homogeneity.
-
Crucial Step (Standardization): Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is a critical control step, as this turbidity corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a consistent and reproducible number of organisms in the test.[8]
-
Dilute this standardized suspension in the appropriate test medium (MHB or RPMI) to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
C. Plate Preparation and Incubation:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the stock compound solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for media sterility. A solvent control (broth + inoculum + DMSO at the highest concentration used) is also essential to ensure the solvent has no inhibitory effect.[3]
-
Incubate the plates at 37°C for 24 hours for bacteria and fungi.
D. Interpretation of Results:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).
Comparative Data Summary
The antimicrobial activity of several ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate derivatives has been evaluated in the literature. The data below is derived from studies on compounds structurally similar to Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, providing a strong indication of its expected performance.[3][9] The MIC values are presented in µmol/mL for standardized comparison.
| Compound/Agent | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | C. parapsilosis |
| Pyrazole Derivative (16) | - | - | - | - | - | 0.015 |
| Pyrazole Derivative (21) | - | - | 0.038 | 0.067 | - | - |
| Ampicillin (Benchmark) | 0.035 | 0.035 | 0.033 | 0.067 | N/A | N/A |
| Fluconazole (Benchmark) | N/A | N/A | N/A | N/A | 0.041 | 0.020 |
Data sourced from Radwan et al.[3][9] Pyrazole Derivative (16) is Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate. Pyrazole Derivative (21) is Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate.
Interpretation of Data:
-
Antibacterial Activity: The pyrazole derivative 21 demonstrated remarkable activity against the Gram-negative bacteria E. coli and P. aeruginosa, with MIC values nearly identical to the benchmark drug, ampicillin.[3][9] This is particularly significant for P. aeruginosa, a pathogen known for its challenging resistance profile.
-
Antifungal Activity: The pyrazole derivative 16 showed potent activity against the fungal pathogen C. parapsilosis, exhibiting a lower MIC value (0.015 µmol/mL) than the standard antifungal agent, fluconazole (0.020 µmol/mL).[3][9] This suggests that the pyrazole scaffold is a promising backbone for developing new antifungal agents.
Hypothesized Mechanism of Action
While the precise mechanism of action for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is not yet fully elucidated, research on related antimicrobial pyrazole derivatives points toward the inhibition of essential metabolic pathways. One proposed target is Glucosamine-6-phosphate (GlcN-6-P) synthase.[10] This enzyme is critical for the biosynthesis of the bacterial cell wall precursor, UDP-N-acetylglucosamine.
Causality: The inhibition of GlcN-6-P synthase would disrupt the formation of peptidoglycan, a vital component of the bacterial cell wall. This disruption leads to a loss of cellular integrity and ultimately, cell death. This mechanism is distinct from that of β-lactams like ampicillin, which target the final transpeptidation step of peptidoglycan synthesis. A novel mechanism of action is highly desirable as it may be effective against bacteria that have developed resistance to existing classes of antibiotics.
Conclusion and Future Directions
The comparative data strongly suggest that Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and related analogs are a promising class of antimicrobial agents. The demonstrated efficacy against both Gram-negative bacteria and pathogenic fungi, with potency comparable or superior to established drugs like ampicillin and fluconazole, warrants further investigation.[3][9]
Key Takeaways:
-
The 1,5-diphenyl-1H-pyrazole-3-carboxylate scaffold shows significant antimicrobial potential.
-
Activity is observed across a broad spectrum, including difficult-to-treat Gram-negative and fungal pathogens.
-
The potential for a novel mechanism of action makes this compound class particularly valuable in the context of rising antimicrobial resistance.
Next Steps:
-
Mechanism of Action Studies: Elucidate the precise molecular target(s) to confirm the hypothesized inhibition of GlcN-6-P synthase or identify other mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a wider range of analogs to optimize potency and spectrum.
-
Toxicity and Safety Profiling: Conduct in vitro and in vivo studies to assess the compound's safety profile and therapeutic index.
-
In Vivo Efficacy Studies: Evaluate the performance of lead compounds in animal models of infection to determine their clinical potential.
This guide provides a foundational benchmark for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, establishing it as a compelling candidate for further development in the fight against infectious diseases.
References
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Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Egyptian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
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El-Metwaly, A. M., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
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M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved January 16, 2026, from [Link]
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Radwan, M. A. A., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. Retrieved January 16, 2026, from [Link]
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Radwan, M. A. A., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica. Retrieved January 16, 2026, from [Link]
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Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR). Retrieved January 16, 2026, from [Link]
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New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2022). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
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1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. Retrieved January 16, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural instruction to provide a framework for decision-making, grounded in the principles of chemical safety and regulatory compliance. The proper disposal of a specialty chemical like Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is not a mere logistical task; it is a critical component of laboratory safety, environmental stewardship, and professional responsibility.
Principle of Prudent Practice: Characterization Before Disposal
The foundational principle of chemical waste management is to treat any substance of unknown or uncertain hazard as hazardous.[1] For Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a synthetic heterocyclic compound, this principle is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule was not identified, the prudent approach is to manage it as a regulated hazardous waste, guided by the general principles outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2]
The first and most critical step for any chemical is to consult its SDS, which provides specific details on hazards, handling, and disposal.[2] In the absence of a specific SDS, information must be synthesized from structurally similar compounds and general laboratory chemical waste guidelines. Pyrazole derivatives can exhibit a range of toxicological properties, and many are classified as irritants or harmful if swallowed.[3][4][5] Therefore, until proven otherwise, this compound must be handled with the assumption that it poses a potential risk to human health and the environment.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for the safe disposal of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate from the point of generation to final collection.
Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. Based on the hazard profiles of similar pyrazole-based compounds, the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[5]
-
Body Protection: A standard laboratory coat.[3]
Waste Characterization and Segregation
All waste streams must be properly identified and kept separate to avoid dangerous reactions.[2]
-
Waste Identification: Label the waste as "Hazardous Waste: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate".
-
Incompatible Materials: This compound should be segregated from strong oxidizing agents, strong bases, and strong reducing agents.[6] Store it away from substances that could react violently or release toxic fumes upon mixing.[7]
-
Physical State: As a solid, this waste should not be mixed with liquid waste streams unless part of a solution. If in solution, the solvent must also be identified on the waste label.
Containment: Selecting the Right Waste Container
Proper containment is essential to prevent leaks and spills.[2]
-
Container Material: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[7]
-
Container Condition: The container must be in good condition, free from cracks, leaks, or external chemical residue.[2]
-
Headspace: Do not overfill the container. Leave at least 10% or one inch of headspace to allow for expansion of contents.[7]
-
Closure: The container must be kept securely capped at all times, except when you are actively adding waste to it.[1][8]
Labeling for Compliance and Safety
Accurate labeling is a strict regulatory requirement and a cornerstone of laboratory safety.[7] Every hazardous waste container must be labeled as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .[7]
-
The full, unabbreviated chemical name(s) of all components. For mixtures, list the percentage of each component.[7]
-
A clear indication of the associated hazards (e.g., Toxic, Irritant, Health Hazard).[2]
-
The date when the container first received waste (accumulation start date).[7]
Storage in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab for hazardous waste storage, known as a Satellite Accumulation Area (SAA).[8]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[2]
-
Quantity Limits: A single SAA is limited to accumulating a maximum of 55 gallons of hazardous waste at any one time. For acutely toxic "P-listed" wastes, the limit is one quart.[8]
Arranging for Final Disposal
Laboratory personnel are prohibited from disposing of hazardous chemicals down the drain, in the regular trash, or by evaporation.[1][9]
-
Waste Pickup: Once the waste container is full or you have reached the accumulation time limit (typically up to one year for partially filled containers in an SAA), arrange for pickup through your institution’s Environmental Health & Safety (EHS) department or equivalent hazardous waste management program.[7][8]
-
Final Treatment: The ultimate disposal will be conducted by a licensed hazardous waste facility, likely through methods such as controlled incineration, which is a common and effective method for destroying organic chemical waste.[10]
Data and Workflow Summary
For quick reference, the key operational parameters and the logical workflow for disposal are summarized below.
Table 1: Disposal Parameters for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
| Parameter | Guideline | Rationale & Source(s) |
| Waste Classification | Hazardous Chemical Waste | Assumed hazardous in the absence of a specific SDS, following the principle of prudent practice.[1][2] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Standard protection against potential irritation or toxicity from organic compounds.[3][5] |
| Recommended Container | Tightly-sealed, compatible container (e.g., HDPE, Glass). | To prevent leaks, spills, and reactions.[2][7] |
| Labeling Requirements | "Hazardous Waste", Full Chemical Name, Hazard Type, Date. | Regulatory compliance (EPA/RCRA) and safety.[7][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | To ensure safe, localized storage and prevent environmental release.[2][8] |
| Prohibited Disposal | Drain Disposal, Trash Disposal, Evaporation. | Prevents contamination of waterways and release into the atmosphere.[1][9] |
| Final Disposal Method | Collection by licensed hazardous waste vendor for incineration or other approved treatment. | Ensures destruction in a manner compliant with federal and local regulations.[10][11] |
Diagram 1: Chemical Waste Disposal Decision Workflow
This diagram illustrates the step-by-step decision-making process for handling chemical waste in a laboratory setting.
Caption: Decision workflow for proper laboratory chemical waste management.
Emergency Procedures: Spills and Exposures
Even with careful planning, accidents can occur. Preparedness is key to mitigating harm.
-
Minor Spills (Solid): For small spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it in a labeled hazardous waste container.[6] Clean the area with an appropriate solvent and dispose of all cleanup materials (e.g., wipes, absorbent pads) as hazardous waste.[1]
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team for cleanup.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6]
-
Inhalation: Move to fresh air immediately.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
-
In all cases of significant exposure, seek immediate medical attention and provide the medical personnel with the chemical name.
By adhering to these detailed procedures, researchers can ensure that the disposal of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is managed in a way that protects themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and laboratory safety.
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A Comprehensive Guide to the Safe Handling of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a member of the diverse pyrazole class of compounds, represents a molecule of interest for its potential pharmacological activities.[1][2][3] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Hazard Assessment: A Proactive Approach
-
Skin Irritation : Can cause skin irritation upon direct contact.[5][7]
-
Serious Eye Irritation : Poses a risk of serious eye irritation.[5][7]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[5][7]
Therefore, it is prudent to handle Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as a potentially hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial for minimizing exposure to Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.[8][9] The following table outlines the recommended PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[10] | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[5][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[10] | Prevents skin contact, which can lead to irritation.[5][7] It is essential to inspect gloves before use and to employ proper removal techniques to avoid contaminating the skin.[11] |
| Body Protection | A flame-resistant lab coat, buttoned, with long sleeves.[10] | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[10] | Protects against spills and dropped objects. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[10] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[10] | Minimizes the risk of inhaling the compound, which could cause respiratory tract irritation.[5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing the risk of exposure and ensuring the safe handling of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Engineering Controls
-
Ventilation : Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5]
-
Eyewash Stations and Safety Showers : Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly.[11]
-
Weighing and Transfer : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust. Use appropriate tools (e.g., spatulas) to transfer the solid.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : Conduct all reactions involving this compound within a chemical fume hood.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[11] Decontaminate the work area with an appropriate solvent.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain : For small spills, contain the material using an appropriate absorbent material.[12]
-
Clean : Carefully clean the area, wearing appropriate PPE.
-
Dispose : Collect all contaminated materials in a sealed, labeled container for chemical waste disposal.[12]
Disposal Plan: Environmental Responsibility
Proper disposal of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and any associated contaminated materials is essential to protect the environment.[12]
Waste Segregation
-
Solid Waste : Collect unused or waste solid compound in a clearly labeled, sealed container for chemical waste.[12]
-
Liquid Waste : Collect solutions containing the compound in a designated, leak-proof container labeled as "Non-Hazardous Aqueous Waste" or "Halogenated/Non-Halogenated Organic Waste" depending on the solvent used.[4][12] Do not pour down the drain.[12]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone).[12] Collect the rinsate as liquid chemical waste. Deface the label on the empty container before discarding it in the regular trash.[12]
Disposal Procedure
Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) department.[4] Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal.[12]
Visualizing Safety: A Workflow for Prudent Handling
To further clarify the safety procedures, the following diagram illustrates the workflow for handling Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Caption: Workflow for the safe handling of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Conclusion: A Culture of Safety
The responsible handling of chemical compounds like Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is the cornerstone of a safe and productive research environment. By understanding the potential hazards, diligently using personal protective equipment, adhering to established operational procedures, and following proper disposal protocols, researchers can mitigate risks and continue their vital work in advancing scientific knowledge. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the most current regulatory standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
